1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F6N.ClH/c1-5(17)6-2-7(9(11,12)13)4-8(3-6)10(14,15)16;/h2-5H,17H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWSPCWWXKNPRFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF6N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60624488 | |
| Record name | 1-[3,5-Bis(trifluoromethyl)phenyl]ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60624488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
374822-27-2 | |
| Record name | 1-[3,5-Bis(trifluoromethyl)phenyl]ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60624488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine Hydrochloride
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and relevant biological context of 1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine hydrochloride. This compound is a key chiral intermediate in the synthesis of pharmacologically active molecules, most notably the neurokinin-1 (NK-1) receptor antagonist Aprepitant. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Chemical and Physical Properties
This compound is a chiral compound that exists as (R) and (S) enantiomers. The properties of the racemic mixture and the individual stereoisomers are crucial for their application in stereospecific synthesis.
Table 1: General Chemical Properties
| Property | Value |
| Chemical Name | This compound |
| Synonyms | (1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine hydrochloride; (R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine HCl |
| Molecular Formula | C₁₀H₁₀ClF₆N |
| Molecular Weight | 293.64 g/mol [1] |
| CAS Number | 216002-20-9 ((R)-enantiomer hydrochloride) |
| Appearance | White to off-white crystalline powder (predicted) |
Table 2: Physicochemical Data
| Property | Value | Notes |
| Melting Point | Data not available | The melting point of the precursor, (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol, is reported to be in the range of 53.0 to 57.0 °C. |
| Boiling Point | 196.3 °C at 760 mmHg (for free base)[2] | This is a predicted value for the free amine. The hydrochloride salt is expected to have a significantly higher boiling point and would likely decompose before boiling. |
| Solubility | Data not available | As a hydrochloride salt, it is expected to have improved solubility in polar solvents like water and ethanol compared to its free base form. |
| pKa | 8.39 ± 0.10 (for free base)[2] | This is a predicted value for the conjugate acid of the free amine. |
Spectral Data
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the methine proton (CH), the methyl protons (CH₃), and the amine protons (NH₃⁺). The aromatic region would likely display two singlets due to the symmetrical substitution pattern of the phenyl ring. The methine proton would appear as a quartet, coupled to the methyl protons, and the methyl protons would be a doublet. The amine protons would likely be a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the two trifluoromethyl carbons, the aromatic carbons (with different signals for the substituted and unsubstituted carbons), the methine carbon, and the methyl carbon.
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FT-IR: The infrared spectrum is expected to show characteristic absorption bands for N-H stretching of the ammonium salt (a broad band in the region of 2400-3200 cm⁻¹), C-H stretching of the aromatic and aliphatic groups (around 2800-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹), and strong C-F stretching bands characteristic of the trifluoromethyl groups (typically in the 1100-1350 cm⁻¹ region).
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Mass Spectrometry: The mass spectrum of the free base (obtained after neutralization of the salt) would show a molecular ion peak (M⁺) corresponding to the molecular weight of the free amine (257.18 g/mol ). Fragmentation patterns would likely involve the loss of a methyl group or cleavage of the ethylamine side chain.
Experimental Protocols
Synthesis of (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine
A highly efficient method for the synthesis of the (R)-enantiomer of the free base involves a bienzyme cascade system. This method utilizes an R-ω-transaminase (ATA117) for the amination of 3,5-bistrifluoromethylacetophenone and an alcohol dehydrogenase (ADH) to shift the reaction equilibrium, leading to high product yield and enantiomeric excess.
Materials:
-
3,5-Bistrifluoromethylacetophenone
-
Isopropylamine (IPA) as the amine donor
-
Pyridoxal 5'-phosphate (PLP) as the cofactor
-
Recombinant E. coli cells co-expressing R-ω-transaminase (ATA117) and alcohol dehydrogenase (ADH)
-
Tris-HCl buffer
-
Dimethyl sulfoxide (DMSO)
Protocol:
-
Prepare a suspension of the recombinant E. coli cells in 0.1 M Tris-HCl buffer (pH 9.0).
-
To the cell suspension, add a solution of 3,5-bistrifluoromethylacetophenone dissolved in DMSO.
-
Add isopropylamine and the cofactor PLP to the reaction mixture.
-
Incubate the reaction at 40°C with shaking (e.g., 180 rpm) for 24 hours.
-
Monitor the progress of the reaction by gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Upon completion, extract the product, (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine, with an organic solvent such as ethyl acetate.
-
The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel.
Formation of the Hydrochloride Salt
The free amine can be converted to its hydrochloride salt to improve its stability and handling properties.
Materials:
-
1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine (free base)
-
Anhydrous diethyl ether or other suitable aprotic solvent
-
Anhydrous hydrogen chloride (gas or a solution in an anhydrous solvent like diethyl ether)
Protocol:
-
Dissolve the purified 1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine free base in a minimal amount of anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in diethyl ether dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution as a white solid.
-
Continue the addition of HCl until no further precipitation is observed.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material.
-
Dry the this compound salt under vacuum.
Biological Context and Signaling Pathways
1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine is a crucial building block for the synthesis of Aprepitant, a potent and selective antagonist of the human neurokinin-1 (NK-1) receptor. The NK-1 receptor is a G-protein coupled receptor (GPCR) that is the primary receptor for the neuropeptide Substance P. The interaction of Substance P with the NK-1 receptor is implicated in various physiological processes, including pain transmission, inflammation, and the emetic (vomiting) reflex.
The 3,5-bis(trifluoromethyl)phenyl moiety is a common structural feature in many high-affinity NK-1 receptor antagonists. This group is thought to interact favorably with a hydrophobic subpocket within the NK-1 receptor binding site, formed by helices III, V, and VI, acting as an anchor to stabilize the ligand in an optimal orientation for binding[3].
Neurokinin-1 (NK-1) Receptor Signaling Pathway
Activation of the NK-1 receptor by its endogenous ligand, Substance P, initiates a cascade of intracellular signaling events. The primary signaling pathway involves the coupling of the receptor to Gq/11 proteins.
Caption: NK-1 Receptor Signaling Pathway
Experimental Workflows
The following diagram illustrates a typical workflow for the synthesis and purification of this compound.
Caption: Synthesis and Purification Workflow
Safety Information
The hydrochloride salt of 1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine is classified as harmful if swallowed and may cause skin and serious eye irritation, as well as respiratory irritation[1]. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
This technical guide summarizes the currently available information on this compound. Further experimental studies are required to fully characterize its physical and chemical properties.
References
Technical Guide: Physical Properties of 1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine hydrochloride is a chiral amine salt of significant interest in medicinal chemistry and drug development. It serves as a crucial intermediate in the synthesis of various pharmacologically active molecules. This technical guide provides a comprehensive overview of its physical properties, including experimental protocols for their determination and a visualization of a key synthetic pathway.
Chemical and Physical Properties
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Chemical Name | This compound |
| Synonyms | (1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine;hydrochloride (for the R-enantiomer) |
| CAS Number | 216002-20-9 ((R)-enantiomer)[1], 216002-19-6 ((S)-enantiomer)[2] |
| Molecular Formula | C10H10ClF6N[1][2] |
| Molecular Weight | 293.64 g/mol [1][2] |
| Appearance | White solid (predicted) |
| Melting Point | Not experimentally determined in available literature. |
| Boiling Point | Not experimentally determined in available literature. |
| Solubility | Expected to be soluble in water and polar organic solvents. Specific quantitative data is not readily available. |
Experimental Protocols
Detailed methodologies for the determination of key physical properties of amine hydrochlorides are outlined below. These protocols are general and can be adapted for the specific analysis of this compound.
Melting Point Determination
The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound, while a broad melting range suggests the presence of impurities.
Methodology:
-
Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used.
-
Procedure:
-
The capillary tube containing the sample is placed in the heating block of the apparatus.
-
The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has melted (completion of melting) are recorded. This range is the melting point of the substance.
-
Solubility Determination
Solubility is a crucial parameter for drug development, influencing bioavailability and formulation. The "shake-flask" method is a common technique to determine the equilibrium solubility of a compound.
Methodology:
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed flask.
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Equilibration: The flask is agitated (e.g., using a shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Analysis:
-
The suspension is allowed to settle, and an aliquot of the supernatant is carefully removed and filtered to remove any undissolved solid.
-
The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.
-
The solubility is expressed in units such as mg/mL or mol/L.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the chemical structure of a molecule. While specific NMR data for the hydrochloride salt was not found, general procedures for acquiring ¹H and ¹³C NMR spectra are as follows.
Methodology:
-
Sample Preparation: A small amount of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). Tetramethylsilane (TMS) is typically added as an internal standard.
-
Data Acquisition: The prepared sample is placed in an NMR tube and inserted into the NMR spectrometer. ¹H and ¹³C NMR spectra are acquired using standard pulse sequences.
-
Data Analysis: The chemical shifts (δ), coupling constants (J), and integration of the signals in the resulting spectra are analyzed to confirm the molecular structure.
Synthetic Workflow Visualization
(R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine is a key chiral intermediate for the synthesis of selective tetrodotoxin-sensitive sodium channel blockers used in pain management. A highly efficient method for its synthesis involves a bienzyme cascade system. The following diagram illustrates this experimental workflow.
Caption: Bienzyme cascade for the synthesis of (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine.
References
1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine hydrochloride CAS number 216002-20-9
CAS Number: 216002-20-9 Chemical Name: (1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine;hydrochloride
This technical guide provides an in-depth overview of 1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine hydrochloride, a key chiral intermediate in the development of novel therapeutics. The information is tailored for researchers, scientists, and professionals in the field of drug development.
Physicochemical Properties
This section summarizes the key physicochemical properties of both the hydrochloride salt and its corresponding free base. The data has been compiled from various sources to provide a comprehensive overview.
| Property | (R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine Hydrochloride | (R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine (Free Base) | (S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine (Free Base) |
| CAS Number | 216002-20-9[1] | 127733-47-5 | 127733-40-8 |
| Molecular Formula | C₁₀H₁₀ClF₆N[1] | C₁₀H₉F₆N | C₁₀H₉F₆N |
| Molecular Weight | 293.64 g/mol [1] | 257.18 g/mol | 257.18 g/mol |
| Appearance | Liquid | ||
| Boiling Point | 168.9 ± 35.0 °C (Predicted) | 196.3 °C at 760 mmHg | |
| Density | 1.327 ± 0.06 g/cm³ (Predicted) | 1.18 g/cm³ | |
| pKa | 8.39 ± 0.10 (Predicted) | 8.39 ± 0.10 (Predicted) | |
| Storage Temperature | 2-8°C |
Synthesis and Manufacturing
The (R)-enantiomer of 1-(3,5-bis(trifluoromethyl)phenyl)ethanamine is a valuable chiral building block. An efficient and highly stereoselective synthesis has been developed utilizing a bienzyme cascade system.
Bienzymatic Synthesis of (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine
An efficient method for the synthesis of (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine (R-BPA) involves the asymmetric amination of 3',5'-bis(trifluoromethyl)acetophenone. This process utilizes a co-expression system of R-ω-transaminase (ATA117) and alcohol dehydrogenase (ADH). The transaminase facilitates the stereoselective amination, while the alcohol dehydrogenase shifts the reaction equilibrium to favor product formation by removing the acetone by-product. This bienzyme cascade system has been shown to achieve high yields (>99%) and excellent enantiomeric excess (>99.9%).[2][3]
Experimental Protocol:
-
Reaction System Preparation: A reaction mixture is prepared containing 3',5'-bis(trifluoromethyl)acetophenone (dissolved in a cosolvent like DMSO), an amino donor such as isopropylamine (IPA), the cofactor pyridoxal 5'-phosphate (PLP), and the recombinant E. coli cells co-expressing ATA117 and ADH in a suitable buffer (e.g., Tris-HCl, pH 9.0).
-
Reaction Conditions: The reaction is typically carried out at a controlled temperature (e.g., 40°C) with agitation (e.g., 180 rpm) for a specified duration (e.g., 24 hours).
-
Product Isolation and Purification: Following the reaction, the product is extracted from the aqueous phase using an organic solvent. The organic layers are then combined, dried, and the solvent is evaporated to yield the crude product. Further purification can be achieved through techniques such as column chromatography.
Conversion to Hydrochloride Salt
The synthesized free base can be converted to its hydrochloride salt to improve its stability and handling properties.
General Experimental Protocol:
-
Dissolution: The free base, (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethanamine, is dissolved in a suitable organic solvent, such as dichloromethane (DCM).
-
Acidification: While stirring vigorously, a solution of hydrochloric acid (e.g., fuming HCl or HCl in an organic solvent) is added dropwise to the amine solution.
-
Precipitation and Isolation: The hydrochloride salt typically precipitates out of the solution. The precipitate is then collected by filtration, washed with the solvent, and dried under vacuum to yield the final product.[1]
Analytical Characterization
The identity and purity of this compound and its intermediates are confirmed using various analytical techniques.
Gas Chromatography (GC)
Chiral gas chromatography is a key method for determining the enantiomeric excess of the synthesized amine.
Experimental Protocol:
-
Column: A chiral column, such as Agilent CP7502 J&W CP-Chirasil-Dex CB (25 m × 0.25 mm × 0.25 mm), is used for separation.
-
Temperatures: The injector, column, and flame ionization detector (FID) temperatures are maintained at 250°C, 110°C, and 250°C, respectively.
-
Carrier Gas: Hydrogen is used as the carrier gas.
-
Retention Times: Under these conditions, the retention times for 3',5'-bis(trifluoromethyl)acetophenone, the (S)-enantiomer, and the (R)-enantiomer are approximately 3.165 min, 4.940 min, and 5.473 min, respectively.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the molecule, further confirming its identity. Electron ionization (EI) or electrospray ionization (ESI) sources can be used.
Applications in Drug Development
(R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine hydrochloride is a crucial chiral intermediate in the synthesis of selective tetrodotoxin-sensitive (TTX-S) sodium channel blockers. These compounds are being investigated for their potential therapeutic applications in pain management.[2][3]
Mechanism of Action
The therapeutic agents synthesized from this intermediate target specific voltage-gated sodium channels, which are critical for the initiation and propagation of action potentials in neurons. By selectively blocking TTX-S channels, these drugs can modulate neuronal excitability and thereby alleviate pain.
Visualizations
Synthesis Workflow
The following diagram illustrates the bienzymatic synthesis of (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethanamine and its subsequent conversion to the hydrochloride salt.
Caption: Bienzymatic synthesis and salt formation workflow.
Role as a Chiral Intermediate
This diagram illustrates the logical relationship of the title compound as a key building block in the development of a therapeutic agent targeting sodium channels.
Caption: Role as a key chiral intermediate in drug development.
References
A Technical Guide to (1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine hydrochloride
IUPAC Name: (1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine;hydrochloride
This technical guide provides an in-depth overview of (1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine hydrochloride, a critical chiral building block in modern pharmaceutical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, the strategic importance of its structural motifs, synthesis protocols, and its application in constructing complex active pharmaceutical ingredients (APIs).
Core Chemical and Physical Properties
(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine hydrochloride is a chiral amine valued for its unique structural features, primarily the bis(trifluoromethyl)phenyl group. This moiety imparts desirable pharmacological properties to the final drug molecules.
Chemical Identity and Properties
The compound is the hydrochloride salt of the chiral amine (1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine. Key quantitative data are summarized below for both the hydrochloride salt and the corresponding free base.
| Property | Value (Hydrochloride Salt) | Value (Free Base) |
| IUPAC Name | (1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine;hydrochloride | (1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine |
| CAS Number | 216002-20-9[1] | 127733-47-5 |
| Molecular Formula | C₁₀H₁₀ClF₆N[1] | C₁₀H₉F₆N[2] |
| Molecular Weight | 293.64 g/mol [1] | 257.18 g/mol [2] |
| Canonical SMILES | C--INVALID-LINK--C1=CC(C(F)(F)F)=CC(C(F)(F)F)=C1.Cl[1] | C--INVALID-LINK--c1cc(cc(c1)C(F)(F)F)C(F)(F)F |
| InChI Key | DWSPCWWXKNPRFN-NUBCRITNSA-N[1] | PFVWEAYXWZFSSK-YFKPBYRVSA-N |
Physical Properties
Detailed physical properties such as melting point and solubility are crucial for process development and formulation.
| Property | Value |
| Appearance | Solid (Form may vary) |
| Boiling Point (Free Base) | 168.9 ± 35.0 °C (Predicted)[2] |
| Density (Free Base) | 1.327 ± 0.06 g/cm³ (Predicted)[2] |
| Solubility | Information not readily available in public sources. Generally soluble in polar organic solvents like methanol and ethanol. |
The Role of the Bis(Trifluoromethyl)phenyl Moiety in Drug Design
The strategic incorporation of trifluoromethyl (CF₃) groups is a cornerstone of modern medicinal chemistry. The 3,5-bis(trifluoromethyl)phenyl substituent in this molecule offers several distinct advantages that enhance the pharmacokinetic and pharmacodynamic profiles of APIs derived from it.
-
Enhanced Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes. This increased stability can lead to a longer drug half-life and improved bioavailability.
-
Increased Lipophilicity : The CF₃ group is highly lipophilic, which can improve a drug's ability to cross cellular membranes, including the blood-brain barrier. This property is critical for developing drugs that target the central nervous system.
-
Modulation of Binding Affinity : The strong electron-withdrawing nature and steric bulk of CF₃ groups can significantly influence a molecule's conformation and electronic distribution. These modifications can fine-tune the binding affinity and selectivity of a drug for its biological target, potentially leading to higher potency and reduced off-target side effects.
-
Bioisosteric Replacement : The CF₃ group is often used as a bioisostere for other chemical groups, like a chlorine atom or an isopropyl group, due to similarities in steric demand, allowing for the optimization of a lead compound's properties.
Experimental Protocols: Synthesis
The synthesis of (1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine is a key process, with modern methodologies favoring highly stereoselective and efficient routes. A bienzymatic cascade system represents a state-of-the-art approach.
Bienzymatic Asymmetric Synthesis of the Chiral Amine
This protocol describes the synthesis of the free base amine from 3',5'-bis(trifluoromethyl)acetophenone using a co-expressed R-ω-transaminase (ATA) and alcohol dehydrogenase (ADH) system. The transaminase performs the asymmetric amination, while the alcohol dehydrogenase removes the acetone by-product to shift the reaction equilibrium towards the product, thus improving yield.
Materials:
-
3',5'-bis(trifluoromethyl)acetophenone (BPO substrate)
-
Isopropylamine (IPA, amino donor)
-
Co-expressed ATA117 and ADH in E. coli cells (e.g., BL21(DE3)/pETDuet-ATA117-ADH)
-
Pyridoxal 5'-phosphate (PLP, cofactor)
-
Tris-HCl buffer (e.g., 0.1 M, pH 9.0)
-
Dimethyl sulfoxide (DMSO, cosolvent)
Procedure:
-
Cell Preparation : Harvest the E. coli cells expressing the ATA117 and ADH enzymes via centrifugation. Wash the cell pellet multiple times with a suitable buffer (e.g., normal saline) to remove residual growth medium.
-
Reaction Setup : In a suitable reaction vessel, resuspend the washed wet cells (e.g., 0.25 g) in 0.1 M Tris-HCl buffer (pH 9.0).
-
Substrate Addition : Dissolve the 3',5'-bis(trifluoromethyl)acetophenone substrate in DMSO. Add this solution to the reaction mixture to a final concentration of approximately 200 mM.
-
Reagent Addition : Add the amino donor, isopropylamine (in excess, e.g., ~1 M), and the cofactor, PLP (e.g., 1 mM), to the reaction system.
-
Incubation : Adjust the final volume with the Tris-HCl buffer. Incubate the reaction mixture at a controlled temperature (e.g., 40 °C) with agitation (e.g., 180 rpm) for a set period (e.g., 24 hours).
-
Work-up and Isolation : After the reaction is complete, separate the product from the biomass. This typically involves centrifugation followed by extraction of the supernatant with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried (e.g., over Na₂SO₄), and concentrated under reduced pressure to yield the crude (1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine.
-
Purification : Purify the crude product using standard techniques such as column chromatography to obtain the amine with high chemical and enantiomeric purity (>99% ee).
Formation of the Hydrochloride Salt
-
Dissolve the purified (1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine free base in a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate).
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of a solution of hydrogen chloride (HCl) in the same or a compatible solvent (e.g., 2M HCl in diethyl ether).
-
Stir the mixture. The hydrochloride salt will typically precipitate out of the solution.
-
Collect the solid precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the final (1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine hydrochloride salt.
Visualizations: Synthesis and Application Workflows
The following diagrams, generated using Graphviz, illustrate the synthesis workflow and the logical application of the title compound.
Applications in Drug Development
(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine hydrochloride serves as an indispensable building block for several advanced pharmaceutical agents. Its defined stereochemistry and the advantageous properties conferred by the trifluoromethyl groups make it a valuable precursor.
A notable application is in the synthesis of neurokinin-1 (NK1) receptor antagonists. These drugs are used to manage chemotherapy-induced nausea and vomiting (CINV). Casopitant , a potent and selective NK1 receptor antagonist, incorporates this chiral amine as a core structural element. The synthesis of such complex molecules relies on the high enantiomeric purity of the starting intermediate to ensure the stereochemical integrity and, consequently, the efficacy and safety of the final drug product.
Furthermore, chiral amines with similar structural motifs are utilized in the development of various therapeutics, including novel analgesics (painkillers) and other CNS-acting agents where the properties imparted by the trifluoromethyl groups are highly beneficial.
References
An In-depth Technical Guide to 1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine Hydrochloride: A Key Chiral Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine hydrochloride is a chiral amine of significant interest in medicinal chemistry and pharmaceutical development. Its unique molecular architecture, featuring a phenyl ring substituted with two highly electronegative trifluoromethyl groups, imparts desirable properties such as enhanced lipophilicity and metabolic stability to molecules that incorporate this moiety. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthesis of this compound. Notably, this compound is not typically an active pharmaceutical ingredient (API) itself but serves as a critical chiral building block in the synthesis of complex therapeutic agents, including neurokinin-1 (NK-1) receptor antagonists and selective tetrodotoxin-sensitive sodium channel blockers. This guide details established synthetic protocols for its precursor and the amine itself, and discusses its application in the broader context of drug discovery and development.
Molecular Structure and Physicochemical Properties
This compound is a salt of a chiral primary amine. The presence of two trifluoromethyl groups on the phenyl ring at the 3 and 5 positions significantly influences its electronic properties and steric hindrance. The hydrochloride salt form enhances its stability and water solubility, facilitating its use in subsequent synthetic steps. The molecule exists as two enantiomers, (R)- and (S)-1-(3,5-bis(trifluoromethyl)phenyl)ethanamine hydrochloride, the specific stereoisomer used being crucial for the desired pharmacological activity of the final drug product.
Table 1: Physicochemical Properties of 1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine and its Hydrochloride Salt
| Property | Value | Source |
| Free Amine (C10H9F6N) | ||
| CAS Number | (S)-enantiomer: 127733-40-8[1][2]; (R)-enantiomer: 127733-47-5[3][4] | PubChem, BLDpharm |
| Molecular Weight | 257.18 g/mol [1][2] | PubChem |
| Molecular Formula | C10H9F6N[1][2] | PubChem |
| Boiling Point | 196.3°C at 760 mmHg[2] | Alfa Chemical |
| Density | 1.18 g/cm³[2] | Alfa Chemical |
| Hydrochloride Salt (C10H10ClF6N) | ||
| CAS Number | (R)-enantiomer HCl: 216002-20-9[5] | Fluorochem |
| Molecular Weight | 293.64 g/mol [5] | Fluorochem |
| Molecular Formula | C10H10ClF6N[5] | Fluorochem |
Synthesis and Experimental Protocols
The synthesis of this compound is a multi-step process. A common strategy involves the initial synthesis of the corresponding ketone, 1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-one, followed by a reductive amination or, for chiral synthesis, a transamination reaction.
Synthesis of 1-(3,5-Bis(trifluoromethyl)phenyl)ethan-1-one (Precursor)
A robust method for the synthesis of the ketone precursor is through a Grignard reaction, as detailed in US Patent 6,350,915 B1.[6]
Experimental Protocol: Grignard Reaction for Ketone Synthesis [6]
-
Grignard Reagent Formation: To a 500 mL 3-neck round bottom flask equipped with an addition funnel, nitrogen inlet, and a thermocouple, add magnesium granules (5.10 g, 210 mmol) and tetrahydrofuran (THF, 200 mL). Heat the mixture to reflux. Dissolve 3,5-bis(trifluoromethyl)bromobenzene (29.3 g, 98 mmol) in 30 mL of THF. Add a small portion (5 mL) of the bromide solution to the refluxing magnesium slurry to initiate the Grignard reaction. After initiation, add the remaining bromide solution over 1 hour.
-
Acylation: In a separate flask, prepare a solution of acetic anhydride in an appropriate organic solvent. Cool this solution and slowly add the prepared Grignard reagent.
-
Work-up: After the reaction is complete, quench the reaction mixture carefully with an aqueous solution of sodium hydroxide to remove excess acetic anhydride. Extract the product with an organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-one.
Chiral Synthesis of (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine via Biocatalysis
An efficient and highly enantioselective method for the synthesis of the (R)-enantiomer of the amine is through a bienzyme cascade system utilizing an R-ω-transaminase (ATA117) and an alcohol dehydrogenase (ADH).[7]
Experimental Protocol: Bienzymatic Asymmetric Synthesis [7]
-
Biocatalyst Preparation: Co-express the genes for R-ω-transaminase (ATA117) and an alcohol dehydrogenase (ADH) in E. coli BL21(DE3). Harvest the cells by centrifugation and wash them with normal saline.
-
Reaction Setup: Resuspend the wet cells (0.25 g) in 1.4 mL of 0.1 M Tris-HCl buffer (pH 9.0). To this suspension, add 3,5-bis(trifluoromethyl)acetophenone (207.8 mM) dissolved in 0.3 mL of DMSO, isopropylamine (IPA) as the amino donor (1038.8 mM), and pyridoxal 5'-phosphate (PLP) as a cofactor (1 mM). Adjust the final reaction volume to 2 mL with the Tris-HCl buffer.
-
Reaction Conditions: Incubate the reaction mixture at 40°C with shaking at 180 rpm for 24 hours.
-
Product Isolation and Analysis: After the reaction, extract the product with an appropriate organic solvent. The enantiomeric excess and yield can be determined by chiral gas chromatography or high-performance liquid chromatography. This method has been shown to produce (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine with an enantiomeric excess of >99.9%.[7]
-
Hydrochloride Salt Formation: The resulting free amine can be converted to its hydrochloride salt by dissolving it in a suitable solvent and treating it with a solution of hydrogen chloride in an organic solvent (e.g., diethyl ether or isopropanol), followed by precipitation or crystallization of the salt.
Role in Drug Development and Biological Context
Extensive literature searches did not reveal any direct biological activity or involvement in specific signaling pathways for this compound itself. Its primary significance lies in its role as a key chiral intermediate for the synthesis of pharmacologically active molecules. The trifluoromethyl groups are known to enhance properties such as metabolic stability and receptor binding affinity of the final drug molecule.
Intermediate in the Synthesis of Neurokinin-1 (NK-1) Receptor Antagonists
This compound is a crucial building block for the synthesis of NK-1 receptor antagonists, such as Aprepitant and Casopitant.[8] These drugs are used for the prevention of chemotherapy-induced nausea and vomiting (CINV). The NK-1 receptor is a G-protein coupled receptor, and its antagonist blocks the binding of its natural ligand, Substance P, thereby inhibiting the signaling cascade that leads to emesis.
Intermediate for Selective Tetrodotoxin-Sensitive Blockers
Recent studies have highlighted the use of (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine as a key chiral intermediate in the development of selective tetrodotoxin-sensitive (TTX-S) sodium channel blockers.[7][9] These compounds have potential applications as novel painkillers. The specific enantiomer is crucial for the selective interaction with the target ion channel.
Conclusion
This compound is a valuable and versatile chiral building block in modern pharmaceutical synthesis. While it does not exhibit intrinsic therapeutic activity, its incorporation into more complex molecules is a key strategy for developing drugs with improved pharmacological profiles. The synthetic routes to this intermediate, particularly the highly enantioselective biocatalytic methods, are of great interest to the pharmaceutical industry for their efficiency and sustainability. Further research into the applications of this chiral amine will likely lead to the discovery of new and improved therapeutic agents.
References
- 1. (S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine | C10H9F6N | CID 1512509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. China (1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine CAS: 127733-40-8 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]
- 3. rsc.org [rsc.org]
- 4. 127733-47-5|(R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine|BLD Pharm [bldpharm.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. US6350915B1 - Process for the synthesis of 1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-one - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. Buy 1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine | 187085-97-8 [smolecule.com]
- 9. Efficient Synthesis of Key Chiral Intermediate in Painkillers (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine by Bienzyme Cascade System with R-ω-Transaminase and Alcohol Dehydrogenase Functions - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis Precursors of 1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis precursors and methodologies for producing 1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine hydrochloride, a key intermediate in the synthesis of various pharmaceuticals, including the antiemetic drug Aprepitant.[1][2] This document details the primary synthetic routes, experimental protocols, and quantitative data to support research and development in this area.
Core Synthesis Strategy
The most prevalent and industrially scalable synthesis of this compound commences with the preparation of the key intermediate, 3',5'-bis(trifluoromethyl)acetophenone. This ketone then undergoes reductive amination to yield the desired amine, which is subsequently converted to its hydrochloride salt. Both chemical and biocatalytic approaches have been successfully employed for the reductive amination step, offering various advantages in terms of yield, stereoselectivity, and process safety.
Precursor Synthesis: 3',5'-Bis(trifluoromethyl)acetophenone
The primary precursor for the target amine is 3',5'-bis(trifluoromethyl)acetophenone.[3] A common and effective method for its preparation involves a Grignard reaction starting from 3,5-bis(trifluoromethyl)bromobenzene.[4]
Synthesis of 3',5'-Bis(trifluoromethyl)phenylmagnesium Bromide (Grignard Reagent)
A critical step in the synthesis of the acetophenone precursor is the formation of the corresponding Grignard reagent. This reaction requires careful control of conditions to ensure safety and high yield.[5]
Experimental Protocol:
A slurry of magnesium granules (22.6 mol) in tetrahydrofuran (THF, 10.5 L) is heated to 35°C. To this slurry, 3,5-bis(trifluoromethyl)bromobenzene (14.0 mol) is added over a period of 4 hours, maintaining the reaction temperature between 30 and 35°C. After the addition is complete, the dark brown solution is heated at 30°C for an additional hour to ensure complete formation of the Grignard reagent.[6]
Synthesis of 3',5'-Bis(trifluoromethyl)acetophenone
The Grignard reagent is then reacted with an acetylating agent, such as acetic anhydride, to yield the desired ketone.[4][6]
Experimental Protocol:
A solution of 3',5'-bis(trifluoromethyl)phenylmagnesium bromide (14.0 mol) in THF (10.5 L) is transferred over 2 hours into a neat solution of acetic anhydride (5.0 L) cooled to -15°C. The resulting dark brown mixture is stirred for 15 minutes at 0°C. Water (10.5 L) is then added over 2 hours, and the mixture is stirred at 60°C for an additional 15 minutes to hydrolyze any remaining acetic anhydride. After cooling to 15°C, the phases are separated, and the organic layer is diluted with methyl tert-butyl ether (MTBE, 8.0 L).[6]
Quantitative Data for 3',5'-Bis(trifluoromethyl)acetophenone Synthesis
| Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 3,5-Bis(trifluoromethyl)bromobenzene | Mg, Acetic Anhydride | THF | -15 to 60 | ~6.5 | Not specified | [6] |
Synthesis of 1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine
The conversion of 3',5'-bis(trifluoromethyl)acetophenone to 1-(3,5-bis(trifluoromethyl)phenyl)ethanamine is a critical step, and various methods have been developed to achieve this transformation.
Chemical Synthesis via Reductive Amination
Reductive amination is a widely used method for the synthesis of amines from ketones.[7] This can be achieved using various reducing agents, with sodium triacetoxyborohydride being a particularly effective and selective choice.[8]
Experimental Protocol (General):
To a solution of 3',5'-bis(trifluoromethyl)acetophenone (1 equiv) in a suitable solvent such as ethyl acetate, the amine source (e.g., ammonia or an ammonium salt, 1.1 equiv) is added, followed by sodium triacetoxyborohydride (1.2 equiv). The mixture is stirred at room temperature for a specified period (typically 6 hours). The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are dried and concentrated to yield the product, which can be further purified by column chromatography.[8]
Biocatalytic Synthesis
An alternative and often more stereoselective approach involves the use of enzymes. A bienzyme cascade system utilizing an R-ω-transaminase and an alcohol dehydrogenase has been shown to be highly efficient in producing (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine with high enantiomeric excess.[9]
Experimental Protocol (Biocatalytic):
The amination of 3',5-bistrifluoromethylacetophenone is carried out using a biocatalyst such as ATA117. The reaction can be further enhanced by the introduction of an alcohol dehydrogenase (ADH) to shift the reaction equilibrium, thereby improving the product yield.[9]
Quantitative Data for 1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine Synthesis
| Starting Material | Method | Key Reagents/Enzymes | Enantiomeric Excess (%) | Reference |
| 3',5'-Bis(trifluoromethyl)acetophenone | Biocatalytic | R-ω-transaminase (ATA117), Alcohol Dehydrogenase (ADH) | >99.9 | [9] |
Hydrochloride Salt Formation
The final step in the synthesis is the formation of the hydrochloride salt. This is typically achieved by treating the free amine with hydrochloric acid in a suitable solvent.
Synthesis Pathway Overview
Caption: Overall synthesis pathway for this compound.
Reductive Amination Workflow
Caption: Comparison of chemical and biocatalytic reductive amination workflows.
References
- 1. Synthesis of Aprepitant [cjph.com.cn]
- 2. medkoo.com [medkoo.com]
- 3. Buy 1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine | 187085-97-8 [smolecule.com]
- 4. US6350915B1 - Process for the synthesis of 1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-one - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. rsc.org [rsc.org]
- 9. mdpi.com [mdpi.com]
Unveiling the Core Functional Roles of 1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine hydrochloride is a critical chiral building block in modern medicinal chemistry. Its true mechanism of action is not intrinsic but is conferred to the larger, more complex molecules it helps create. This technical guide delves into the pivotal role of this compound as a key intermediate in the synthesis of potent therapeutic agents, specifically focusing on Neurokinin-1 (NK1) receptor antagonists and selective tetrodotoxin-sensitive sodium channel blockers. We will explore the synthetic pathways, the mechanisms of the final active pharmaceutical ingredients, and the experimental data that underscore their clinical significance.
Introduction: The Significance of a Chiral Intermediate
1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine is an organic compound notable for its unique structure, featuring a phenyl ring substituted with two trifluoromethyl groups.[1] These electron-withdrawing trifluoromethyl groups are crucial as they enhance the lipophilicity and metabolic stability of the molecules into which they are incorporated.[1][2] The primary hydrochloride salt form is widely used in synthetic chemistry. While this compound does not exhibit a direct pharmacological effect, its importance lies in providing a stereochemically defined framework for the synthesis of highly selective and potent drugs.
Role in the Synthesis of Neurokinin-1 (NK1) Receptor Antagonists
One of the most significant applications of 1-(3,5-bis(trifluoromethyl)phenyl)ethanamine is as a key intermediate in the synthesis of Neurokinin-1 (NK1) receptor antagonists, such as Aprepitant and Casopitant.[1][3] These drugs are primarily used to manage chemotherapy-induced nausea and vomiting (CINV).[1][3]
Mechanism of Action of NK1 Receptor Antagonists
The antiemetic effects of NK1 receptor antagonists stem from their ability to block the binding of Substance P, a neuropeptide, to the NK1 receptor (also known as the tachykinin receptor 1) in the central and peripheral nervous system. Substance P is a key mediator of both acute and delayed emesis following chemotherapy. By competitively inhibiting the NK1 receptor, these drugs disrupt the signaling pathway that leads to the sensation of nausea and the vomiting reflex.
References
- 1. Buy 1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine | 187085-97-8 [smolecule.com]
- 2. (R)-1-(4-(Trifluoromethyl)phenyl)ethanamine hydrochloride | 856645-99-3 | Benchchem [benchchem.com]
- 3. (S)-1-[3,5-Bis(trifluoromethyl)phenyl]-N-methylethylamine–(R)-2-hydroxybutanedioic acid (1/1) - PMC [pmc.ncbi.nlm.nih.gov]
biological activity of trifluoromethylated phenyl derivatives
An In-depth Technical Guide on the Biological Activity of Trifluoromethylated Phenyl Derivatives: A Focus on COX-2 Inhibitors
Introduction
The introduction of a trifluoromethyl (CF3) group into a phenyl ring is a widely employed strategy in medicinal chemistry to enhance the pharmacological properties of drug candidates. The unique electronic properties of the CF3 group, including its high electronegativity, metabolic stability, and lipophilicity, can significantly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to biological targets. This guide provides a detailed examination of the , with a specific focus on their role in the development of selective cyclooxygenase-2 (COX-2) inhibitors, a critical class of anti-inflammatory drugs.
Mechanism of Action: Selective COX-2 Inhibition
Cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases (PTGS), are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. There are two main isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, such as protecting the gastric mucosa and maintaining kidney function. In contrast, COX-2 is an inducible enzyme that is upregulated at sites of inflammation.
The trifluoromethylated phenyl moiety plays a crucial role in the selective inhibition of COX-2 over COX-1. The active site of COX-1 is a narrow hydrophobic channel, while the COX-2 active site is larger and contains a side pocket. The bulky trifluoromethyl group on the phenyl ring of inhibitors like celecoxib can fit into this side pocket of the COX-2 enzyme, leading to a stable, high-affinity interaction that blocks the enzyme's activity. This structural difference is the basis for the selective inhibition of COX-2, which helps to reduce the gastrointestinal side effects associated with non-selective COX inhibitors that also block the protective effects of COX-1.
Caption: COX-2 signaling pathway and the inhibitory action of trifluoromethylated phenyl derivatives.
Structure-Activity Relationship and Quantitative Data
The structure-activity relationship (SAR) of trifluoromethylated phenyl derivatives as COX-2 inhibitors has been extensively studied. The trifluoromethyl group is a key determinant of both potency and selectivity. The following table summarizes the in vitro inhibitory activity (IC50) of celecoxib and related analogs against human COX-1 and COX-2 enzymes.
| Compound | R Group | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | 4-CH3 | 15 | 0.04 | 375 |
| Analog 1 | 4-H | 17 | 0.05 | 340 |
| Analog 2 | 4-F | >100 | 0.15 | >667 |
| Analog 3 | 4-Cl | 12 | 0.03 | 400 |
| Analog 4 | 4-Br | 10 | 0.025 | 400 |
Data are representative and compiled for illustrative purposes.
As shown in the table, modifications to the para-substituent on the phenyl ring can influence both potency and selectivity. However, the presence of the trifluoromethyl group on the adjacent phenyl ring is a consistent feature for maintaining high COX-2 selectivity.
Experimental Protocols
Synthesis of Celecoxib
A common synthetic route to celecoxib involves the condensation of a trifluoromethylated β-diketone with a substituted phenylhydrazine.
Materials:
-
4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione
-
4-Sulfonamidophenylhydrazine hydrochloride
-
Ethanol
-
Hydrochloric acid
Procedure:
-
A solution of 4,4,4-trifluoro-1-(4-methylphenyl)-1,3-butanedione (1.0 eq) in ethanol is prepared in a round-bottom flask.
-
4-Sulfonamidophenylhydrazine hydrochloride (1.05 eq) is added to the solution.
-
A catalytic amount of hydrochloric acid is added, and the mixture is refluxed for 4-6 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting solid is recrystallized from ethanol/water to yield pure celecoxib.
-
The final product is characterized by 1H NMR, 13C NMR, and mass spectrometry.
In Vitro COX Inhibition Assay
The inhibitory activity of the synthesized compounds on COX-1 and COX-2 can be determined using a variety of commercially available assay kits, often based on the detection of prostaglandin E2 (PGE2).
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compounds (e.g., celecoxib)
-
PGE2 immunoassay kit
-
Assay buffer
Procedure:
-
The test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.
-
Serial dilutions of the test compounds are prepared in the assay buffer.
-
The COX-1 or COX-2 enzyme is pre-incubated with the test compound or vehicle control for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
The enzymatic reaction is initiated by the addition of arachidonic acid.
-
The reaction is allowed to proceed for a defined period (e.g., 10 minutes) and then terminated by the addition of a stop solution.
-
The concentration of PGE2 produced is quantified using a competitive enzyme-linked immunosorbent assay (ELISA) according to the manufacturer's instructions.
-
The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
Caption: General experimental workflow for the synthesis and biological evaluation of trifluoromethylated phenyl derivatives.
Conclusion
Trifluoromethylated phenyl derivatives are a cornerstone in the design of selective COX-2 inhibitors. The unique properties of the trifluoromethyl group contribute significantly to the high potency and selectivity of these compounds. The methodologies for their synthesis and biological evaluation are well-established, allowing for the continued exploration and development of new anti-inflammatory agents with improved efficacy and safety profiles. The detailed understanding of their mechanism of action and structure-activity relationships provides a solid foundation for future drug discovery efforts in this chemical class.
The Trifluoromethyl Group: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine-containing functional groups has become a paramount strategy in contemporary drug design. Among these, the trifluoromethyl (CF₃) group stands out for its profound and multifaceted influence on the physicochemical and pharmacological properties of therapeutic agents. Its unique electronic and steric characteristics can be leveraged to enhance a drug candidate's metabolic stability, membrane permeability, binding affinity, and overall pharmacokinetic profile. This technical guide provides a comprehensive exploration of the role of the trifluoromethyl group in medicinal chemistry, complete with quantitative data, detailed experimental protocols, and visualizations to inform rational drug design and development.
Core Physicochemical and Pharmacokinetic Effects of the Trifluoromethyl Group
The introduction of a trifluoromethyl group into a drug molecule can dramatically alter its properties in several key ways:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, making the CF₃ group exceptionally resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[1][2] By replacing a metabolically labile methyl group or hydrogen atom with a CF₃ group, medicinal chemists can effectively block common metabolic pathways, leading to a longer in vivo half-life, reduced clearance, and a more predictable pharmacokinetic profile.[1][2]
-
Increased Lipophilicity: The trifluoromethyl group is highly lipophilic, a property that can significantly enhance a drug's ability to permeate biological membranes, including the blood-brain barrier.[1][2] This improved membrane permeability can lead to better absorption and distribution of the drug to its target site.[1] The Hansch π value, a measure of lipophilicity, for a CF₃ group is +0.88.
-
Modulation of Binding Affinity: The strong electron-withdrawing nature of the trifluoromethyl group can alter the electronic distribution within a molecule, influencing its pKa and ability to participate in hydrogen bonding and other non-covalent interactions with its biological target.[1][2] This can lead to enhanced binding affinity and selectivity for the target receptor or enzyme.
-
Improved Bioavailability: By increasing both metabolic stability and membrane permeability, the incorporation of a trifluoromethyl group often results in improved oral bioavailability, meaning a greater fraction of the administered dose reaches the systemic circulation.[1][2]
Quantitative Impact of Trifluoromethyl Substitution
The following tables summarize the quantitative effects of trifluoromethyl substitution on key drug properties for illustrative parent molecules and their trifluoromethylated analogs.
Table 1: Impact of Trifluoromethyl Group on Metabolic Stability
| Compound/Analog Pair | Modification | In Vitro Half-life (t½) | Intrinsic Clearance (CLint) (µL/min/mg protein) | Species |
| Picornavirus Inhibitor Analog | Methyl vs. Trifluoromethyl | 8 products vs. 2 minor products | Not specified | Monkey Liver Microsomes |
| Indole Compound | Non-fluorinated vs. 4-Fluoro-indazole | 12.35 min vs. >60 min | Not specified | Mouse |
| Celecoxib Analog | Methyl vs. Deuterated Fluoromethyl | Not specified (less degradation) | Lower for deuterated analog | Murine Liver Microsomes |
Table 2: Impact of Trifluoromethyl Group on Lipophilicity (LogP)
| Drug | Presence of CF₃ Group | LogP Value |
| Celecoxib | Yes | 3.53 - 4.21[3][4] |
| Fluoxetine | Yes | 4.05 - 4.44[5][6] |
| Sitagliptin | Yes | 1.5 - 2.02[7][8] |
Table 3: Impact of Trifluoromethyl Group on Binding Affinity (IC₅₀)
| Drug | Target | IC₅₀ (nM) |
| Celecoxib | COX-2 | 40[9][10] |
| Fluoxetine | Serotonin Transporter (SERT) | Varies with conditions |
| Sitagliptin | DPP-4 | 18 - 19[11][12] |
Case Studies: Trifluoromethylated Drugs in the Clinic
The successful application of trifluoromethyl groups in drug design is exemplified by numerous approved pharmaceuticals.
Celecoxib (Celebrex®)
-
Mechanism of Action: Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[13] The trifluoromethyl group on the pyrazole ring is crucial for its high potency and selectivity for COX-2 over COX-1.[13] This selectivity reduces the gastrointestinal side effects commonly associated with non-selective NSAIDs.
-
Pharmacokinetics: Celecoxib has a LogP value in the range of 3.53 to 4.21, indicating its lipophilic nature which aids in its absorption.[3][4] It is primarily metabolized by CYP2C9.[13]
Fluoxetine (Prozac®)
-
Mechanism of Action: Fluoxetine is a selective serotonin reuptake inhibitor (SSRI) used to treat depression and other psychiatric disorders. The para-trifluoromethylphenoxy group is a key structural feature that contributes to its high affinity and selectivity for the serotonin transporter (SERT).[14]
-
Pharmacokinetics: Fluoxetine is well-absorbed orally and is extensively metabolized in the liver, primarily by CYP2D6, to its active metabolite, norfluoxetine.[15][16] Its lipophilic character (LogP of 4.05 - 4.44) contributes to its large volume of distribution.[5][6]
Sitagliptin (Januvia®)
-
Mechanism of Action: Sitagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. The trifluoromethyl group on the triazolopyrazine ring is a critical component for its potent and selective inhibition of the DPP-4 enzyme.[11]
-
Pharmacokinetics: Sitagliptin is well-absorbed orally with a bioavailability of approximately 87%.[17] It has a LogP value between 1.5 and 2.02.[7][8] A significant portion of the drug is excreted unchanged in the urine.[17]
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the properties of trifluoromethylated compounds.
In Vitro Microsomal Stability Assay
This assay assesses the metabolic stability of a compound in the presence of liver microsomes.
Materials:
-
Liver microsomes (human or other species)
-
Test compound stock solution (e.g., in DMSO)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (contains NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Magnesium chloride (MgCl₂)
-
Acetonitrile (or other suitable organic solvent) for reaction termination
-
Internal standard for analytical quantification
-
LC-MS/MS system for analysis
Procedure:
-
Preparation:
-
Prepare a working solution of the test compound by diluting the stock solution in buffer. The final concentration is typically 1-10 µM.
-
Prepare the incubation mixture containing phosphate buffer, MgCl₂, and the NADPH regenerating system.
-
Pre-warm the incubation mixture and liver microsomes to 37°C.
-
-
Incubation:
-
Initiate the metabolic reaction by adding the liver microsomes to the pre-warmed incubation mixture containing the test compound.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Reaction Termination and Sample Preparation:
-
Immediately terminate the reaction in the collected aliquots by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This precipitates the proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the concentration of the parent compound remaining at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (volume of incubation / amount of microsomal protein).
-
Lipophilicity Determination: Shake-Flask Method (LogP/LogD)
This is the traditional method for determining the partition coefficient of a compound between two immiscible liquids.
Materials:
-
n-Octanol (pre-saturated with water or buffer)
-
Water or buffer of a specific pH (pre-saturated with n-octanol)
-
Test compound
-
Glass vials with screw caps
-
Mechanical shaker or vortex mixer
-
Centrifuge
-
Analytical method for quantification (e.g., UV-Vis spectroscopy, HPLC)
Procedure:
-
Preparation:
-
Prepare a stock solution of the test compound in either the aqueous or organic phase.
-
Add a known volume of the stock solution to a vial containing known volumes of both n-octanol and the aqueous phase.
-
-
Partitioning:
-
Securely cap the vials and shake them vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium.
-
Allow the phases to separate completely. Centrifugation can be used to expedite this process.
-
-
Sampling and Analysis:
-
Carefully withdraw an aliquot from both the n-octanol and the aqueous layers.
-
Quantify the concentration of the compound in each phase using a suitable analytical method.
-
-
Calculation:
-
Calculate the partition coefficient (P) or distribution coefficient (D) as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
-
LogP (for non-ionizable compounds) or LogD (for ionizable compounds at a specific pH) is the logarithm of this ratio.
-
Lipophilicity Determination: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This is a high-throughput method for estimating LogP/LogD based on the retention time of a compound on a nonpolar stationary phase.
Materials:
-
HPLC system with a UV or mass spectrometer detector
-
Reversed-phase column (e.g., C18)
-
Mobile phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol)
-
A set of reference compounds with known LogP values
-
Test compound
Procedure:
-
Calibration:
-
Inject a mixture of the reference compounds onto the HPLC column under isocratic conditions (constant mobile phase composition).
-
Measure the retention time (t_R) for each reference compound.
-
Calculate the capacity factor (k') for each reference compound using the formula: k' = (t_R - t_0) / t_0, where t_0 is the dead time (retention time of an unretained compound).
-
Create a calibration curve by plotting the log(k') values of the reference compounds against their known LogP values.
-
-
Sample Analysis:
-
Inject the test compound into the same HPLC system under the identical conditions used for the reference compounds.
-
Measure the retention time (t_R) of the test compound.
-
Calculate the capacity factor (k') for the test compound.
-
-
LogP Determination:
-
Determine the LogP of the test compound from the calibration curve using its calculated log(k') value.
-
Binding Affinity Determination: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change associated with a binding event, allowing for the determination of the binding affinity (K_d), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Materials:
-
Isothermal titration calorimeter
-
Macromolecule (e.g., protein) solution in a suitable buffer
-
Ligand (e.g., test compound) solution in the same buffer
-
Syringes for loading the sample cell and injection
Procedure:
-
Sample Preparation:
-
Prepare solutions of the macromolecule and the ligand in the same, degassed buffer to minimize heats of dilution.
-
Accurately determine the concentrations of both the macromolecule and the ligand.
-
-
Instrument Setup:
-
Thoroughly clean the sample and reference cells of the calorimeter.
-
Load the macromolecule solution into the sample cell.
-
Load the ligand solution into the injection syringe.
-
Allow the system to equilibrate to the desired temperature.
-
-
Titration:
-
Perform a series of small, sequential injections of the ligand solution into the sample cell containing the macromolecule.
-
The instrument measures the heat released or absorbed after each injection.
-
-
Data Analysis:
-
The raw data is a series of heat-flow peaks corresponding to each injection.
-
Integrate the area under each peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to macromolecule.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (K_d), stoichiometry (n), and enthalpy of binding (ΔH).
-
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to the role of trifluoromethyl groups in medicinal chemistry.
Caption: Metabolic blocking effect of the trifluoromethyl group.
References
- 1. researchgate.net [researchgate.net]
- 2. Serotonin - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Compound: FLUOXETINE (CHEMBL41) - ChEMBL [ebi.ac.uk]
- 6. Fluoxetine | C17H18F3NO | CID 3386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Compound: SITAGLIPTIN (CHEMBL1422) - ChEMBL [ebi.ac.uk]
- 8. Sitagliptin | C16H15F6N5O | CID 4369359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
- 10. selleckchem.com [selleckchem.com]
- 11. axonmedchem.com [axonmedchem.com]
- 12. DPP4 Inhibition: Insights From the Bench and Recent Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Celecoxib - Wikipedia [en.wikipedia.org]
- 14. Fluoxetine, a selective inhibitor of serotonin uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ClinPGx [clinpgx.org]
- 16. mdpi.com [mdpi.com]
- 17. selleckchem.com [selleckchem.com]
A Comprehensive Technical Guide to 1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine Hydrochloride: A Key Chiral Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine hydrochloride is a critical chiral building block in the synthesis of a variety of pharmacologically active molecules. Its unique structural features, particularly the presence of two trifluoromethyl groups, impart desirable properties such as enhanced metabolic stability and increased binding affinity to target proteins. This technical guide provides an in-depth overview of the properties, synthesis, and applications of this versatile intermediate, with a focus on its role in the development of neurokinin-1 (NK-1) receptor antagonists like Aprepitant. Detailed experimental protocols for its enantioselective synthesis and tables summarizing key quantitative data are presented to facilitate its use in research and development.
Introduction
Chiral amines are fundamental components of many active pharmaceutical ingredients (APIs).[1] The stereochemistry of these amines is often crucial for their biological activity and safety profile. 1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine, particularly in its single enantiomer form, has emerged as a valuable precursor for the synthesis of complex molecules in drug discovery. The trifluoromethyl groups on the phenyl ring are known to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates.[2] This guide will delve into the technical aspects of this chiral building block, providing practical information for its synthesis and application.
Physicochemical Properties
This compound is a white to off-white crystalline solid. The key physicochemical properties of the (R)-enantiomer hydrochloride salt are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 216002-20-9 | [3] |
| Molecular Formula | C₁₀H₁₀ClF₆N | [3] |
| Molecular Weight | 293.64 g/mol | [3] |
| Appearance | White to off-white crystalline powder | |
| Solubility | Soluble in methanol and water |
Enantioselective Synthesis
The synthesis of enantiomerically pure 1-(3,5-bis(trifluoromethyl)phenyl)ethanamine is of paramount importance for its use in pharmaceutical applications. Several methods have been developed, with biocatalytic approaches offering high enantioselectivity and environmentally friendly conditions.
Biocatalytic Asymmetric Synthesis using a Bienzyme Cascade System
A highly efficient method for the synthesis of (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine involves a bienzyme cascade system employing an R-ω-transaminase (R-ω-TA) and an alcohol dehydrogenase (ADH).[1] This system utilizes the transaminase to convert the prochiral ketone, 3',5'-bis(trifluoromethyl)acetophenone, into the desired chiral amine with excellent enantiomeric excess. The ADH is incorporated to shift the reaction equilibrium towards the product by converting the acetone byproduct to isopropanol.[1]
Experimental Protocol:
Materials:
-
3',5'-Bis(trifluoromethyl)acetophenone
-
Isopropylamine (IPA)
-
R-ω-transaminase (e.g., ATA117)
-
Alcohol dehydrogenase (ADH)
-
Pyridoxal-5'-phosphate (PLP)
-
Nicotinamide adenine dinucleotide (NADH)
-
Tris-HCl buffer
-
Dimethyl sulfoxide (DMSO)
Procedure: [1]
-
A reaction mixture is prepared in a Tris-HCl buffer (0.1 M, pH 9.0).
-
3',5'-Bis(trifluoromethyl)acetophenone is dissolved in DMSO and added to the reaction mixture.
-
Isopropylamine is added as the amine donor.
-
The cofactors PLP and NADH are added to the mixture.
-
The enzymes, R-ω-transaminase and alcohol dehydrogenase, are added to initiate the reaction.
-
The reaction is incubated at a controlled temperature (e.g., 40°C) with agitation for a specified period (e.g., 24 hours).
-
Upon completion, the product is extracted using an organic solvent (e.g., ethyl acetate).
-
The organic layer is separated, dried, and the solvent is evaporated to yield the crude product.
-
The product is purified using techniques such as column chromatography.
-
The enantiomeric excess is determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Quantitative Data for Biocatalytic Synthesis:
| Enzyme System | Substrate Concentration | Temperature (°C) | Time (h) | Enantiomeric Excess (ee%) | Reference |
| R-ω-TA (ATA117) & ADH | 50 mM | 40 | 24 | >99.9% | [1] |
Enzymatic Resolution of Racemic 1-[3,5-Bis(trifluoromethyl)phenyl]ethanol
An alternative approach involves the synthesis of the racemic alcohol, 1-[3,5-bis(trifluoromethyl)phenyl]ethanol, followed by enzymatic resolution to obtain the desired enantiomer. This resolved alcohol can then be converted to the corresponding amine.
Experimental Protocol for Enzymatic Resolution: [3]
Materials:
-
Racemic 1-[3,5-bis(trifluoromethyl)phenyl]ethanol
-
Lipase (e.g., Candida antarctica lipase B, CAL-B)
-
Acyl donor (e.g., vinyl acetate)
-
Organic solvent (e.g., toluene)
Procedure:
-
The racemic alcohol is dissolved in an organic solvent.
-
The lipase and acyl donor are added to the solution.
-
The reaction mixture is stirred at room temperature. The lipase selectively acylates one enantiomer of the alcohol, leaving the other unreacted.
-
The reaction is monitored by HPLC until approximately 50% conversion is achieved.
-
The enzyme is filtered off, and the solvent is evaporated.
-
The resulting mixture of the acylated and unreacted alcohol is separated by column chromatography.
-
The resolved alcohol can then be converted to the amine via standard chemical transformations (e.g., Mitsunobu reaction followed by hydrolysis).
Quantitative Data for Enzymatic Resolution:
| Enzyme | Acyl Donor | Overall Yield of (R)-alcohol | Enantiomeric Excess (ee%) | Reference |
| Candida antarctica lipase-B (CAL-B) | Vinyl acetate | 84% | >99% | [3] |
Formation of the Hydrochloride Salt
To improve its handling and stability, the free amine is typically converted to its hydrochloride salt.
Experimental Protocol:
Materials:
-
(R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine
-
Hydrochloric acid (e.g., in diethyl ether or as a concentrated aqueous solution)
-
Anhydrous solvent (e.g., diethyl ether, isopropanol)
Procedure:
-
The enantiomerically pure amine is dissolved in an anhydrous solvent.
-
A solution of hydrochloric acid in an appropriate solvent is added dropwise to the amine solution with stirring.
-
The hydrochloride salt precipitates out of the solution.
-
The precipitate is collected by filtration, washed with a cold solvent, and dried under vacuum to yield the final product.
Applications in Drug Development
This compound is a key intermediate in the synthesis of several drug candidates, most notably the neurokinin-1 (NK-1) receptor antagonist, Aprepitant. Aprepitant is used for the prevention of chemotherapy-induced nausea and vomiting.
Synthesis of Aprepitant
The synthesis of Aprepitant involves the coupling of (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol with a morpholine derivative, followed by a series of transformations to introduce the triazolone moiety. The chirality of the starting ethanamine derivative is crucial for the stereochemistry and biological activity of the final Aprepitant molecule.
Signaling Pathways and Experimental Workflows
Neurokinin-1 (NK-1) Receptor Signaling Pathway
The pharmacological target of drugs derived from this chiral building block, such as Aprepitant, is the neurokinin-1 (NK-1) receptor. The NK-1 receptor is a G-protein coupled receptor (GPCR) that is activated by the neuropeptide Substance P. The binding of Substance P to the NK-1 receptor initiates a signaling cascade that is involved in pain transmission, inflammation, and emesis.
Caption: NK-1 Receptor Signaling Pathway and its Antagonism by Aprepitant.
Experimental Workflow: Biocatalytic Synthesis and Analysis
The following diagram illustrates a typical workflow for the enantioselective synthesis and analysis of (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethanamine.
Caption: Experimental Workflow for Biocatalytic Synthesis.
Conclusion
This compound is a highly valuable chiral building block for the pharmaceutical industry. Its efficient and highly enantioselective synthesis, particularly through biocatalytic methods, makes it an attractive starting material for the development of complex and stereochemically defined drug molecules. The detailed protocols and data presented in this guide are intended to support researchers and scientists in the effective utilization of this important chemical entity in their drug discovery and development endeavors.
References
An In-depth Technical Guide to 1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine Hydrochloride: Safety, Handling, and Application
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the safety, handling, and application of 1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine hydrochloride. This compound is a critical chiral building block, notably utilized as a key intermediate in the synthesis of the neurokinin-1 (NK-1) receptor antagonist, Aprepitant. This document is intended to serve as a vital resource for professionals in research and drug development.
Chemical and Physical Properties
This compound is a white to off-white crystalline solid. The presence of two trifluoromethyl groups on the phenyl ring significantly influences its chemical and physical characteristics.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀ClF₆N | [1] |
| Molecular Weight | 293.64 g/mol | [1] |
| CAS Number | 216002-20-9 ((R)-enantiomer) | [1] |
| Appearance | White to off-white crystalline solid | Inferred from SDS |
| Purity | Typically ≥97% | [1] |
| Solubility | Soluble in water, methanol, and other polar organic solvents. | Inferred from chemical structure |
Safety and Hazard Information
Comprehensive understanding of the safety and hazard profile of this compound is paramount for its safe handling in a laboratory setting.
GHS Hazard Classification
| Hazard Class | Hazard Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation. |
Source: Information compiled from various Safety Data Sheets.
Hazard and Precautionary Statements
Signal Word: Warning
Hazard Pictograms:
-
GHS07: Exclamation Mark
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
Prevention: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection).
-
Response: P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P330 (Rinse mouth), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P332+P313 (If skin irritation occurs: Get medical advice/attention), P362 (Take off contaminated clothing and wash before reuse), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P337+P313 (If eye irritation persists: Get medical advice/attention), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing).
-
Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up).
-
Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).
Experimental Protocols
Handling and Personal Protective Equipment (PPE)
Protocol for Safe Handling:
-
Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment:
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear impervious gloves (e.g., nitrile rubber).
-
Body Protection: Wear a laboratory coat and, if necessary, additional protective clothing to prevent skin contact.
-
Respiratory Protection: For operations that may generate dust, use a NIOSH-approved respirator with a particulate filter.
-
-
Hygiene Measures: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
Storage and Stability
Protocol for Storage:
-
Container: Store in the original, tightly sealed container.
-
Conditions: Keep in a cool, dry, and well-ventilated place.
-
Incompatibilities: Store away from strong oxidizing agents and strong bases.
-
Stability: The compound is stable under recommended storage conditions.
Disposal
Protocol for Disposal:
-
Waste Characterization: Dispose of the chemical as hazardous waste.
-
Containerization: Collect waste in a properly labeled, sealed container.
-
Disposal Route: Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow the chemical to enter drains.
Synthesis of Aprepitant (Illustrative Protocol)
This compound is a key starting material for the synthesis of Aprepitant. The following is a generalized protocol for its use in this synthesis.
Materials:
-
(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine hydrochloride (derived from the title compound)
-
3-chloromethyl-1,2,4-triazolin-5-one
-
Potassium carbonate
-
Toluene
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
To a solution of (2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine hydrochloride in a mixture of toluene and DMSO, add potassium carbonate.
-
Add 3-chloromethyl-1,2,4-triazolin-5-one to the reaction mixture.
-
Heat the mixture to facilitate the condensation reaction, forming an intermediate.
-
The intermediate is then cyclized at an elevated temperature (e.g., 140°C) to yield Aprepitant.[2]
-
The final product is purified using appropriate techniques such as crystallization or chromatography.
Biological Context and Signaling Pathways
As an intermediate in the synthesis of Aprepitant, this compound is integral to the development of a potent and selective antagonist of the neurokinin-1 (NK-1) receptor. The endogenous ligand for the NK-1 receptor is Substance P, a neuropeptide involved in pain transmission, inflammation, and emesis.
Substance P / NK-1 Receptor Signaling Pathway
The binding of Substance P to the NK-1 receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events.[3] Aprepitant, synthesized from the title compound, blocks this interaction.
Experimental Workflow Diagram
The following diagram illustrates a generalized workflow for the synthesis and subsequent biological evaluation of a potential NK-1 receptor antagonist using this compound as a key starting material.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine
Audience: Researchers, scientists, and drug development professionals.
Introduction: (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine is a critical chiral building block in the synthesis of various pharmaceuticals. Notably, it is a key intermediate in the production of Aprepitant, a potent neurokinin-1 (NK-1) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting.[1][2][3] The stereochemistry of this amine is crucial for the biological activity of the final drug molecule, making its enantioselective synthesis a topic of significant interest. These application notes provide an overview of common synthetic strategies and detailed protocols for laboratory-scale synthesis.
Chiral amines, such as the target molecule, are fundamental components in over 40% of small-molecule pharmaceuticals.[4] Their synthesis is a cornerstone of medicinal chemistry, with methods ranging from classical resolution to more modern asymmetric catalysis using transition metals, enzymes, or organocatalysts.[4][5]
Synthetic Strategies Overview
The synthesis of (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine typically starts from the corresponding ketone, 3,5-bis(trifluoromethyl)acetophenone. The primary challenge lies in the stereoselective introduction of the amine group to form the desired (R)-enantiomer with high purity. Three main strategies have proven effective:
-
Asymmetric Reductive Amination (ARA): This is the most direct approach, converting the ketone to the primary amine in a single step using an ammonia source and a reducing agent in the presence of a chiral catalyst.[6][7][8] This method is highly atom-economical.[9]
-
Asymmetric Transfer Hydrogenation (ATH) of Imines: This two-step process involves the initial formation of an imine from the ketone, followed by asymmetric reduction using a chiral catalyst and a hydrogen donor, such as formic acid or isopropanol.[10][11][12]
-
Biocatalytic Transamination: This method uses enzymes, specifically transaminases, to convert the ketone directly into the chiral amine with very high enantioselectivity.[13] This approach offers mild reaction conditions and excellent specificity.[2]
The logical flow from the starting material to the final product via these different strategies is outlined below.
Experimental Protocols
Protocol 1: Ruthenium-Catalyzed Direct Asymmetric Reductive Amination (ARA)
This protocol is based on the direct conversion of a ketone to a chiral primary amine using a ruthenium catalyst, an ammonia source, and molecular hydrogen. This method is highly efficient and has been successfully applied on a large scale.[7]
Workflow:
Methodology:
-
Catalyst Preparation: A ruthenium precatalyst is combined with a chiral phosphine ligand, such as a Segphos derivative, in an appropriate solvent under an inert atmosphere.[7]
-
Reaction Setup: To a high-pressure reactor, add 3,5-bis(trifluoromethyl)acetophenone (1.0 eq), ammonium chloride (1.5 eq), and the catalyst solution (0.01-0.1 mol%).
-
Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas (typically 50-100 atm). Heat the reaction mixture to 50-80 °C with vigorous stirring for 12-24 hours.
-
Work-up: After cooling and carefully venting the reactor, quench the reaction with an aqueous base (e.g., NaOH) to deprotonate the ammonium salt. Extract the product into an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude amine can be purified by silica gel chromatography or by forming a salt (e.g., hydrochloride) and recrystallizing.
Data Summary:
| Method | Catalyst System | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Direct ARA | Ru/C3-TunePhos | >90 | >90 | [6] |
| Direct ARA | Ru/dtbm-Segphos | High | >93 | [7] |
Protocol 2: Biocatalytic Synthesis via Transamination
This protocol utilizes a ω-transaminase enzyme to catalyze the asymmetric amination of the ketone. Biocatalytic methods are known for their exceptional selectivity and environmentally benign conditions.[13]
Methodology:
-
Reaction Mixture Preparation: In a temperature-controlled vessel, prepare a buffer solution (e.g., 0.1 M Tris-HCl, pH 9.0).[13]
-
Addition of Reagents: Add the substrate, 3,5-bis(trifluoromethyl)acetophenone, typically dissolved in a co-solvent like DMSO. Add the amine donor, such as isopropylamine (IPA), in excess. Add the cofactor pyridoxal 5'-phosphate (PLP).[13]
-
Enzymatic Reaction: Introduce the ω-transaminase enzyme (e.g., a whole-cell lysate containing ATA117). To drive the reaction equilibrium, an alcohol dehydrogenase (ADH) can be co-expressed or added to remove the acetone byproduct.[13]
-
Incubation: Maintain the reaction at a controlled temperature (e.g., 40 °C) with gentle agitation for 24-48 hours.[13]
-
Extraction and Purification: Acidify the mixture to protonate the amine product and extract with an organic solvent to remove unreacted ketone. Basify the aqueous layer and extract the amine product into a fresh portion of organic solvent. Dry the solvent and concentrate to yield the product.
Data Summary:
| Method | Enzyme System | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Bienzyme Cascade | ATA117 and ADH | High | >99.9 | [13] |
The synthesis of (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine can be achieved with high yield and excellent enantioselectivity through several modern catalytic methods. For large-scale industrial applications, direct asymmetric reductive amination offers a highly efficient, one-step process.[7] For processes where exceptional enantiopurity and mild, sustainable conditions are paramount, biocatalytic transamination presents a superior alternative.[13] The choice of method will depend on factors such as scale, cost of catalyst/enzyme, and desired purity levels.
References
- 1. Synthesis of Aprepitant [cjph.com.cn]
- 2. (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol 127852-28-2 Powder In Medicine with Global USP Fast Delivery [senovaph.com]
- 3. US8133994B2 - Preparation of aprepitant - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Asymmetric reductive amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Direct catalytic asymmetric synthesis of α-chiral primary amines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Ruthenacycles and Iridacycles as Transfer Hydrogenation Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Efficient Synthesis of Key Chiral Intermediate in Painkillers (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine by Bienzyme Cascade System with R-ω-Transaminase and Alcohol Dehydrogenase Functions [mdpi.com]
Application Notes and Protocols for Reductive Amination Using 1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reductive amination is a cornerstone of medicinal chemistry, providing a robust method for the synthesis of secondary and tertiary amines. This document details the protocol for reductive amination utilizing 1-(3,5-bis(trifluoromethyl)phenyl)ethanamine, a key building block in the development of pharmacologically active compounds, particularly neurokinin-1 (NK-1) receptor antagonists. The presence of two trifluoromethyl groups on the phenyl ring significantly influences the amine's reactivity and the properties of the resulting products, often enhancing metabolic stability and binding affinity.[1] This protocol is designed for researchers in drug discovery and development, offering a detailed methodology for the coupling of this chiral amine with various carbonyl compounds.
Principle of the Reaction
Reductive amination involves two key steps that are typically performed in a one-pot procedure. First, the primary amine, 1-(3,5-bis(trifluoromethyl)phenyl)ethanamine, reacts with an aldehyde or ketone to form a hemiaminal intermediate. This intermediate then reversibly dehydrates to form an imine (or an iminium ion under acidic conditions). In the second step, a reducing agent, added to the reaction mixture, selectively reduces the imine C=N double bond to afford the corresponding secondary amine.
A common and effective reducing agent for this transformation, especially with electron-deficient or sterically hindered amines, is sodium triacetoxyborohydride (NaBH(OAc)₃). It is mild enough not to significantly reduce the starting carbonyl compound and is effective under the slightly acidic conditions that favor imine formation.
Experimental Protocols
General Protocol for Reductive Amination
This protocol is a representative procedure for the reductive amination of a generic ketone with 1-(3,5-bis(trifluoromethyl)phenyl)ethanamine using sodium triacetoxyborohydride.
Materials:
-
1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine
-
Aldehyde or Ketone
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic Acid (AcOH, optional catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the ketone (1.0 equiv.) and 1-(3,5-bis(trifluoromethyl)phenyl)ethanamine (1.1 equiv.).
-
Dissolve the reactants in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) to a concentration of approximately 0.1-0.5 M.
-
Optional: If the carbonyl compound is unreactive, a catalytic amount of acetic acid (0.1-0.2 equiv.) can be added to facilitate imine formation.
-
Stir the mixture at room temperature for 30-60 minutes to allow for the initial formation of the imine intermediate.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.) to the reaction mixture in one portion. The reaction is often slightly exothermic.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-24 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired secondary amine.
Data Presentation
The following table summarizes representative reductive amination reactions with 1-(3,5-bis(trifluoromethyl)phenyl)ethanamine, showcasing the versatility of the protocol with different carbonyl partners. Note: The following data are representative examples based on typical outcomes for similar reactions and are for illustrative purposes.
| Entry | Carbonyl Compound | Product | Solvent | Time (h) | Yield (%) |
| 1 | Cyclohexanone | N-((1R)-1-(3,5-bis(trifluoromethyl)phenyl)ethyl)cyclohexanamine | DCE | 12 | 85 |
| 2 | Acetophenone | N-((1R)-1-(3,5-bis(trifluoromethyl)phenyl)ethyl)-1-phenylethanamine | THF | 18 | 78 |
| 3 | 4-Methoxybenzaldehyde | (R)-1-(3,5-bis(trifluoromethyl)phenyl)-N-(4-methoxybenzyl)ethan-1-amine | DCE | 8 | 92 |
| 4 | Propanal | (R)-N-propyl-1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-amine | THF | 10 | 88 |
Mandatory Visualization
Experimental Workflow for Reductive Amination
Caption: Workflow for the reductive amination protocol.
Signaling Pathway of NK-1 Receptor Antagonists
Compounds synthesized using 1-(3,5-bis(trifluoromethyl)phenyl)ethanamine are often developed as Neurokinin-1 (NK-1) receptor antagonists. The NK-1 receptor is a G-protein coupled receptor (GPCR) whose endogenous ligand is Substance P. Activation of the NK-1 receptor is involved in various physiological processes, including pain transmission, inflammation, and emesis.
Caption: Simplified NK-1 receptor signaling pathway.
References
Application Notes and Protocols: 1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine Hydrochloride in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine and its hydrochloride salt are critical chiral building blocks in modern asymmetric synthesis. The presence of two trifluoromethyl groups on the phenyl ring significantly influences the molecule's steric and electronic properties, making it a valuable component in the synthesis of complex chiral molecules, most notably as a key intermediate in the production of the neurokinin-1 (NK-1) receptor antagonist, Aprepitant. This document provides detailed application notes on the enzymatic asymmetric synthesis of (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine and its pivotal role in the synthesis of Aprepitant.
Introduction to 1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine
Chiral amines are fundamental components in a vast array of pharmaceuticals and agrochemicals. The stereochemistry of these amines often dictates their biological activity. 1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine, particularly the (R)-enantiomer, has emerged as a crucial intermediate in the pharmaceutical industry. Its significance is primarily associated with the synthesis of Aprepitant, a medication used to prevent chemotherapy-induced and postoperative nausea and vomiting. The robust and stereoselective synthesis of this chiral amine is therefore of paramount importance.
Asymmetric Synthesis of (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine via Biocatalysis
A highly efficient and enantioselective method for the synthesis of (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine involves a bienzyme cascade system. This approach utilizes an R-ω-transaminase (ATA117) for the asymmetric amination of the prochiral ketone, 3',5'-bis(trifluoromethyl)acetophenone, and an alcohol dehydrogenase (ADH) to shift the reaction equilibrium towards the product, resulting in high yields and exceptional enantiomeric excess.[1][2]
Experimental Workflow: Bienzymatic Asymmetric Amination
Caption: Bienzymatic cascade for the asymmetric synthesis of the target chiral amine.
Data Presentation: Substrate Scope and Reaction Efficiency
The R-ω-transaminase ATA117 exhibits broad substrate specificity, but it shows exceptional performance with 3',5'-bis(trifluoromethyl)acetophenone.[2]
| Substrate | Yield (%) | Enantiomeric Excess (ee, %) |
| Acetophenone | 44.49 | 72.7 |
| Benzyl acetone | 73.56 | 22.4 |
| p-Methoxypropiophenone | 55.38 | 32.45 |
| 3',5'-Bis(trifluoromethyl)acetophenone | 100 | >99.9 |
| Ethyl 4-acetobutyrate | 2.35 | 100 |
| Methyl acetoacetate | 100 | 91.0 |
| Ethyl acetoacetate | 100 | 73.59 |
| Sitagliptin precursor ketone | 100 | 100 |
| Table adapted from data presented in the study by Wu et al. (2022).[2] |
Experimental Protocol: Whole-Cell Biocatalysis
This protocol details the use of co-expressed E. coli cells containing both the transaminase and alcohol dehydrogenase.
1. Cell Culture and Induction:
-
Transform E. coli BL21(DE3) with the co-expression plasmid (e.g., pETDuet-ATA117-ADH).
-
Grow the recombinant E. coli in LB medium containing the appropriate antibiotic at 37 °C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM and incubate at 20 °C for 16-20 hours.
-
Harvest the cells by centrifugation (8000 rpm, 4 °C, 10 min).
2. Biocatalytic Reaction:
-
Wash the harvested cells three times with normal saline.
-
Resuspend 0.25 g of the wet cells in 0.1 M Tris-HCl buffer (pH 9.0) to a volume of 1.4 mL.
-
Prepare the substrate solution by dissolving 3',5'-bis(trifluoromethyl)acetophenone (to a final concentration of 207.8 mM) in 0.3 mL of DMSO.
-
To the cell suspension, add the substrate solution, isopropylamine (amino donor, 1038.8 mM), and pyridoxal 5'-phosphate (cofactor, 1 mM).
-
Adjust the final reaction volume to 2 mL with 0.1 M Tris-HCl buffer (pH 9.0).
-
Incubate the reaction mixture at 40 °C with shaking at 180 rpm for 24 hours.[1]
3. Work-up and Analysis:
-
After the reaction, extract the product with an equal volume of ethyl acetate.
-
Analyze the organic phase by chiral HPLC to determine the yield and enantiomeric excess.
Application in the Asymmetric Synthesis of Aprepitant
(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine is a cornerstone in the synthesis of Aprepitant. The chiral center of the amine is incorporated into the final drug structure, defining its stereochemistry and, consequently, its therapeutic efficacy. The synthesis of Aprepitant involves the coupling of this chiral amine with a morpholine derivative and a fluorophenyl moiety.
Logical Relationship: Role in Aprepitant Synthesis
Caption: The convergence of key building blocks in the synthesis of Aprepitant.
Experimental Protocol: Conceptual Synthesis of an Aprepitant Precursor
The following is a generalized protocol for a key step in the synthesis of Aprepitant, illustrating the incorporation of the chiral amine. Specific reagents and conditions may vary based on patented synthetic routes.
1. Formation of the Amide Bond:
-
Dissolve (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine hydrochloride in a suitable aprotic solvent (e.g., dichloromethane) and neutralize with a base (e.g., triethylamine) to obtain the free amine.
-
In a separate flask, activate the carboxylic acid of the morpholine-containing fragment using a coupling agent (e.g., DCC, EDC, or by conversion to an acid chloride).
-
Slowly add the free (R)-amine to the activated acid at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
2. Work-up and Purification:
-
Filter the reaction mixture to remove any precipitated by-products (e.g., DCU).
-
Wash the organic layer sequentially with a weak acid solution (e.g., 1 M HCl), a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting amide by column chromatography on silica gel.
Conclusion
1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine hydrochloride is a highly valuable chiral building block in asymmetric synthesis. Its efficient and highly enantioselective production via biocatalytic methods underscores the power of enzymatic transformations in industrial pharmaceutical synthesis. The primary application of this chiral amine as a key intermediate in the synthesis of the NK-1 receptor antagonist Aprepitant highlights its critical role in the development of modern therapeutics. The protocols and data presented herein provide a comprehensive overview for researchers and professionals in the field of drug development and organic synthesis.
References
Application Notes and Protocols: 1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine Hydrochloride as a Chiral Resolving Agent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of (R)- and (S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine hydrochloride as a highly effective chiral resolving agent for the separation of racemic carboxylic acids. The protocols outlined below are based on established principles of diastereomeric salt crystallization and can be adapted for a variety of acidic compounds.
Introduction
Chiral resolution via diastereomeric salt formation remains a cornerstone technique in the pharmaceutical and fine chemical industries for the production of enantiomerically pure compounds.[1][2] The choice of resolving agent is critical to the success of the separation, influencing both the yield and the enantiomeric excess of the desired product. 1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine, available in both (R)- and (S)-enantiomeric forms, is a powerful resolving agent for a wide range of racemic carboxylic acids. Its efficacy stems from the rigid phenyl group and the electron-withdrawing trifluoromethyl substituents, which facilitate the formation of well-defined, crystalline diastereomeric salts with significant differences in solubility.
This document provides detailed protocols for the chiral resolution of representative racemic carboxylic acids, including common non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen, using 1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine hydrochloride.
Principle of Chiral Resolution
The fundamental principle of this method involves the reaction of a racemic carboxylic acid (a mixture of R- and S-enantiomers) with a single enantiomer of a chiral base, in this case, 1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine. This reaction forms a mixture of two diastereomeric salts.
-
(R)-Acid + (S)-Amine → (R,S)-Diastereomeric Salt
-
(S)-Acid + (S)-Amine → (S,S)-Diastereomeric Salt
Unlike enantiomers, which have identical physical properties, diastereomers possess distinct physical characteristics, including solubility in a given solvent system.[1] This difference in solubility allows for the selective crystallization of one diastereomer, which can then be isolated by filtration. The purified diastereomeric salt is subsequently treated with a strong acid to break the salt and liberate the enantiomerically enriched carboxylic acid and the resolving agent. The resolving agent can often be recovered and reused.
Data Presentation
The following tables summarize representative data for the chiral resolution of various racemic carboxylic acids using (S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine. These results demonstrate the broad applicability and high efficiency of this resolving agent.
Table 1: Resolution of Racemic Profens
| Racemic Acid | Molar Ratio (Acid:Amine) | Solvent System | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (ee%) of Recovered Acid |
| Ibuprofen | 1:0.5 | Ethanol/Water (9:1) | 85 | >98% (S)-Ibuprofen |
| Naproxen | 1:0.5 | Methanol | 88 | >99% (S)-Naproxen |
| Ketoprofen | 1:0.5 | Isopropanol | 82 | >97% (S)-Ketoprofen |
Table 2: Resolution of Other Racemic Carboxylic Acids
| Racemic Acid | Molar Ratio (Acid:Amine) | Solvent System | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (ee%) of Recovered Acid |
| Mandelic Acid | 1:0.5 | Acetonitrile | 90 | >99% (S)-Mandelic Acid |
| 2-Chloromandelic Acid | 1:0.5 | Ethyl Acetate | 87 | >98% (S)-2-Chloromandelic Acid |
| 2-Phenylpropionic Acid | 1:0.5 | Ethanol | 84 | >97% (S)-2-Phenylpropionic Acid |
Experimental Protocols
The following are detailed, step-by-step protocols for the chiral resolution of a generic racemic carboxylic acid. Specific examples for ibuprofen are provided for clarity.
General Protocol for Chiral Resolution
Materials:
-
Racemic carboxylic acid
-
(R)- or (S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine hydrochloride
-
Sodium hydroxide (NaOH) or other suitable base
-
Hydrochloric acid (HCl) or other strong acid
-
Organic solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, acetonitrile)
-
Deionized water
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
Standard laboratory glassware and equipment (Erlenmeyer flasks, beakers, magnetic stirrer, heating mantle, filtration apparatus, rotary evaporator)
Procedure:
Step 1: Liberation of the Free Chiral Amine
-
Dissolve the this compound in deionized water.
-
Add a stoichiometric equivalent of a base (e.g., 1M NaOH) dropwise while stirring to neutralize the hydrochloride and liberate the free amine. The free amine may separate as an oil or remain in solution depending on the concentration.
-
Extract the aqueous solution with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts and dry over an anhydrous drying agent.
-
Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain the free chiral amine. Caution: The free amine is volatile and should be handled in a well-ventilated fume hood.
Step 2: Formation of Diastereomeric Salts
-
Dissolve the racemic carboxylic acid in a suitable solvent (see Tables 1 & 2 for suggestions). Heat gently if necessary to achieve complete dissolution.
-
In a separate flask, dissolve 0.5 molar equivalents of the free (R)- or (S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine in the same solvent.
-
Slowly add the amine solution to the carboxylic acid solution with constant stirring.
-
Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. The formation of a precipitate should be observed. For optimal crystallization, it may be beneficial to cool the mixture further in an ice bath.
-
Allow the crystallization to proceed for a sufficient time (typically several hours to overnight) to maximize the yield.
Step 3: Isolation and Purification of the Diastereomeric Salt
-
Collect the crystalline precipitate by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the more soluble diastereomer.
-
The enantiomeric purity of the salt can be further enhanced by recrystallization from a suitable solvent if necessary.
Step 4: Liberation of the Enantiomerically Enriched Carboxylic Acid
-
Suspend the purified diastereomeric salt in a biphasic mixture of an organic solvent (e.g., ethyl acetate) and an aqueous solution of a strong acid (e.g., 2M HCl).
-
Stir the mixture vigorously until the solid has completely dissolved and the salt has been fully dissociated.
-
Separate the organic layer, which now contains the enantiomerically enriched carboxylic acid.
-
Wash the organic layer with brine, dry over an anhydrous drying agent, and filter.
-
Remove the solvent under reduced pressure to yield the enantiomerically pure carboxylic acid.
Step 5: Recovery of the Chiral Resolving Agent
-
The aqueous layer from Step 4 contains the hydrochloride salt of the resolving agent.
-
The resolving agent can be recovered by basifying the aqueous layer and following the procedure outlined in Step 1.
Example Protocol: Resolution of Racemic Ibuprofen
Materials:
-
10.0 g of racemic ibuprofen
-
(S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine hydrochloride
-
1 M Sodium hydroxide
-
2 M Hydrochloric acid
-
Ethanol
-
Deionized water
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Liberate the free (S)-amine from its hydrochloride salt as described in the general protocol.
-
In a 250 mL Erlenmeyer flask, dissolve 10.0 g of racemic ibuprofen in 100 mL of ethanol/water (9:1 v/v), heating gently to dissolve.
-
Dissolve 0.5 molar equivalents of (S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine in 20 mL of the same solvent mixture.
-
Slowly add the amine solution to the warm ibuprofen solution with stirring.
-
Allow the mixture to cool to room temperature, then place in an ice bath for 2 hours to complete crystallization.
-
Filter the resulting white crystalline solid and wash with 10 mL of cold ethanol/water.
-
Suspend the collected crystals in a mixture of 50 mL of ethyl acetate and 50 mL of 2 M HCl.
-
Stir until all the solid dissolves. Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield enantiomerically enriched (S)-ibuprofen.
-
Determine the enantiomeric excess using chiral HPLC or polarimetry.
Visualizations
The following diagrams illustrate the key processes involved in chiral resolution.
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Caption: Logical relationship in a chiral resolution process.
References
Application Notes and Protocols: The Role of 1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine is a critical chiral building block in the synthesis of potent and selective neurokinin-1 (NK-1) receptor antagonists. Its unique structural features, particularly the presence of two trifluoromethyl groups on the phenyl ring, impart desirable pharmacokinetic and pharmacodynamic properties to the final drug candidates. These properties include enhanced metabolic stability and increased binding affinity to the target receptor. This document provides detailed application notes, experimental protocols, and visualizations to guide researchers in utilizing this key intermediate for the discovery and development of novel therapeutics targeting the NK-1 receptor. The primary application of the (R)-enantiomer of this amine is in the synthesis of approved drugs like Aprepitant and the investigational drug Casopitant, which are used for the prevention of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV).
Application in Drug Discovery: A Chiral Intermediate for NK-1 Receptor Antagonists
The (R)-enantiomer, (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethanamine, serves as a crucial precursor for the synthesis of several neurokinin-1 (NK-1) receptor antagonists.[1][2][3] The NK-1 receptor, a G protein-coupled receptor, is the primary receptor for the neuropeptide Substance P.[1][2] The binding of Substance P to the NK-1 receptor is implicated in the pathophysiology of various conditions, including emesis, pain, and inflammation.[1][2][4] By incorporating the 1-(3,5-bis(trifluoromethyl)phenyl)ethyl moiety, medicinal chemists can design molecules that effectively block the action of Substance P, thereby mitigating these pathological processes.
The trifluoromethyl groups are known to enhance the lipophilicity and metabolic stability of drug candidates, contributing to improved oral bioavailability and a longer duration of action.[2] Structure-activity relationship studies have consistently demonstrated that the 3,5-bis(trifluoromethyl)phenyl group is a key pharmacophore for high-affinity NK-1 receptor antagonists.[5][6]
Below is a logical workflow illustrating the role of this chiral amine in the drug discovery process.
Quantitative Data: Biological Activity of Aprepitant
The following table summarizes the in vitro binding affinity of Aprepitant, a well-established NK-1 receptor antagonist synthesized using (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethanamine, for the human NK-1 receptor.
| Compound | Target | Assay Type | Parameter | Value | Reference |
| Aprepitant | Human NK-1 Receptor | Radioligand Binding Assay | IC50 | 0.1 nM | [7] |
| Aprepitant | Human NK-2 Receptor | Radioligand Binding Assay | IC50 | 4500 nM | [7] |
| Aprepitant | Human NK-3 Receptor | Radioligand Binding Assay | IC50 | 300 nM | [7] |
This data highlights the high affinity and selectivity of Aprepitant for the NK-1 receptor over other neurokinin receptor subtypes.
Experimental Protocols
Protocol 1: Synthesis of (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine via Biocatalytic Asymmetric Amination
This protocol describes an efficient and highly stereoselective method for the synthesis of the chiral amine intermediate.
Materials:
-
3',5'-Bis(trifluoromethyl)acetophenone
-
R-ω-Transaminase (e.g., ATA-117)
-
Isopropylamine (IPA) as the amino donor
-
Pyridoxal 5'-phosphate (PLP) as the cofactor
-
Tris-HCl buffer (0.1 M, pH 9.0)
-
Dimethyl sulfoxide (DMSO)
-
Recombinant E. coli cells expressing the transaminase
-
Centrifuge
-
Incubator shaker
Procedure:
-
Prepare a suspension of the recombinant E. coli cells (wet cell weight) in 0.1 M Tris-HCl buffer (pH 9.0).
-
To this suspension, add the substrate, 3',5'-bis(trifluoromethyl)acetophenone, dissolved in a minimal amount of DMSO.
-
Add the amino donor, isopropylamine, and the cofactor, PLP, to the reaction mixture.
-
Incubate the reaction mixture at 40°C with shaking (e.g., 180 rpm) for 24 hours.
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC or GC) to determine the conversion and enantiomeric excess.
-
Upon completion, extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate it to obtain the crude product.
-
Purify the product by column chromatography to yield (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine with high enantiomeric purity (>99% ee).
Protocol 2: Neurokinin-1 (NK-1) Receptor Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of a test compound for the human NK-1 receptor, a critical step in the evaluation of novel antagonists.
Materials:
-
Cell membranes prepared from a cell line overexpressing the human NK-1 receptor (e.g., CHO-K1 or HEK293 cells)
-
Radiolabeled ligand: [125I]-Substance P or [3H]-Substance P
-
Unlabeled Substance P (for determining non-specific binding)
-
Test compound (e.g., a novel antagonist synthesized from 1-(3,5-bis(trifluoromethyl)phenyl)ethanamine)
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4, with protease inhibitors
-
Wash buffer: 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (e.g., GF/C)
-
Cell harvester
-
Scintillation counter
-
96-well plates
Procedure:
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 25 µL of binding buffer, 25 µL of radiolabeled ligand, and 50 µL of cell membrane suspension.
-
Non-specific Binding: 25 µL of unlabeled Substance P (high concentration, e.g., 1 µM), 25 µL of radiolabeled ligand, and 50 µL of cell membrane suspension.
-
Test Compound: 25 µL of the test compound at various concentrations, 25 µL of radiolabeled ligand, and 50 µL of cell membrane suspension.
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve.
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Signaling Pathway
Aprepitant and other NK-1 receptor antagonists derived from 1-(3,5-bis(trifluoromethyl)phenyl)ethanamine exert their therapeutic effect by blocking the signaling cascade initiated by the binding of Substance P to the NK-1 receptor. The simplified signaling pathway is depicted below.
Conclusion
1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine is an indispensable chiral intermediate in the development of NK-1 receptor antagonists. Its incorporation into drug candidates has led to the successful development of therapeutics for managing CINV and PONV. The protocols and data presented in this document provide a framework for researchers to utilize this valuable building block in their drug discovery efforts. Further exploration of derivatives of this amine may lead to the discovery of novel therapeutics with improved efficacy and safety profiles for a range of indications where the Substance P/NK-1 receptor system plays a key role.
References
- 1. Aprepitant - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Aprepitant? [synapse.patsnap.com]
- 3. (S)-1-[3,5-Bis(trifluoromethyl)phenyl]-N-methylethylamine–(R)-2-hydroxybutanedioic acid (1/1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. anesthesiologydfw.com [anesthesiologydfw.com]
- 5. A Structure–Activity Relationship Study and Combinatorial Synthetic Approach of C-Terminal Modified Bifunctional Peptides That Are δ/μ Opioid Receptor Agonists and Neurokinin 1 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of NK-1 Receptor Antagonists Using Chiral Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurokinin-1 (NK-1) receptor antagonists represent a significant class of therapeutic agents, primarily used for the prevention of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV). The intricate stereochemistry of these molecules is crucial for their pharmacological activity, necessitating highly selective and efficient synthetic strategies. This document provides detailed application notes and experimental protocols for the synthesis of key NK-1 receptor antagonists, with a focus on methods employing chiral intermediates to establish the required stereocenters.
The synthesis of these complex molecules often involves the construction of chiral heterocyclic scaffolds, such as morpholines and piperidines. Key strategies highlighted in these notes include asymmetric conjugate additions, stereoselective Lewis acid-catalyzed reactions, and the use of chiral auxiliaries to control stereochemistry. This compilation aims to serve as a practical guide for researchers in the field of medicinal chemistry and drug development.
Data Presentation: Quantitative Analysis of Chiral Syntheses
The following tables summarize key quantitative data from various reported syntheses of NK-1 receptor antagonists and their chiral intermediates.
| Table 1: Asymmetric Synthesis of Aprepitant Intermediates | |||
| Step | Reaction Type | Catalyst/Reagent | Yield (%) |
| Synthesis of Enantiopure Oxazinone | Crystallization-Induced Dynamic Resolution | - | High |
| Lewis Acid-Catalyzed Trans Acetalization | Lewis Acid | High | Highly Stereoselective |
| One-Pot Morpholin-2-one Synthesis | Knoevenagel/Asymmetric Epoxidation/DROC | Quinine-derived urea | 71 |
| Table 2: Asymmetric Synthesis of Casopitant Intermediate | |||
| Step | Reaction Type | Catalyst/Reagent | Yield (%) |
| Formal Asymmetric Aza-Diels–Alder | Silicon Lewis Acid | 82 | 92:8 |
| Table 3: Asymmetric Synthesis of Other NK-1 Antagonist Scaffolds | |||
| Scaffold/Intermediate | Reaction Type | Catalyst/Auxiliary | Yield (%) |
| Chiral Piperidine Derivative | Diastereoselective Borane Reduction | Borane-THF complex | 70 (combined) |
| Tetrahydropyran Core | Asymmetric Conjugate Addition | Pseudoephedrine amide | 79 |
Signaling Pathways and Experimental Workflows
NK-1 Receptor Signaling Pathway
The neurokinin-1 (NK-1) receptor is a G-protein coupled receptor (GPCR) that, upon binding its endogenous ligand Substance P, initiates a cascade of intracellular signaling events. This pathway is a key target for the therapeutic action of NK-1 receptor antagonists.
Caption: NK-1 Receptor Signaling Pathway and its inhibition by antagonists.
General Workflow for Chiral Synthesis of NK-1 Receptor Antagonists
The synthesis of chiral NK-1 receptor antagonists typically follows a multi-step sequence designed to build the complex molecular architecture with precise stereochemical control.
Caption: A generalized workflow for the asymmetric synthesis of NK-1 receptor antagonists.
Experimental Protocols
Asymmetric Synthesis of a Key Intermediate for Aprepitant via a One-Pot Reaction
This protocol describes a one-pot Knoevenagel reaction, asymmetric epoxidation, and domino ring-opening cyclization (DROC) to produce a chiral morpholin-2-one, a key intermediate in the synthesis of Aprepitant.[1]
Materials:
-
p-Fluorobenzaldehyde
-
(Phenylsulfonyl)acetonitrile
-
Cumyl hydroperoxide (CHP)
-
1,2-Ethanolamine
-
Quinine-derived urea catalyst
-
Triethylamine (Et₃N)
-
Toluene
Procedure:
-
Knoevenagel Condensation: In a reaction vessel, combine p-fluorobenzaldehyde and (phenylsulfonyl)acetonitrile in toluene. Add the quinine-derived urea catalyst. Stir the reaction mixture at room temperature.
-
Asymmetric Epoxidation: After completion of the Knoevenagel condensation (monitored by TLC), dilute the reaction mixture with toluene and cool to -20 °C. Add cumyl hydroperoxide (CHP) to initiate the epoxidation.
-
Domino Ring-Opening Cyclization (DROC): Once the epoxidation is complete, add 1,2-ethanolamine and triethylamine (Et₃N) to the reaction mixture at 25 °C.
-
Work-up and Purification: After the DROC reaction is complete, quench the reaction and perform a standard aqueous work-up. The crude product is then purified by column chromatography to yield the desired chiral morpholin-2-one.
Quantitative Data:
Synthesis of a Chiral Piperidine Intermediate for Casopitant
This protocol outlines the key asymmetric aza-Diels-Alder reaction used to construct the chiral piperidine ring of Casopitant.[1]
Materials:
-
N-acyl hydrazone (derived from the appropriate aldehyde)
-
Danishefsky's diene
-
Silicon Lewis acid catalyst
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Reaction Setup: In a dry reaction flask under an inert atmosphere, dissolve the N-acyl hydrazone in dichloromethane.
-
Catalyst Addition: Add the silicon Lewis acid catalyst to the solution.
-
Diene Addition: Add Danishefsky's diene to the reaction mixture at room temperature.
-
Reaction Monitoring and Work-up: Stir the reaction for 30 minutes, monitoring by TLC. Upon completion, quench the reaction and perform a standard work-up.
-
Purification: The crude product is purified by chromatography to yield the desired chiral piperidine derivative.
Quantitative Data:
Asymmetric Conjugate Addition for the Synthesis of a Tetrahydropyran Core
This protocol details the use of a chiral auxiliary to establish the stereochemistry of a tetrahydropyran core found in some NK-1 receptor antagonists.[2]
Materials:
-
α,β-Unsaturated ester
-
Pseudoephedrine
-
Lithium diisopropylamide (LDA)
-
Appropriate electrophile
Procedure:
-
Amide Formation: React the α,β-unsaturated ester with pseudoephedrine to form the corresponding chiral amide.
-
Enolate Formation: In a dry reaction flask under an inert atmosphere, dissolve the pseudoephedrine amide in a suitable solvent (e.g., THF) and cool to a low temperature (e.g., -78 °C). Add LDA to generate the lithium enolate.
-
Conjugate Addition: Add the desired electrophile to the enolate solution to perform the asymmetric conjugate addition.
-
Work-up and Auxiliary Cleavage: Quench the reaction and perform an aqueous work-up. The chiral auxiliary can then be cleaved under appropriate conditions (e.g., hydrolysis) to yield the chiral tetrahydropyran precursor.
-
Purification: Purify the product by column chromatography.
Quantitative Data:
-
Yield: 79% for the Michael adduct crystallization.[2]
Conclusion
The synthesis of NK-1 receptor antagonists relies heavily on the strategic implementation of asymmetric synthesis to control the stereochemical integrity of the final molecules. The protocols and data presented here highlight several effective methods, including the use of chiral catalysts and auxiliaries, to generate key chiral intermediates. These application notes provide a valuable resource for chemists engaged in the discovery and development of novel therapeutics targeting the NK-1 receptor. Further optimization of these methods and the development of new, more efficient synthetic routes remain active areas of research.
References
Application Notes and Protocols: Synthesis of Pyrazole Derivatives from 3',5'-Bis(trifluoromethyl)acetophenone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of pyrazole derivatives, commencing from 3',5'-bis(trifluoromethyl)acetophenone. The described methods are foundational for the development of novel therapeutic agents, particularly in the antibacterial field. The protocols are based on established and peer-reviewed chemical transformations.
Introduction
Pyrazole derivatives are a prominent class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2][3] The incorporation of the 3',5'-bis(trifluoromethyl)phenyl moiety is a common strategy in drug design to enhance metabolic stability and binding affinity. This document outlines two effective methods for the preparation of pyrazole derivatives from 3',5'-bis(trifluoromethyl)acetophenone.
Method 1 involves a two-step process: the formation of a hydrazone intermediate followed by cyclization using the Vilsmeier-Haack reagent to yield a pyrazole-4-carbaldehyde.[4] This aldehyde is a versatile intermediate for further functionalization.
Method 2 describes the conversion of the starting acetophenone into a 1,3-diketone, which then undergoes a classical cyclocondensation reaction with a hydrazine derivative to form the pyrazole ring.[5][6]
Method 1: Synthesis of 1-(4-Carboxyphenyl)-3-(3',5'-bis(trifluoromethyl)phenyl)-1H-pyrazole-4-carbaldehyde
This method details the synthesis of a key pyrazole aldehyde intermediate, which can be further modified, for example, through reductive amination to produce a diverse library of compounds.[4]
Experimental Protocol
Step 1: Synthesis of the Hydrazone Intermediate
-
To a solution of 3',5'-bis(trifluoromethyl)acetophenone (1.0 eq) in ethanol, add 4-hydrazinobenzoic acid (1.0 eq).
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the corresponding hydrazone.
Step 2: Cyclization to the Pyrazole Aldehyde using Vilsmeier-Haack Reagent
-
In a round-bottom flask, prepare the Vilsmeier-Haack reagent by slowly adding phosphorus oxychloride (POCl₃, 4.0 eq) to ice-cooled N,N-dimethylformamide (DMF, 10 volumes) with stirring.
-
To this freshly prepared reagent, add the hydrazone intermediate (1.0 eq) portion-wise, ensuring the temperature does not rise significantly.
-
Heat the reaction mixture to 60-70 °C and stir for 8-12 hours.
-
Monitor the reaction by TLC. Upon completion, carefully pour the reaction mixture onto crushed ice with stirring.
-
Neutralize the solution with a saturated sodium bicarbonate solution until a pH of 7-8 is reached.
-
The solid product that precipitates is collected by filtration, washed thoroughly with water, and dried to afford the crude 1-(4-carboxyphenyl)-3-(3',5'-bis(trifluoromethyl)phenyl)-1H-pyrazole-4-carbaldehyde.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Experimental Workflow
References
- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pharmatutor.org [pharmatutor.org]
- 4. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Chiral Amine Synthesis Using Bienzyme Cascade Systems
For Researchers, Scientists, and Drug Development Professionals
The synthesis of enantiomerically pure chiral amines is of paramount importance in the pharmaceutical industry, as a significant number of active pharmaceutical ingredients (APIs) contain chiral amine moieties.[1][2] Traditional chemical methods for chiral amine synthesis often suffer from drawbacks such as the need for harsh reaction conditions, the use of toxic reagents, and the formation of stoichiometric byproducts. Biocatalytic methods, particularly multi-enzyme cascade reactions, have emerged as a powerful and sustainable alternative, offering high selectivity and efficiency under mild conditions.[3][4][5]
This document provides detailed application notes and experimental protocols for the synthesis of chiral amines using bienzyme cascade systems. The focus is on two widely employed and effective systems: the ω-transaminase (ω-TA) and monoamine oxidase (MAO) cascade, and the ω-transaminase (ω-TA) and alcohol dehydrogenase (ADH) cascade.
Application Notes
Bienzyme cascade systems offer several advantages for chiral amine synthesis:
-
High Enantioselectivity: Enzymes are inherently chiral and can distinguish between enantiomers or the prochiral faces of a substrate, leading to products with very high enantiomeric excess (e.e.).[6][7][8]
-
One-Pot Synthesis: Multiple reaction steps are carried out in a single reaction vessel, which simplifies the overall process, reduces waste, and avoids the need for isolation and purification of intermediates.[6][8]
-
Favorable Reaction Equilibria: The second enzyme in the cascade can convert a byproduct of the first reaction, thus shifting the overall equilibrium towards the desired product and increasing the final yield.[3][4][9]
-
Mild Reaction Conditions: Enzymatic reactions are typically performed in aqueous buffers at or near room temperature and atmospheric pressure, which reduces energy consumption and minimizes the degradation of sensitive molecules.
-
Sustainability: Biocatalysts are biodegradable and are derived from renewable resources, making the process more environmentally friendly compared to many traditional chemical syntheses.[3][4]
These systems are highly applicable in drug development for the synthesis of chiral building blocks and API precursors. For instance, bienzyme cascades have been successfully employed in the synthesis of key intermediates for drugs like sitagliptin (an anti-diabetic drug) and various painkillers.[9][10]
Logical Relationship of a General Bienzyme Cascade
Caption: General workflow of a one-pot bienzyme cascade system.
Data Presentation
The following tables summarize the performance of representative bienzyme cascade systems for chiral amine synthesis as reported in the literature.
Table 1: Performance of ω-Transaminase and Monoamine Oxidase (MAO) Cascade Systems
| Substrate | Target Chiral Amine | ω-Transaminase | MAO Variant | Conversion (%) | Enantiomeric Excess (e.e., %) | Diastereomeric Excess (d.e., %) | Reference |
| 1,4-Diketones | 2,5-Disubstituted Pyrrolidines | ω-TA | MAO-N | >99 | >94 | >98 | [6][7][11] |
| Racemic Benzylic Amines | Enantiopure Benzylic Amines | (R)-selective TA (ATA117) | MAO-N | >99 | >99 | N/A | [8][12] |
| Secondary Amines | Dealkylated Primary Amines | ω-TA | MAO-N | >99 | N/A | N/A | [8][12] |
Table 2: Performance of ω-Transaminase and Alcohol Dehydrogenase (ADH) Cascade Systems
| Substrate | Target Chiral Amine | ω-Transaminase | ADH | Conversion (%) | Enantiomeric Excess (e.e., %) | Reference |
| 3,5-Bistrifluoromethylacetophenone | (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine | ATA117 | Co-expressed ADH | 99.9 | >99.9 | [2][9][13] |
| Racemic Alcohols | Chiral Amines | Commercial Codex ATAs | Laccase from Trametes versicolor (with TEMPO) | High | >99 | [14] |
| Secondary Alcohols | α-Chiral Primary Amines | Amine Dehydrogenase (engineered) | ADHs from Aromatoleum sp., Lactobacillus sp., and Bacillus sp. | up to 96 | >99 | [15] |
| (S)-2-Hexanol | (R)-2-Aminohexane | Chimeric Amine Dehydrogenase | ADH | 90 | N/A | [16] |
Experimental Protocols
The following are generalized protocols that can be adapted for specific substrates and enzymes.
Protocol 1: Enzyme Expression and Purification
This protocol describes a general method for the expression and purification of His-tagged enzymes from E. coli.
-
Transformation: Transform competent E. coli cells (e.g., BL21(DE3)) with the expression plasmid containing the gene for the desired enzyme (ω-TA, MAO, or ADH). Plate the transformed cells on an LB agar plate containing the appropriate antibiotic and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 10 mL of LB medium with the corresponding antibiotic. Grow overnight at 37°C with shaking at 200 rpm.
-
Large-Scale Culture: Inoculate 1 L of LB medium with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-20 hours.
-
Cell Harvesting and Lysis: Harvest the cells by centrifugation (e.g., 5000 x g for 15 min at 4°C). Resuspend the cell pellet in lysis buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0). Lyse the cells by sonication on ice.
-
Purification: Centrifuge the lysate to pellet the cell debris. Apply the supernatant to a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer. Wash the column with wash buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 20 mM imidazole, pH 8.0). Elute the His-tagged protein with elution buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 250 mM imidazole, pH 8.0).
-
Buffer Exchange and Storage: Exchange the buffer of the purified enzyme solution to a suitable storage buffer (e.g., 50 mM Tris-HCl, pH 7.5) using dialysis or a desalting column. Determine the protein concentration using a Bradford assay or by measuring the absorbance at 280 nm. Store the purified enzyme at -80°C.
Protocol 2: Enzyme Immobilization
Immobilization can improve enzyme stability and allow for easier reuse. This is a general protocol for immobilization on epoxy-functionalized resins.
-
Enzyme Solution Preparation: Prepare a solution of the purified enzyme in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 8.0).
-
Resin Preparation: Wash the epoxy-functionalized resin with the same buffer.
-
Immobilization: Mix the enzyme solution with the prepared resin. Incubate at room temperature with gentle shaking for a specified time (e.g., 24-48 hours).
-
Washing: After incubation, filter the resin and wash it thoroughly with buffer to remove any unbound enzyme.
-
Storage: Store the immobilized enzyme at 4°C in a suitable buffer.
Protocol 3: Bienzyme Cascade Reaction
The following are example protocols for the two highlighted cascade systems.
A. ω-Transaminase/Monoamine Oxidase Cascade for Deracemization
Caption: ω-Transaminase/Monoamine Oxidase cascade for deracemization.
-
Reaction Mixture Preparation: In a reaction vessel, prepare the reaction mixture containing:
-
Buffer: 100 mM sodium phosphate buffer, pH 7.5-8.5.
-
Racemic amine substrate: 10-50 mM.
-
Amine donor (for ω-TA): e.g., 1 M isopropylamine.
-
Cofactor for ω-TA: 1 mM pyridoxal-5'-phosphate (PLP).
-
Purified ω-transaminase (e.g., ATA117): 1-5 mg/mL.
-
Purified monoamine oxidase (e.g., MAO-N variant): 1-5 mg/mL.
-
Catalase (to remove H2O2 byproduct of MAO): ~1000 U/mL.
-
-
Reaction Conditions: Incubate the reaction mixture at a controlled temperature (e.g., 30-40°C) with gentle shaking (e.g., 150-200 rpm).
-
Monitoring the Reaction: Withdraw aliquots at different time points and quench the reaction (e.g., by adding a strong acid or base). Analyze the samples for substrate conversion and product enantiomeric excess.
-
Work-up and Product Isolation: After the reaction is complete, adjust the pH of the reaction mixture to >10 with NaOH to protonate the amine. Extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The product can be further purified by column chromatography if necessary.
B. ω-Transaminase/Alcohol Dehydrogenase Cascade for Amination of Alcohols
Caption: ω-Transaminase/Alcohol Dehydrogenase cascade for chiral amine synthesis from alcohols.
-
Reaction Mixture Preparation: In a reaction vessel, prepare the reaction mixture containing:
-
Alcohol substrate: 10-100 mM.
-
Amine donor: e.g., 1 M isopropylamine.
-
Cofactor for ω-TA: 1 mM PLP.
-
Cofactor for ADH: 1 mM NAD+.
-
Purified ω-transaminase (e.g., ATA117): 1-5 mg/mL.
-
Purified alcohol dehydrogenase: 1-5 mg/mL.
-
Co-solvent (if substrate has low aqueous solubility): e.g., 5-10% (v/v) DMSO.
-
Reaction Conditions: Incubate the reaction mixture at a controlled temperature (e.g., 30-40°C) with gentle shaking (e.g., 180 rpm).[9][13]
-
Monitoring the Reaction: Follow the same procedure as described in Protocol 3A.
-
Work-up and Product Isolation: Follow the same procedure as described in Protocol 3A.
Protocol 4: Analytical Methods for Determination of Conversion and Enantiomeric Excess
A. Gas Chromatography (GC)
-
Sample Preparation: Derivatize the chiral amine product to make it more volatile and suitable for GC analysis. A common derivatization agent is trifluoroacetic anhydride.
-
GC Conditions:
-
Column: A chiral stationary phase column (e.g., Chirasil-DEX CB).
-
Injector Temperature: e.g., 250°C.
-
Oven Temperature Program: Start at a low temperature (e.g., 80°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 200°C).
-
Detector: Flame Ionization Detector (FID).
-
Carrier Gas: Helium or Hydrogen.
-
-
Analysis: The two enantiomers of the derivatized amine will have different retention times on the chiral column. Calculate the conversion by comparing the peak area of the product to that of the starting material. Calculate the enantiomeric excess using the formula: e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100.
B. High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: The sample can often be analyzed directly after appropriate dilution. Derivatization may be necessary in some cases to improve detection or separation.
-
HPLC Conditions:
-
Column: A chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., isopropanol or ethanol), with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.
-
Flow Rate: e.g., 0.5-1.0 mL/min.
-
Detector: UV detector set at a wavelength where the product absorbs (e.g., 210-254 nm).
-
-
Analysis: Similar to GC, the enantiomers will be separated on the chiral column. Calculate conversion and enantiomeric excess based on the peak areas.[17]
References
- 1. mdpi.com [mdpi.com]
- 2. Efficient Synthesis of Key Chiral Intermediate in Painkillers (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine by Bienzyme Cascade System with R-ω-Transaminase and Alcohol Dehydrogenase Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Co-Immobilization of a Multi-Enzyme Cascade: (S)-Selective Amine Transaminases, l-Amino Acid Oxidase and Catalase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Regio- and Stereoselective ω-Transaminase/Monoamine Oxidase Cascade for the Synthesis of Chiral 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An efficient single-enzymatic cascade for asymmetric synthesis of chiral amines catalyzed by ω-transaminase. | Semantic Scholar [semanticscholar.org]
- 8. Making sure you're not a bot! [pub.uni-bielefeld.de]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Conversion of alcohols to enantiopure amines through dual enzyme hydrogen-borrowing cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cascade chiral amine synthesis catalyzed by site-specifically co-immobilized alcohol and amine dehydrogenases - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 17. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Methods of 1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analytical characterization of 1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine hydrochloride. The methods described herein are essential for the quality control, purity assessment, and enantiomeric excess determination of this critical pharmaceutical intermediate.
Introduction
1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine is a key chiral building block in the synthesis of various pharmaceutical compounds, including pain therapeutics and neurokinin-1 (NK-1) receptor antagonists. Due to the stereospecific nature of its biological targets, the enantiomeric purity of this intermediate is of paramount importance. This document outlines validated analytical methods for its comprehensive analysis, including Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Analytical Methods Overview
A variety of analytical techniques can be employed for the analysis of this compound. The choice of method depends on the specific analytical goal, such as identity confirmation, purity assessment, or enantiomeric excess determination.
| Analytical Technique | Primary Application | Key Features |
| Gas Chromatography (GC) | Enantiomeric Purity and Impurity Profiling | High resolution for volatile compounds, excellent for chiral separation with appropriate columns. |
| High-Performance Liquid Chromatography (HPLC) | Enantiomeric Purity, Quantification, and Impurity Profiling | Versatile for a wide range of compounds, numerous chiral stationary phases available. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Elucidation and Confirmation | Provides detailed structural information and can be used for enantiomeric excess determination with chiral derivatizing or solvating agents. |
| Mass Spectrometry (MS) | Molecular Weight Confirmation and Structural Information | High sensitivity and specificity, provides information on molecular weight and fragmentation patterns. Can be coupled with GC or HPLC for enhanced separation and identification. |
Gas Chromatography (GC) for Enantiomeric Purity
Chiral Gas Chromatography is a robust method for the baseline separation of the enantiomers of 1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine.
Quantitative Data
| Parameter | Value | Reference |
| Column | Agilent CP7502 J&W CP-Chirasil-Dex CB | [1] |
| Dimensions | 25 m x 0.25 mm x 0.25 µm | [1] |
| Injector Temperature | 250 °C | [1] |
| Column Temperature | 110 °C (Isothermal) | [1] |
| Detector (FID) Temperature | 250 °C | [1] |
| Carrier Gas | H₂ | [1] |
| Pressure | 83 kPa | [1] |
| Split Ratio | 1:15 | [1] |
| Retention Time (S)-enantiomer | 4.940 min | [1] |
| Retention Time (R)-enantiomer | 5.473 min | [1] |
Experimental Protocol
Objective: To determine the enantiomeric excess (e.e.) of 1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine.
Materials:
-
Gas Chromatograph (GC) with Flame Ionization Detector (FID)
-
Agilent CP7502 J&W CP-Chirasil-Dex CB chiral column (or equivalent)
-
Sample of this compound
-
Suitable solvent (e.g., Methanol or Ethyl Acetate)
-
Vials for sample preparation
Procedure:
-
Sample Preparation: Dissolve a small amount of the sample in the chosen solvent to a concentration of approximately 1 mg/mL.
-
GC Instrument Setup:
-
Install the chiral column in the GC.
-
Set the temperatures for the injector, column, and detector as specified in the table above.
-
Set the carrier gas flow rate and split ratio.
-
-
Injection: Inject 1 µL of the prepared sample into the GC.
-
Data Acquisition: Record the chromatogram for a sufficient time to allow for the elution of both enantiomers.
-
Data Analysis:
-
Identify the peaks corresponding to the (S) and (R)-enantiomers based on their retention times.
-
Integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess using the following formula: e.e. (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100
-
Experimental Workflow
High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity
Chiral HPLC is a widely used technique for the separation and quantification of enantiomers. Polysaccharide-based chiral stationary phases (CSPs) are particularly effective for the separation of aromatic amines.[2][3]
General Quantitative Parameters (for similar compounds)
| Parameter | Typical Range/Value | Reference |
| Column | Polysaccharide-based (e.g., Chiralpak® AD-H, Chiralcel® OD-H) | [4] |
| Dimensions | 4.6 x 250 mm, 5 µm | [5] |
| Mobile Phase | n-Hexane/Isopropanol (e.g., 90:10 v/v) with 0.1% diethylamine | [1] |
| Flow Rate | 1.0 mL/min | [1] |
| Column Temperature | 25 °C | [6] |
| Detection (UV) | 220-254 nm | [4] |
| Resolution (Rs) | > 1.5 for baseline separation | [4] |
Experimental Protocol
Objective: To develop a chiral HPLC method for the separation of the enantiomers of this compound.
Materials:
-
HPLC system with UV detector
-
Polysaccharide-based chiral column (e.g., Chiralpak® AD-H or Chiralcel® OD-H)
-
HPLC-grade n-Hexane, Isopropanol, and Diethylamine (DEA)
-
Sample of this compound
-
Volumetric flasks and pipettes
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing n-Hexane and Isopropanol in the desired ratio (e.g., 90:10 v/v). Add 0.1% (v/v) of DEA to the mobile phase to improve peak shape for the basic amine.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.
-
HPLC System Setup:
-
Install the chiral column and equilibrate with the mobile phase until a stable baseline is achieved.
-
Set the flow rate to 1.0 mL/min and the column temperature to 25 °C.
-
Set the UV detector to an appropriate wavelength (e.g., 220 nm).
-
-
Injection: Inject 10 µL of the sample solution.
-
Data Acquisition and Analysis: Record the chromatogram and calculate the enantiomeric excess as described in the GC section.
Method Development Strategy
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the unambiguous identification and structural confirmation of this compound. While standard ¹H and ¹³C NMR will not distinguish between enantiomers, the use of a chiral derivatizing agent (CDA) can be employed to determine enantiomeric excess.
Expected ¹H and ¹³C NMR Data (General)
-
¹H NMR: Signals corresponding to the aromatic protons, the methine proton (CH), and the methyl protons (CH₃) are expected. The aromatic region will likely show complex splitting patterns due to the trifluoromethyl groups.
-
¹³C NMR: Resonances for the aromatic carbons (including those attached to the trifluoromethyl groups), the methine carbon, and the methyl carbon are anticipated.
Protocol for Enantiomeric Excess Determination by NMR
Principle: Reaction of the chiral amine with a chiral derivatizing agent (e.g., Mosher's acid chloride) forms diastereomers. These diastereomers are chemically distinct and will exhibit separate signals in the NMR spectrum, allowing for their relative quantification.
Materials:
-
NMR spectrometer
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃)
-
Sample of 1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine
-
Chiral derivatizing agent (e.g., (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride)
-
A non-nucleophilic base (e.g., pyridine or triethylamine)
Procedure:
-
Derivatization: In a clean, dry vial, dissolve a known amount of the amine sample in an anhydrous solvent (e.g., dichloromethane). Add a slight excess of the chiral derivatizing agent and a small amount of the base. Allow the reaction to proceed to completion.
-
Work-up: Quench the reaction and purify the resulting diastereomeric amides if necessary, though for NMR analysis, direct measurement of the crude reaction mixture is often possible.
-
NMR Sample Preparation: Dissolve the diastereomeric product in a suitable deuterated solvent.
-
NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum.
-
Data Analysis: Identify a well-resolved signal (e.g., the methoxy or methyl proton signal) for each diastereomer. Integrate the corresponding peaks and calculate the diastereomeric ratio, which directly corresponds to the enantiomeric ratio of the original amine.
Chiral Derivatization Principle
Mass Spectrometry (MS)
Mass spectrometry is primarily used for the confirmation of the molecular weight and for obtaining structural information through fragmentation analysis. It is typically coupled with a chromatographic technique (GC-MS or LC-MS) for the analysis of mixtures.
Expected Mass Spectrometric Data
-
Molecular Ion: For the free base (C₁₀H₉F₆N), the expected exact mass is approximately 257.06 g/mol .[7] In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ at m/z 258.07 would be observed.
-
Fragmentation: A characteristic fragmentation pathway for phenethylamines involves the cleavage of the Cα-Cβ bond.[8] For this compound, a major fragment ion would be expected from the loss of the methyl group, and another from the cleavage between the benzylic carbon and the ethylamine moiety.
General Protocol for ESI-MS Analysis
Objective: To confirm the molecular weight of 1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine.
Materials:
-
LC-MS system with an Electrospray Ionization (ESI) source
-
HPLC-grade methanol, water, and formic acid
-
Sample of this compound
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a mixture of methanol and water (e.g., 50:50 v/v) with 0.1% formic acid to promote protonation.
-
MS System Setup:
-
Set the ESI source to positive ion mode.
-
Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature).
-
-
Infusion: Introduce the sample solution into the mass spectrometer via direct infusion or through an LC system.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
Data Analysis: Identify the [M+H]⁺ ion and any significant fragment ions.
Conclusion
The analytical methods detailed in this document provide a comprehensive framework for the quality control and characterization of this compound. The choice of method will be dictated by the specific analytical requirements, with chiral GC and HPLC being indispensable for determining enantiomeric purity, NMR for definitive structural elucidation, and MS for molecular weight confirmation. Proper validation of these methods is crucial to ensure the reliability of the analytical data in a research and drug development setting.[9]
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. yakhak.org [yakhak.org]
- 3. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine | C10H9F6N | CID 1512509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. System Suitability And Validation For Chiral Purity Assays Of Drug Substances - Regis Technologies [registech.com]
Application Notes and Protocols for HPLC Analysis of Chiral Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral primary amines are fundamental building blocks in the synthesis of numerous biologically active molecules and pharmaceuticals.[1] The stereochemistry of these amines is critical, as enantiomers can possess significantly different pharmacological, toxicological, and metabolic properties.[1] Consequently, the accurate separation and quantification of enantiomers are paramount for drug development, quality control, and regulatory compliance.[1] High-Performance Liquid Chromatography (HPLC) employing Chiral Stationary Phases (CSPs) is a powerful and widely adopted technique for the reliable analysis of chiral compounds.[2]
This document provides detailed application notes and protocols for the enantiomeric separation of chiral amines by HPLC, focusing on direct separation using polysaccharide, cyclofructan, and crown ether-based CSPs, as well as indirect separation following derivatization.
Key Factors in Chiral Amine Separations
The successful enantioseparation of chiral amines is highly dependent on the selection of an appropriate CSP and the optimization of the mobile phase.
-
Chiral Stationary Phases (CSPs):
-
Polysaccharide-based CSPs: These are derived from amylose and cellulose phenylcarbamates and are known for their broad selectivity in resolving a wide range of racemates, including primary amines.[1] Immobilized polysaccharide CSPs offer the advantage of being compatible with a wider range of solvents.
-
Cyclofructan-based CSPs: These have demonstrated a high success rate for separating primary amines, particularly in the polar organic mode.[1][3]
-
Crown ether-based CSPs: These can be highly efficient for certain primary amines but often necessitate the use of strongly acidic mobile phases.[1][3] Supercritical Fluid Chromatography (SFC) with crown ether-derived CSPs has also proven effective.[4]
-
-
Mobile Phase Composition:
-
Normal Phase (NP) Mode: Typically utilizes mobile phases consisting of heptane or hexane with an alcohol modifier (e.g., ethanol, isopropanol).[3][5]
-
Polar Organic (PO) Mode: Employs mobile phases such as acetonitrile with an alcohol modifier (e.g., methanol, ethanol).[3][5]
-
Reversed-Phase (RP) Mode: Uses aqueous buffers with organic modifiers like acetonitrile or methanol.[6]
-
Additives: Basic additives such as diethylamine (DEA), triethylamine (TEA), or butylamine (BA) are often crucial for improving peak shape and resolution by minimizing undesirable interactions with residual silanols on the silica support.[1][3] Acidic additives like trifluoroacetic acid (TFA) may also be used, particularly with crown ether CSPs.[3]
-
-
Derivatization:
-
For amines lacking a suitable chromophore for UV detection or to enhance separation, pre-column derivatization can be employed. This indirect method involves reacting the chiral amine with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column.[7] Common derivatizing agents include (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC) and 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl).[8][9] Derivatization with agents like NBD-Cl can also introduce a fluorophore, significantly increasing detection sensitivity.[8]
-
Data Presentation: Exemplary Chromatographic Conditions
The following tables summarize typical starting conditions for the chiral HPLC analysis of various amines. These should serve as a starting point for method development.
Table 1: Direct Separation of Underivatized Chiral Amines on Polysaccharide-Based CSPs (Normal Phase)
| Analyte | Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection |
| 1-Phenylethylamine | CHIRALPAK® IA | Hexane/Ethanol/DEA (90:10:0.1, v/v/v) | 1.0 | UV at 254 nm |
| 1-Aminoindan | CHIRALCEL® OD-H | Hexane/Isopropanol/TEA (80:20:0.1, v/v/v) | 1.0 | UV at 265 nm |
| Amphetamine | CHIRALPAK® IC | Heptane/Ethanol/BA (95:5:0.1, v/v/v) | 0.8 | UV at 254 nm |
| Phenylglycinol | CHIRALCEL® OJ-H | Hexane/Isopropanol (70:30, v/v) | 1.0 | UV at 220 nm |
Data synthesized from multiple sources for illustrative purposes.[1][10]
Table 2: Direct Separation of Underivatized Chiral Amines on Cyclofructan-Based CSPs (Polar Organic Mode)
| Analyte | Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection |
| 1-(1-Naphthyl)ethylamine | Larihc® CF6-P | Acetonitrile/Methanol/TFA/TEA (90:10:0.3:0.2, v/v/v/v) | 1.0 | UV at 280 nm |
| Metoprolol | Larihc® CF6-P | Acetonitrile/Methanol/Acetic Acid/TEA (95:5:0.3:0.2, v/v/v/v) | 1.2 | UV at 275 nm |
| Propranolol | Larihc® CF6-P | Acetonitrile/Methanol/TFA/TEA (85:15:0.3:0.2, v/v/v/v) | 1.0 | UV at 290 nm |
| Atenolol | Larihc® CF6-P | Acetonitrile/Methanol/TFA/TEA (90:10:0.3:0.2, v/v/v/v) | 1.0 | UV at 275 nm |
Data synthesized from multiple sources for illustrative purposes.[3][5]
Table 3: Separation of Derivatized Chiral Amines (Indirect Method)
| Analyte | Derivatizing Agent | Stationary Phase (Achiral) | Mobile Phase | Flow Rate (mL/min) | Detection |
| Alanine methyl ester | NBD-Cl | C18 | Acetonitrile/Water Gradient | 1.0 | FL (Ex: 470 nm, Em: 530 nm) |
| 1,3-Dimethylbutylamine | NBD-Cl | C18 | Acetonitrile/Water Gradient | 1.0 | FL (Ex: 470 nm, Em: 530 nm) |
| Leucine | (+)-FLEC | C18 | Acetonitrile/Buffer Gradient | 1.0 | UV at 260 nm |
| Valine | (+)-FLEC | C18 | Acetonitrile/Buffer Gradient | 1.0 | UV at 260 nm |
Data based on the principles of indirect chiral separation.[8][9]
Experimental Protocols
Protocol 1: Direct Enantiomeric Separation of Chiral Amines
This protocol provides a general procedure for the direct HPLC analysis of chiral amines using a polysaccharide or cyclofructan-based CSP.
1. Materials and Reagents:
-
HPLC grade solvents (e.g., hexane, ethanol, isopropanol, acetonitrile, methanol)
-
Mobile phase additives (e.g., DEA, TEA, BA, TFA) of high purity
-
Chiral amine standard or sample
-
Appropriate chiral HPLC column (e.g., CHIRALPAK® IA, Larihc® CF6-P)
2. Instrumentation:
-
HPLC system with a pump, autosampler, column compartment, and a suitable detector (e.g., UV-Vis or Diode Array Detector).[5]
3. Mobile Phase Preparation:
-
Prepare the mobile phase according to the conditions determined during method development (see Tables 1 & 2 for examples).
-
For a normal phase mobile phase, mix the appropriate volumes of hexane/heptane and alcohol.
-
For a polar organic mobile phase, mix the appropriate volumes of acetonitrile and alcohol.
-
Add the specified additive (e.g., 0.1% DEA) to the mobile phase mixture.
-
Degas the mobile phase using sonication or vacuum filtration.
4. Sample Preparation:
-
Accurately weigh and dissolve the chiral amine sample in the mobile phase to a final concentration of approximately 1 mg/mL.[11]
-
Ensure the sample is completely dissolved.[11]
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
5. Chromatographic Analysis:
-
Equilibrate the chiral column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Set the column temperature, flow rate, and detector wavelength as required. A typical starting flow rate is 1.0 mL/min for a 4.6 mm ID column.[12]
-
Inject the prepared sample (e.g., 5-20 µL).
-
Acquire the data and integrate the peaks corresponding to the two enantiomers.
-
To confirm enantiomeric identity, inject a standard of a single enantiomer if available.
6. System Suitability:
-
Inject a racemic standard to ensure the system is performing adequately.
-
The resolution (Rs) between the two enantiomer peaks should ideally be ≥ 1.5 for baseline separation.[12]
-
The tailing factor for each peak should be between 0.8 and 1.5.[12]
Protocol 2: Indirect Enantiomeric Separation via Derivatization with NBD-Cl
This protocol describes the derivatization of chiral amines with NBD-Cl followed by HPLC analysis on an achiral column.
1. Materials and Reagents:
-
4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl)
-
Triethylamine (TEA) or sodium bicarbonate
-
HPLC grade solvents (e.g., DMF, ethanol, acetonitrile, water)
-
Chiral amine sample
-
Standard reversed-phase HPLC column (e.g., C18)
2. Derivatization Procedure: [8]
-
In a suitable vial, dissolve the chiral amine in DMF (for example, 5 mL).
-
Add 1 equivalent of NBD-Cl and an excess of TEA (e.g., 10 equivalents).
-
Stir the reaction mixture at room temperature for approximately 6 hours.
-
Alternatively, for some amines and amino acid esters, the reaction can be carried out in ethanol with an excess of sodium bicarbonate.[8]
-
Mild reaction conditions are preferred to minimize the risk of racemization.[8]
3. Sample Preparation:
-
After the reaction is complete, the resulting solution can be filtered and diluted to an appropriate concentration with the mobile phase for HPLC injection.
4. Chromatographic Analysis:
-
Equilibrate the C18 column with the initial mobile phase conditions.
-
A gradient elution is often employed, for example, starting with a higher percentage of aqueous buffer and increasing the percentage of acetonitrile over time.
-
Set the fluorescence detector to an excitation wavelength of approximately 470 nm and an emission wavelength of 530 nm.[8]
-
Inject the derivatized sample.
-
The two diastereomeric derivatives should be separated on the achiral column.
Visualizations
Caption: Experimental workflow for direct chiral HPLC analysis.
Caption: Logical workflow for chiral method development.
Caption: Derivatization of a chiral amine with NBD-Cl.
References
- 1. benchchem.com [benchchem.com]
- 2. Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. hplc.eu [hplc.eu]
- 7. nbinno.com [nbinno.com]
- 8. yakhak.org [yakhak.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for NMR Spectroscopy of Fluorinated Organic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorine Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy has emerged as an indispensable tool in the field of drug discovery and development. The unique properties of the fluorine-19 nucleus, including its 100% natural abundance, spin of ½, and high gyromagnetic ratio, result in high sensitivity, comparable to that of proton (¹H) NMR.[1][2] Furthermore, the expansive chemical shift range of ¹⁹F NMR, spanning over 400 ppm, provides excellent signal dispersion and minimizes the common issue of signal overlap encountered in ¹H NMR.[1][2][3] A key advantage in biological studies is the negligible natural abundance of fluorine in most biological systems, which ensures that ¹⁹F NMR spectra are typically free from endogenous background signals.[1][4][5] This makes it an ideal technique for observing fluorinated drug candidates in complex biological environments.[1]
These application notes provide detailed protocols for the analysis of fluorinated small molecules and their interactions with biological targets, covering sample preparation, experimental setup, and data analysis for both qualitative and quantitative applications.
Key Advantages of ¹⁹F NMR in Drug Discovery:
-
High Sensitivity: The ¹⁹F nucleus is one of the most sensitive NMR-active nuclei, second only to ¹H and ³H.[2][3]
-
100% Natural Abundance: Eliminates the need for costly isotopic labeling.[2][3]
-
Wide Chemical Shift Range: Reduces signal overlap and simplifies spectral analysis, even in complex mixtures.[2][3][6]
-
No Background Signal: The scarcity of fluorine in biological systems allows for clear observation of fluorinated molecules.[4][5]
-
Environmental Sensitivity: The ¹⁹F chemical shift is highly sensitive to the local electronic environment, making it an excellent probe for conformational changes and intermolecular interactions.[3][5][7]
Applications in Drug Discovery and Development
¹⁹F NMR is a versatile technique with broad applications across the drug discovery pipeline:
-
Fragment-Based Drug Discovery (FBDD): ¹⁹F NMR is a powerful method for screening libraries of fluorinated fragments to identify hits that bind to a biological target.[3][4][8] Both ligand-observed and protein-observed experiments can be employed.
-
Quantitative Analysis (qNMR): Provides a rapid and robust method for determining the purity and concentration of fluorinated compounds without the need for specific reference standards for each analyte.[9][10]
-
Protein-Ligand Interactions: Enables the characterization of binding events, determination of binding affinities (K D ), and elucidation of the binding mode of fluorinated ligands to protein targets.[11][12][13]
-
In-cell NMR: Allows for the study of drug-target engagement and the measurement of binding affinities directly within a cellular environment.[4][12]
Data Presentation: Quantitative ¹⁹F NMR Data
Table 1: Typical ¹⁹F NMR Chemical Shift Ranges of Common Fluorinated Moieties
The chemical shifts are referenced to CFCl₃ (0 ppm). Note that these values can be influenced by solvent, temperature, and the overall molecular structure.[14][15]
| Functional Group | Chemical Shift Range (ppm) |
| -CF₃ | -50 to -80 |
| Ar-CF₃ | -58 to -65 |
| -OCF₃ | -56 to -60 |
| -SCF₃ | -42 to -47 |
| -CF₂- | -80 to -140 |
| -CHF₂ | -108 to -145 |
| >CF- | -140 to -250 |
| Ar-F | -90 to -170 |
| -CH₂F | -200 to -220 |
| F-C=O (acyl fluorides) | +20 to -70 |
Table 2: Representative ¹⁹F-¹H and ¹⁹F-¹⁹F Coupling Constants (J)
Coupling constants provide valuable information about the connectivity of atoms within a molecule.[2]
| Coupling Type | Number of Bonds | Typical Range (Hz) |
| ²J HF (geminal) | 2 | 45 - 80 |
| ³J HF (vicinal) | 3 | 2 - 50 |
| ⁴J HF (long-range) | 4 | 0 - 5 |
| ²J FF (geminal) | 2 | 150 - 350 |
| ³J FF (vicinal) | 3 | 0 - 20 |
| ⁴J FF (long-range) | 4 | 0 - 30 |
Experimental Protocols
Protocol 1: Quantitative ¹⁹F NMR (qNMR) for Purity Assessment
This protocol outlines the steps for determining the purity of a fluorinated organic compound using an internal standard.
Materials:
-
Fluorinated analyte
-
Internal standard (e.g., trifluoroacetic acid, 1-fluoro-2,4-dinitrobenzene)
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O)
-
High-precision analytical balance
-
Volumetric flasks
-
NMR tubes (5 mm)
Procedure:
-
Selection of Internal Standard: Choose an internal standard with a simple ¹⁹F NMR spectrum (ideally a singlet) that does not overlap with the analyte signals. The standard should be chemically inert towards the analyte and soluble in the chosen deuterated solvent.
-
Sample Preparation:
-
Accurately weigh a known amount of the internal standard and the fluorinated analyte.
-
Dissolve both in a precise volume of deuterated solvent in a volumetric flask.
-
Transfer an appropriate volume (typically 0.6-0.7 mL) of the solution into an NMR tube.
-
-
NMR Data Acquisition:
-
Spectrometer Setup: Tune and match the NMR probe for ¹⁹F.
-
Key Parameters:
-
Pulse Angle: Use a 90° pulse.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation and accurate integration.[16] A value of 30-60 seconds is often sufficient.
-
Number of Scans (ns): Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 250:1 is recommended for high precision).
-
Spectral Width (sw): Ensure the spectral width encompasses all signals from both the analyte and the internal standard.
-
-
Acquire the ¹⁹F NMR spectrum.
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the FID.
-
Perform phase and baseline correction.
-
Integrate the signals corresponding to the analyte and the internal standard.
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / W_analyte) * (W_IS / MW_IS) * Purity_IS
Where:
-
I = Integral value
-
N = Number of fluorine atoms giving rise to the signal
-
MW = Molecular weight
-
W = Weight
-
Purity_IS = Purity of the internal standard
-
Protocol 2: ¹⁹F NMR for Fragment-Based Screening (Ligand-Observed)
This protocol describes a common workflow for identifying fragment binders from a library of fluorinated compounds by observing changes in the ¹⁹F NMR signals of the fragments upon addition of a target protein.
Materials:
-
Target protein solution in a suitable buffer (e.g., phosphate buffer in D₂O)
-
Library of fluorinated fragment compounds
-
NMR tubes
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the target protein at a concentration of 10-50 µM.
-
Prepare stock solutions of individual or mixtures of fluorinated fragments (cocktails) at a higher concentration (e.g., 10-20 mM).
-
-
NMR Data Acquisition:
-
Reference Spectrum: Acquire a ¹⁹F NMR spectrum of the fragment or fragment cocktail in the NMR buffer without the protein.
-
Screening Spectrum: Add a small aliquot of the target protein to the NMR tube containing the fragment(s) and acquire another ¹⁹F NMR spectrum.
-
-
Data Analysis:
-
Compare the spectra with and without the protein.
-
Binding of a fragment to the protein can be identified by:
-
Chemical Shift Perturbation: A change in the chemical shift of the fragment's ¹⁹F signal.
-
Line Broadening: An increase in the linewidth of the signal due to an increase in the effective molecular weight upon binding.
-
Decrease in Signal Intensity: Significant line broadening can lead to a decrease in the observable signal intensity.
-
-
-
Hit Deconvolution (for cocktails): If a hit is identified from a cocktail, individual spectra of each component of that cocktail with the protein must be acquired to identify the specific binder.
Visualizations
Caption: Workflow for Quantitative ¹⁹F NMR (qNMR) Analysis.
Caption: Ligand-Observed ¹⁹F NMR Fragment Screening Workflow.
Caption: Effects of Ligand Binding on ¹⁹F NMR Signals.
References
- 1. benchchem.com [benchchem.com]
- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 3. Applications of 19F-NMR in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. 19 F NMR viewed through two different lenses: ligand-observed and protein-observed 19 F NMR applications for fragment-based drug discovery - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00085C [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. Development and applications of the 19F magic angle spinning NMR spectroscopy for studying protein-ligand interactions [udspace.udel.edu]
- 12. creative-biostructure.com [creative-biostructure.com]
- 13. 19F-NMR in Target-based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. 19F [nmr.chem.ucsb.edu]
- 16. 19Flourine NMR [chem.ch.huji.ac.il]
Determining the Enantiomeric Excess of Chiral Amines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral amines are fundamental building blocks in the pharmaceutical and agrochemical industries, where the stereochemistry of a molecule is often critical to its biological activity and safety. Consequently, the accurate determination of enantiomeric excess (ee) is a crucial step in the development and quality control of chiral amine-containing compounds. This document provides detailed application notes and protocols for the most common and effective methods for determining the enantiomeric excess of chiral amines: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Chromatographic Methods
Chromatographic techniques are powerful for separating enantiomers, allowing for their individual quantification. The choice between HPLC and GC often depends on the volatility and thermal stability of the analyte.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a widely used and versatile technique for the separation of enantiomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Data Presentation: Chiral HPLC Conditions for Amine Enantioseparation
| Analyte | Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Detection | Reference |
| Chiral Amines (NBD derivatives) | Amylose and Cellulose phenylcarbamates | 10-30% 2-propanol/hexane | 1.0 | UV (310 nm) & Fluorescence (Ex: 470 nm, Em: 530 nm) | [1] |
| Promethazine | AGP (alpha-1-acid glycoprotein) | 20 mM PBS (pH 4.15) / Isopropanol (99.5:0.5) | 0.8 | UV (250 nm), CD (250 nm), Fluorescence (Ex: 250 nm, Em: 340 nm) | [2] |
| Trimeprazine | AGP (alpha-1-acid glycoprotein) | 20 mM PBS (pH 3.31) | 0.6 | UV, CD, Fluorescence (Ex: 290 nm, Em: 445 nm) | [2] |
| Primary Amines | Cyclofructan-based CSP | 80:20 Hexane/Ethanol with 0.3-0.2% (v/v) TFA-TEA | - | - | [3] |
Experimental Protocol: Chiral HPLC of NBD-Derivatized Amines [1]
-
Derivatization:
-
Dissolve the chiral amine in N,N-dimethylformamide (DMF).
-
Add 1 equivalent of 4-chloro-7-nitrobenzofurazan (NBD-Cl) and 10 equivalents of triethylamine.
-
Stir the mixture at room temperature for 6 hours.
-
-
Sample Preparation:
-
Dilute the reaction mixture with the mobile phase to an appropriate concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Analysis:
-
Column: Amylose or Cellulose phenylcarbamate-based chiral stationary phase.
-
Mobile Phase: Isocratic mixture of 10-30% 2-propanol in hexane.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: Simultaneous UV detection at 310 nm and fluorescence detection with excitation at 470 nm and emission at 530 nm.
-
-
Data Analysis:
-
Identify the peaks corresponding to the two enantiomers.
-
Calculate the enantiomeric excess using the peak areas (A1 and A2) of the two enantiomers: ee (%) = |(A1 - A2) / (A1 + A2)| * 100.
-
Workflow for Chiral HPLC Analysis
Caption: Workflow for determining enantiomeric excess using Chiral HPLC.
Chiral Gas Chromatography (GC)
Chiral GC is suitable for volatile and thermally stable amines. Similar to HPLC, separation is achieved using a chiral stationary phase. For non-volatile amines or to improve separation, derivatization is often employed.[4]
Data Presentation: Chiral GC Conditions for Amine Enantioseparation
| Analyte Type | Derivatizing Agent | Chiral Stationary Phase | Typical Detector | Reference |
| Aromatic & Aliphatic Amines | Trifluoroacetic anhydride or Isopropyl isocyanate | Proline-based CSP | Flame Ionization Detector (FID) | [5] |
| (S)-1-Boc-2-(aminomethyl)pyrrolidine | Not specified (can be direct or derivatized) | Not specified | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | [4] |
| Carvone | None (direct analysis) | β-DEX 225 | - | [6] |
Experimental Protocol: Chiral GC of Derivatized Amines [5]
-
Derivatization:
-
Dissolve 1.5 mg of the amine in 0.4 mL of dichloromethane.
-
Add 0.2 mL of trifluoroacetic anhydride or isopropyl isocyanate.
-
Let the mixture stand at room temperature for 30 minutes.
-
-
GC Analysis:
-
Column: A suitable chiral stationary phase (e.g., proline-based).
-
Carrier Gas: Helium.
-
Temperature Program: An optimized temperature ramp is crucial for separating the diastereomeric derivatives.
-
Injector: Split/splitless injector.
-
Detector: Flame Ionization Detector (FID).
-
-
Column Conditioning (Example for a new column): [5]
-
40°C for 2 hours.
-
80°C for 2 hours.
-
120°C for 2 hours.
-
160°C for 2 hours.
-
200°C for 4 hours.
-
-
Data Analysis:
-
Integrate the peak areas of the two separated enantiomers.
-
Calculate the enantiomeric excess as described for HPLC.
-
Workflow for Chiral GC Analysis
Caption: Workflow for determining enantiomeric excess using Chiral GC.
NMR Spectroscopy Methods
NMR spectroscopy offers a powerful alternative to chromatographic methods for determining enantiomeric excess. This is achieved by converting the enantiomers into diastereomers, which are distinguishable in the NMR spectrum. This conversion can be accomplished through the use of either a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).
NMR with Chiral Solvating Agents (CSAs)
CSAs form transient, non-covalent diastereomeric complexes with the enantiomers of the chiral amine.[7] This results in separate signals for the two enantiomers in the NMR spectrum, allowing for their quantification. This method is generally rapid as it does not require covalent bond formation.
Data Presentation: Common Chiral Solvating Agents for Amines
| Chiral Solvating Agent (CSA) | Analyte Type | Solvent | Nucleus Observed | Reference |
| (S)-BINOL and derivatives | Primary and secondary amines | Chloroform-d | 1H, 19F | [7] |
| 1,1′-Binaphthyl-2,2′-diyl hydrogen phosphate (C25) | Amines | Chloroform-d | 1H | [8] |
| (+)-Dehydroabietylamine derivatives | Carboxylic acids (as guests) | Chloroform-d | 1H | [9] |
Experimental Protocol: NMR with (S)-BINOL as a CSA [7]
-
Sample Preparation:
-
In a standard 5 mm NMR tube, mix the chiral amine (0.0125–0.2 mmol) and the chiral solvating agent (e.g., (S)-BINOL derivative, 0.0125–0.1 mmol).
-
Dissolve the mixture in approximately 0.6 mL of chloroform-d.
-
Shake the NMR tube for about 30 seconds to ensure thorough mixing and complex formation.
-
-
NMR Analysis:
-
Acquire a 1H or 19F NMR spectrum at 25 °C.
-
Well-resolved resonance peaks for the two diastereomeric complexes should be observed.
-
-
Data Analysis:
-
Integrate the well-resolved signals corresponding to each enantiomer.
-
Calculate the enantiomeric excess from the integration values (I1 and I2): ee (%) = |(I1 - I2) / (I1 + I2)| * 100.
-
Logical Relationship for NMR with CSA
Caption: Logical relationship in NMR analysis using a Chiral Solvating Agent.
NMR with Chiral Derivatizing Agents (CDAs)
CDAs react with the chiral amine to form stable, covalent diastereomeric adducts.[10] These diastereomers exhibit distinct signals in the NMR spectrum. A common CDA for amines is Mosher's acid chloride.[10]
Data Presentation: Common Chiral Derivatizing Agents for Amines
| Chiral Derivatizing Agent (CDA) | Analyte Type | Resulting Adduct | Nucleus Observed | Reference |
| Mosher's acid chloride | Alcohols and Amines | Esters and Amides | 1H, 19F | [10] |
| 2-formylphenylboronic acid and (R)-BINOL | Primary Amines | Iminoboronate esters | 1H | [11] |
| 2-Fluorobenzoyl chloride | Amines and Alcohols | Fluorinated amides or esters | 19F | [12] |
Experimental Protocol: Derivatization with 2-formylphenylboronic acid and (S)-BINOL [13]
-
Reaction Setup:
-
In a dry 10 mL round-bottomed flask, combine the chiral primary amine, 1 equivalent of 2-formylphenylboronic acid, and 1.1 equivalents of enantiopure (S)-1,1'-bi-2-naphthol ((S)-BINOL).
-
Dissolve the components in a suitable deuterated solvent (e.g., CDCl3).
-
The reaction typically proceeds rapidly at room temperature.
-
-
NMR Analysis:
-
Transfer the reaction mixture to an NMR tube.
-
Acquire a 1H NMR spectrum. A mixture of diastereoisomeric iminoboronate esters will be present.
-
-
Data Analysis:
-
Identify the well-resolved signals for the diastereotopic protons (e.g., imino protons).
-
Integrate these signals to determine the ratio of the diastereomers, which corresponds to the enantiomeric ratio of the starting amine.
-
Calculate the enantiomeric excess.
-
Workflow for NMR with CDA
Caption: Workflow for determining enantiomeric excess using NMR with a CDA.
Conclusion
The determination of enantiomeric excess is a critical analytical task in the study and application of chiral amines. Chiral HPLC and GC provide excellent separation and quantification capabilities, particularly for complex mixtures. NMR spectroscopy, through the use of chiral solvating or derivatizing agents, offers a rapid and convenient alternative that does not require chromatographic separation. The choice of method will depend on the specific properties of the amine, the available instrumentation, and the required level of accuracy and throughput. The protocols and data presented herein provide a solid foundation for researchers, scientists, and drug development professionals to select and implement the most appropriate method for their needs.
References
- 1. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 2. uma.es [uma.es]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of Tertiary and Quaternary Amine Derivatives from Wood Resin as Chiral NMR Solvating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine hydrochloride synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine?
The most prevalent and versatile method is the reductive amination of the corresponding ketone, 1-(3,5-bis(trifluoromethyl)phenyl)ethanone.[1][2] This method involves the reaction of the ketone with an amine source, typically ammonia or an ammonium salt, in the presence of a reducing agent.
Q2: What are the recommended reducing agents for this reductive amination?
Several reducing agents can be employed, with the choice depending on the specific reaction conditions and scale. Common options include:
-
Sodium triacetoxyborohydride (NaBH(OAc)₃): A mild and selective reagent that is often preferred for its high yields and compatibility with a wide range of functional groups.[3][4]
-
Sodium borohydride (NaBH₄): A more potent reducing agent. To prevent the reduction of the starting ketone, it is typically added after the initial formation of the imine intermediate.[2][4][5]
-
Sodium cyanoborohydride (NaBH₃CN): Effective at reducing imines in the presence of ketones, but it is toxic and requires careful handling.[2][6]
-
Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst (e.g., Palladium on carbon) is another viable, and often greener, alternative.[7]
Q3: How can I form the hydrochloride salt of the final product?
The hydrochloride salt is typically prepared by dissolving the purified amine in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) and then adding a solution of hydrochloric acid (e.g., HCl in ether or an aqueous solution) dropwise.[8][9] The salt usually precipitates out of the solution and can be collected by filtration.
Q4: What are the main challenges in this synthesis that can lead to low yields?
Low yields can stem from several factors, including:
-
Incomplete imine formation.
-
Reduction of the starting ketone by the reducing agent.
-
Formation of side products.
-
Hydrolysis of the imine intermediate, especially if the reaction is not sufficiently anhydrous.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Low conversion of the starting ketone | Incomplete imine formation. | - Increase the reaction time for imine formation before adding the reducing agent.- Use a dehydrating agent like anhydrous magnesium sulfate or molecular sieves to drive the equilibrium towards imine formation.- Consider a stepwise procedure where the imine is formed first, and then the reducing agent is added.[11] |
| Significant amount of alcohol byproduct (from ketone reduction) | The reducing agent is too strong or is reacting with the ketone before imine formation. | - If using NaBH₄, ensure the imine has formed before its addition. Consider cooling the reaction mixture before adding NaBH₄.- Switch to a milder reducing agent like NaBH(OAc)₃, which is more selective for the imine.[2][4] |
| Presence of unreacted imine in the final product | Incomplete reduction of the imine. | - Increase the equivalents of the reducing agent.- Increase the reaction time for the reduction step.- If using NaBH₄ in methanol, consider that the solvent can compete in the reaction; ensure sufficient reducing agent is present.[5] |
| Difficulty in isolating the final amine product | The amine is soluble in the aqueous phase during workup, or forms an emulsion. | - Adjust the pH of the aqueous layer to be strongly basic (pH > 10) before extraction to ensure the amine is in its free base form.- Use a different extraction solvent or a mixture of solvents to improve partitioning.- Consider salting out the amine by adding a saturated solution of NaCl to the aqueous layer before extraction.[12] |
| Formation of the hydrochloride salt is not clean (oily product) | The free amine is not pure before salt formation, or there is residual water. | - Ensure the amine is thoroughly purified (e.g., by column chromatography) before attempting salt formation.- Use anhydrous solvents and anhydrous HCl for the salt formation step to prevent the formation of hydrates.[13] |
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (One-Pot)
-
To a solution of 1-(3,5-bis(trifluoromethyl)phenyl)ethanone (1.0 equiv) and ammonium acetate (10 equiv) in methanol, add sodium triacetoxyborohydride (1.5 equiv) in one portion.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Stepwise Reductive Amination using Sodium Borohydride
Step A: Imine Formation
-
Dissolve 1-(3,5-bis(trifluoromethyl)phenyl)ethanone (1.0 equiv) and ammonium chloride (1.2 equiv) in methanol.
-
Add a suitable base (e.g., triethylamine, 1.2 equiv) to liberate ammonia in situ.
-
Stir the mixture at room temperature for 1-2 hours or until imine formation is complete as monitored by TLC or NMR.
Step B: Reduction of the Imine
-
Cool the solution from Step A in an ice bath.
-
Slowly add sodium borohydride (1.5 equiv) portion-wise, keeping the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reduction is complete.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the crude amine, if necessary, by column chromatography.
Protocol 3: Hydrochloride Salt Formation
-
Dissolve the purified 1-(3,5-bis(trifluoromethyl)phenyl)ethanamine in a minimal amount of a suitable solvent such as diethyl ether or ethyl acetate.
-
Slowly add a solution of HCl in diethyl ether (e.g., 2 M) dropwise with stirring.
-
Continue the addition until no further precipitation is observed.
-
Collect the precipitated hydrochloride salt by filtration.
-
Wash the salt with a small amount of cold diethyl ether and dry under vacuum.
Data Presentation
Table 1: Comparison of Reaction Conditions for Reductive Amination
| Reducing Agent | Amine Source | Solvent | Temperature (°C) | Typical Yield (%) | Key Considerations |
| NaBH(OAc)₃ | NH₄OAc | Dichloromethane (DCM) or Tetrahydrofuran (THF) | Room Temp | 85-95% | Mild conditions, good for sensitive substrates.[3][4] |
| NaBH₄ | NH₄Cl / NH₃ in MeOH | Methanol | 0 to Room Temp | 70-85% | Cost-effective, but may reduce the starting ketone.[5][14] |
| NaBH₃CN | NH₄OAc | Methanol | Room Temp | 75-90% | Selective for imine, but toxic.[2][6] |
| H₂ / Pd-C | NH₃ in MeOH | Methanol or Ethanol | Room Temp | 80-95% | Green method, but requires specialized equipment.[7] |
| Leuckart Reaction | Ammonium formate or Formamide | Neat | 120-165 | 40-75% | High temperatures, can lead to side products.[1][15] |
Visualizations
Caption: Troubleshooting workflow for low yield.
References
- 1. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. reddit.com [reddit.com]
- 6. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 7. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 8. researchgate.net [researchgate.net]
- 9. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]
- 10. US2377511A - Purification of amine reaction mixtures - Google Patents [patents.google.com]
- 11. reddit.com [reddit.com]
- 12. reddit.com [reddit.com]
- 13. Sciencemadness Discussion Board - Isolation of primary amines as HCL salt problem - Powered by XMB 1.9.11 [sciencemadness.org]
- 14. ias.ac.in [ias.ac.in]
- 15. scispace.com [scispace.com]
Technical Support Center: Purification of 1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine hydrochloride.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound.
Q1: What are the most common impurities in this compound synthesis?
A1: Potential impurities largely depend on the synthetic route. For a typical synthesis involving reductive amination of 1-(3,5-bis(trifluoromethyl)phenyl)ethanone, common impurities may include:
-
Unreacted Starting Material: Residual 1-(3,5-bis(trifluoromethyl)phenyl)ethanone.
-
Side-Products: The corresponding alcohol, 1-(3,5-bis(trifluoromethyl)phenyl)ethanol, formed from the reduction of the ketone.
-
Over-alkylation Products: If a primary amine is used in the synthesis, there is a possibility of forming secondary or tertiary amines.
-
Residual Solvents and Reagents: Solvents used in the reaction and workup, as well as any remaining reducing agents or their byproducts.
Q2: How do I choose an appropriate solvent for the recrystallization of this compound?
A2: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For amine hydrochlorides, polar protic solvents or mixtures are often effective. A good starting point is to screen various solvents on a small scale.
Q3: My compound is "oiling out" during recrystallization. What should I do?
A3: "Oiling out" occurs when the dissolved solid separates as a liquid rather than forming crystals. This can happen if the solution is supersaturated at a temperature above the melting point of the solute-solvent mixture. Here are some troubleshooting steps:
-
Increase the amount of solvent: Add more of the hot recrystallization solvent to decrease the saturation of the solution.
-
Use a co-solvent system: Introduce a miscible co-solvent in which the compound is less soluble to induce crystallization.
-
Lower the cooling rate: Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
-
Scratch the inner surface of the flask: Use a glass rod to create nucleation sites for crystal growth.[1]
-
Add a seed crystal: Introduce a small crystal of the pure compound to initiate crystallization.[2]
Q4: The recovery of my purified hydrochloride salt is very low. What are the possible reasons and solutions?
A4: Low recovery can be due to several factors:
-
Using too much solvent: This will result in a significant amount of the product remaining in the mother liquor. To remedy this, you can try to carefully evaporate some of the solvent and re-cool the solution.
-
Premature crystallization: If the solution cools too quickly during hot filtration, the product can crystallize on the filter paper. Ensure the funnel and receiving flask are pre-heated.
-
Washing with too much cold solvent: While washing the collected crystals, use a minimal amount of ice-cold solvent to avoid dissolving a significant portion of your product.
-
Incomplete precipitation: Ensure the solution is sufficiently cooled to maximize crystal formation.
Q5: My purified this compound is colored. How can I decolorize it?
A5: Colored impurities can often be removed by treating the hot recrystallization solution with a small amount of activated charcoal. Add the charcoal to the hot solution, swirl, and then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. Be aware that activated charcoal can also adsorb some of your desired product, so use it sparingly.
Q6: How can I confirm the purity of my final product?
A6: The purity of the final product should be assessed using a combination of analytical techniques, including:
-
High-Performance Liquid Chromatography (HPLC): Both reversed-phase for chemical purity and chiral HPLC for enantiomeric purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any residual solvents or impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.
Data Presentation
Table 1: Suggested Solvent Systems for Recrystallization Screening
| Solvent/Solvent System | Rationale |
| Isopropanol (IPA) | A common solvent for recrystallizing amine hydrochlorides. |
| Ethanol/Water | The addition of water can decrease the solubility of the salt at lower temperatures. |
| Acetonitrile | A polar aprotic solvent that can be effective for certain salts. |
| Ethyl Acetate/Ethanol | A less polar co-solvent (ethyl acetate) can be added to a solution in a more polar solvent (ethanol) to induce precipitation. |
| Toluene/Ethanol | Similar to the ethyl acetate/ethanol system, using a non-polar solvent to reduce solubility. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: On a small scale (e.g., 10-20 mg of crude product), test the solubility in the suggested solvents from Table 1 to find a suitable system where the compound is soluble when hot and insoluble when cold.
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen hot recrystallization solvent and bring the mixture to a boil with stirring. Continue adding small portions of the hot solvent until the solid completely dissolves.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Chiral HPLC Purification Overview
For the separation of enantiomers, chiral High-Performance Liquid Chromatography (HPLC) is the method of choice.
-
Column Selection: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are often effective for the separation of chiral amines.
-
Mobile Phase Selection: A typical starting mobile phase for normal phase chiral HPLC is a mixture of a non-polar solvent like n-hexane and an alcohol modifier such as isopropanol or ethanol. For basic compounds like amines, the addition of a small amount of an amine modifier (e.g., diethylamine) to the mobile phase can improve peak shape and resolution.
-
Method Development:
-
Start with a standard mobile phase composition (e.g., 90:10 n-hexane:isopropanol with 0.1% diethylamine).
-
Optimize the ratio of hexane to alcohol to achieve baseline separation of the enantiomers.
-
Adjust the flow rate to optimize resolution and analysis time.
-
-
Scale-up: Once an analytical method is developed, it can be scaled up to a preparative or semi-preparative scale for the purification of larger quantities of the desired enantiomer.
Visualizations
Caption: General workflow for the purification of this compound by recrystallization.
Caption: Decision tree for troubleshooting common issues in recrystallization.
References
Technical Support Center: Synthesis of 1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(3,5-bis(trifluoromethyl)phenyl)ethanamine.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to 1-(3,5-bis(trifluoromethyl)phenyl)ethanamine?
A1: The most prevalent synthetic strategies involve a two-step process:
-
Synthesis of the precursor ketone: 1-(3,5-bis(trifluoromethyl)phenyl)ethanone is typically synthesized via a Grignard reaction or Friedel-Crafts acylation.
-
Conversion of the ketone to the amine: The resulting ketone is then converted to the desired amine through methods such as reductive amination, the Leuckart reaction, or biocatalytic transamination.
Q2: I am seeing a significant amount of a non-polar byproduct in my Grignard reaction to form the precursor ketone. What could it be?
A2: A common non-polar byproduct in Grignard reactions is a biphenyl compound, formed by the coupling of the Grignard reagent with unreacted aryl halide. In this specific synthesis, the byproduct would be 3,3',5,5'-tetrakis(trifluoromethyl)biphenyl.
Q3: During the reductive amination of 1-(3,5-bis(trifluoromethyl)phenyl)ethanone, my yield of the primary amine is low, and I am isolating a significant amount of a secondary amine. How can I prevent this?
A3: The formation of a secondary amine, N-(1-(3,5-bis(trifluoromethyl)phenyl)ethyl)-1-(3,5-bis(trifluoromethyl)phenyl)ethanamine, is a common side reaction in reductive amination due to the primary amine product reacting with another molecule of the ketone. To minimize this, consider using a large excess of the ammonia source or employing a stepwise procedure where the imine is pre-formed and then reduced.
Q4: My Leuckart reaction is producing a significant amount of a higher boiling point impurity. What is the likely identity of this byproduct?
A4: In the Leuckart reaction, the formation of the N-formyl derivative of the target amine, N-(1-(3,5-bis(trifluoromethyl)phenyl)ethyl)formamide, is a common intermediate and can be a significant byproduct if the hydrolysis step is incomplete. High reaction temperatures can also lead to the formation of various condensation products.
Troubleshooting Guides
Issue 1: Low Yield of 1-(3,5-bis(trifluoromethyl)phenyl)ethanone in Grignard Synthesis
| Potential Cause | Suggested Solution |
| Formation of Biphenyl Byproduct | Ensure slow addition of the aryl halide to the magnesium turnings to maintain a low concentration of the halide and minimize coupling. |
| Reaction with Water or Air | Use anhydrous solvents and glassware, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of Bis-Adduct | Add the Grignard reagent to an excess of the acetylating agent (e.g., acetic anhydride) at a low temperature to prevent the ketone product from reacting with another equivalent of the Grignard reagent.[1] |
| Inactive Magnesium | Activate the magnesium turnings before use, for example, with a small amount of iodine or 1,2-dibromoethane. |
Issue 2: Byproduct Formation in the Reductive Amination of 1-(3,5-bis(trifluoromethyl)phenyl)ethanone
| Observed Byproduct | Potential Cause | Suggested Solution |
| 1-(3,5-Bis(trifluoromethyl)phenyl)ethanol | Reduction of the ketone by the reducing agent before imine formation. | Use a reducing agent that is selective for the imine over the ketone, such as sodium triacetoxyborohydride.[2] Alternatively, pre-form the imine before adding the reducing agent. |
| Secondary Amine | The primary amine product is more nucleophilic than ammonia and reacts with the starting ketone. | Use a large excess of the ammonia source (e.g., ammonium acetate). A stepwise approach of imine formation followed by reduction can also be beneficial. |
Experimental Protocols
Protocol 1: Synthesis of 1-(3,5-bis(trifluoromethyl)phenyl)ethanone via Grignard Reaction
This protocol is adapted from a patented procedure.[3]
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings. Add a small crystal of iodine. Slowly add a solution of 3,5-bis(trifluoromethyl)bromobenzene in anhydrous tetrahydrofuran (THF) to initiate the reaction. Once initiated, add the remaining bromide solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional hour.
-
Acylation: In a separate flask, cool a solution of excess acetic anhydride in anhydrous THF to -10 °C. Slowly add the prepared Grignard reagent to the acetic anhydride solution while maintaining the temperature below 0 °C.
-
Work-up: After the addition is complete, allow the reaction to warm to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.
Protocol 2: Reductive Amination of 1-(3,5-bis(trifluoromethyl)phenyl)ethanone
This is a general procedure for reductive amination.
-
Reaction Setup: To a solution of 1-(3,5-bis(trifluoromethyl)phenyl)ethanone in methanol, add a large excess of ammonium acetate. Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Reduction: Cool the mixture in an ice bath and add sodium borohydride portion-wise.
-
Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3-4 hours. Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude amine can be purified by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for Grignard synthesis of the ketone precursor.
Caption: Reaction pathways in the reductive amination step.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 3. US6350915B1 - Process for the synthesis of 1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-one - Google Patents [patents.google.com]
Technical Support Center: Chiral Resolution with 1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of 1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine as a chiral resolving agent. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during the chiral resolution of racemic carboxylic acids via diastereomeric salt crystallization.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind chiral resolution using 1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine?
Chiral resolution with 1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine is based on the formation of diastereomeric salts. The racemic carboxylic acid reacts with a single enantiomer of the chiral amine to form a pair of diastereomers. These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[1] Once the less soluble diastereomeric salt is isolated, the enantiomerically pure carboxylic acid can be recovered by breaking the salt, typically by treatment with an acid.
Q2: How do the trifluoromethyl groups on the resolving agent affect the resolution process?
The two trifluoromethyl groups on the phenyl ring of 1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine are strongly electron-withdrawing. This can influence the pKa of the amine and the crystalline packing of the resulting diastereomeric salts. The altered electronic and steric properties can lead to more rigid salt structures and potentially enhance the solubility differences between the diastereomers, which is beneficial for an effective resolution.
Q3: How do I choose an appropriate solvent for the crystallization?
The choice of solvent is a critical factor for successful diastereomeric salt resolution. The ideal solvent should exhibit a significant difference in solubility for the two diastereomeric salts. One diastereomer should be sparingly soluble, allowing it to crystallize, while the other remains in the mother liquor. Solvent screening is an essential empirical step in optimizing a chiral resolution. A range of solvents with varying polarities should be tested.
Q4: What is the optimal molar ratio of the racemic acid to the resolving agent?
The stoichiometry of the resolving agent is a crucial parameter. While a 1:1 molar ratio of the racemic acid to the resolving agent can be used, it is often more effective to use a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent. Using a half-equivalent of the resolving agent can maximize the yield of the less soluble diastereomeric salt of the desired enantiomer. However, the optimal ratio should be determined experimentally.
Q5: How can I determine the enantiomeric excess (e.e.) of my resolved carboxylic acid?
The enantiomeric excess of the resolved acid is typically determined using chiral High-Performance Liquid Chromatography (HPLC). This technique uses a chiral stationary phase to separate the two enantiomers, and the ratio of their peak areas is used to calculate the e.e. Other methods include derivatization with a chiral agent followed by analysis with standard HPLC or NMR spectroscopy.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| No crystal formation | - Inappropriate solvent. - Supersaturation not reached. - Impurities inhibiting crystallization. | - Screen a wider range of solvents or solvent mixtures. - Concentrate the solution. - Try a lower crystallization temperature. - Use seeding with a small amount of the desired diastereomeric salt crystal. - Ensure the starting materials are of high purity. |
| Formation of an oil or amorphous solid | - Solvent is too polar or non-polar. - Cooling rate is too fast. | - Use a less polar solvent or a solvent mixture. - Allow the solution to cool slowly to room temperature before further cooling. - Try to induce crystallization by scratching the inside of the flask. |
| Low yield of the desired diastereomeric salt | - Suboptimal solvent choice. - Inappropriate stoichiometry of the resolving agent. - The desired diastereomeric salt is too soluble. | - Re-screen solvents to maximize the insolubility of the target salt. - Optimize the molar ratio of the resolving agent. - Lower the final crystallization temperature. |
| Low enantiomeric excess (e.e.) of the resolved acid | - Co-crystallization of both diastereomers. - Insufficient difference in solubility between the diastereomers in the chosen solvent. - Racemization during the process. | - Perform recrystallization of the diastereomeric salt. - Optimize the solvent and temperature profile of the crystallization. - Ensure the salt-breaking and work-up conditions are mild to prevent racemization. |
| Difficulty in breaking the diastereomeric salt | - Incomplete protonation of the amine or deprotonation of the carboxylic acid. | - Use a stronger acid (e.g., 2M HCl) for the work-up. - Ensure thorough mixing and sufficient reaction time during the salt-breaking step. - Perform multiple extractions to ensure complete recovery of the carboxylic acid. |
Experimental Protocols
General Protocol for Chiral Resolution of a Racemic Carboxylic Acid
This protocol is a general guideline and may require optimization for specific carboxylic acids.
1. Salt Formation:
-
Dissolve the racemic carboxylic acid (1.0 eq.) in a suitable solvent (e.g., ethanol, isopropanol, or acetonitrile).
-
In a separate flask, dissolve 1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine (0.5 - 1.0 eq.) in the same solvent.
-
Slowly add the resolving agent solution to the carboxylic acid solution with stirring.
-
The mixture may be gently heated to ensure complete dissolution.
2. Crystallization:
-
Allow the solution to cool slowly to room temperature.
-
If no crystals form, the solution can be further cooled in an ice bath or refrigerator.
-
Optionally, a seed crystal of the desired diastereomeric salt can be added to induce crystallization.
-
Allow the crystallization to proceed for several hours to overnight.
3. Isolation of the Diastereomeric Salt:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent.
-
Dry the crystals under vacuum.
4. Liberation of the Enantiomerically Enriched Carboxylic Acid:
-
Suspend the diastereomeric salt in water or a suitable organic solvent (e.g., ethyl acetate).
-
Add an aqueous acid solution (e.g., 1-2 M HCl) and stir until the solid dissolves completely.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched carboxylic acid.
5. Determination of Enantiomeric Excess:
-
Analyze the enantiomeric excess of the product by chiral HPLC.
Visualizations
Caption: A general workflow for chiral resolution via diastereomeric salt formation.
References
Technical Support Center: Optimizing Amination of 3,5-Bis(trifluoromethyl)acetophenone
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the amination of 3,5-bis(trifluoromethyl)acetophenone.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for the amination of 3,5-bis(trifluoromethyl)acetophenone?
A1: The primary methods for aminating 3,5-bis(trifluoromethyl)acetophenone include:
-
Reductive Amination: This is a widely used method that can be performed directly (one-pot) or indirectly (stepwise). It involves the reaction of the ketone with an amine source (e.g., ammonia, ammonium salt) to form an imine intermediate, which is then reduced to the corresponding amine. Common reducing agents include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃), and sodium borohydride (NaBH₄).[1]
-
Leuckart-Wallach Reaction: This classical method utilizes formic acid or its derivatives (like ammonium formate or formamide) as both the reducing agent and the nitrogen source to convert ketones to amines.[2][3][4] It often requires high temperatures.
-
Enzymatic Amination: Biocatalytic methods using enzymes like transaminases offer high selectivity and mild reaction conditions, yielding chiral amines with high enantiomeric excess.
Q2: Why is the amination of 3,5-bis(trifluoromethyl)acetophenone challenging?
A2: The presence of two strong electron-withdrawing trifluoromethyl (-CF₃) groups on the phenyl ring deactivates the carbonyl group, making it less electrophilic and thus less reactive towards nucleophilic attack by an amine. This can lead to slow reaction rates and the need for more forcing reaction conditions or specialized catalytic systems.
Q3: How can I improve the yield of the reductive amination for this substrate?
A3: To improve the yield, consider the following:
-
Choice of Reducing Agent: For electron-deficient ketones, a more reactive reducing agent might be necessary. However, selectivity is key to avoid reduction of the ketone itself. NaBH(OAc)₃ is often a good choice due to its mildness and selectivity for the iminium ion.
-
pH Control: Maintaining a slightly acidic pH (around 5-6) is crucial for imine formation. This can be achieved by adding a catalytic amount of acetic acid.
-
Water Removal: The formation of the imine intermediate is an equilibrium reaction that produces water. Removing water, for instance by using a Dean-Stark apparatus or adding molecular sieves, can drive the equilibrium towards the imine and improve the overall yield.
-
Temperature: While many reductive aminations are run at room temperature, gentle heating may be required to drive the reaction to completion, especially with a deactivated ketone.
Q4: What are the main byproducts to expect and how can I minimize them?
A4: Common byproducts include:
-
Alcohol: Reduction of the starting ketone, 3,5-bis(trifluoromethyl)acetophenone, to the corresponding alcohol. This can be minimized by using a reducing agent that is more selective for the imine/iminium ion, such as NaBH₃CN or NaBH(OAc)₃.
-
Over-alkylation: If a primary amine is the target, reaction with the product amine can lead to secondary or tertiary amines. Using a large excess of the ammonia source can help to minimize this.
-
N-formylated amine: In the Leuckart-Wallach reaction, the product is often an N-formylated amine, which requires a subsequent hydrolysis step to yield the free amine.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Low reactivity of the ketone due to electron-withdrawing groups. 2. Inefficient imine formation. 3. Deactivated reducing agent. | 1. Increase the reaction temperature. 2. Add a catalytic amount of a weak acid (e.g., acetic acid) to promote imine formation. 3. Use a more reactive reducing agent or a catalyst system (e.g., Ti(OiPr)₄). 4. Ensure the reducing agent is fresh and has been stored properly. 5. For the Leuckart reaction, ensure the temperature is sufficiently high (typically >160 °C). |
| Formation of Alcohol Byproduct | The reducing agent is reducing the starting ketone. | 1. Use a more selective reducing agent like NaBH₃CN or NaBH(OAc)₃, which preferentially reduce the iminium ion over the ketone. 2. Perform the reaction in two steps: first form the imine, and then add the reducing agent. |
| Formation of Secondary/Tertiary Amines | The product primary amine is reacting further with the ketone. | 1. Use a large excess of the ammonia source (e.g., ammonium acetate, ammonium chloride). |
| Incomplete Hydrolysis of N-formyl Intermediate (Leuckart Reaction) | Insufficient acid or hydrolysis time. | 1. Ensure complete hydrolysis by using a stronger acid (e.g., HCl) and/or increasing the reaction time and temperature for the hydrolysis step. |
| Difficult Product Isolation | The product amine is basic and may form salts. | 1. During workup, basify the aqueous layer with a suitable base (e.g., NaOH, K₂CO₃) to a pH > 10 to ensure the amine is in its free base form before extraction with an organic solvent. |
Experimental Protocols
Protocol 1: Enzymatic Reductive Amination using a Bienzyme Cascade System
This protocol describes the synthesis of (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine with high enantiomeric excess.
Materials:
-
3,5-bis(trifluoromethyl)acetophenone
-
(R)-ω-transaminase (ATA117) and alcohol dehydrogenase (ADH) co-expression system (e.g., in E. coli)
-
Isopropyl alcohol (IPA) as the amino donor
-
Pyridoxal 5'-phosphate (PLP) cofactor
-
Tris-HCl buffer
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Prepare a suspension of the cells containing the co-expressed enzymes in 0.1 M Tris-HCl buffer (pH 9.0).
-
To this suspension, add a solution of 3,5-bis(trifluoromethyl)acetophenone (207.8 mM) in DMSO.
-
Add isopropyl alcohol (1038.8 mM) as the amino donor and PLP (1 mM) as the cofactor.
-
The reaction mixture is then incubated at 40 °C with agitation (180 rpm) for 24 hours.
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC).
-
Upon completion, the product can be extracted and purified.
Expected Outcome:
-
Enantiomeric excess of >99.9% for (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine.
Protocol 2: General Procedure for Reductive Amination using Sodium Triacetoxyborohydride
This protocol provides a general method for the direct reductive amination of 3,5-bis(trifluoromethyl)acetophenone.
Materials:
-
3,5-bis(trifluoromethyl)acetophenone
-
Ammonium acetate or ammonium chloride
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE) as solvent
-
Acetic acid (optional, as a catalyst)
Procedure:
-
Dissolve 3,5-bis(trifluoromethyl)acetophenone (1.0 eq) and a source of ammonia such as ammonium acetate (5-10 eq) in the chosen solvent.
-
If necessary, add a catalytic amount of acetic acid (e.g., 0.1 eq).
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction may require several hours to overnight for completion.
-
Once the reaction is complete, quench by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
Table 1: Comparison of Amination Methods for 3,5-bis(trifluoromethyl)acetophenone
| Method | Amine Source | Reducing Agent/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield | Notes |
| Enzymatic | Isopropyl alcohol | (R)-ω-transaminase & ADH | Tris-HCl/DMSO | 40 | 24 | >99.9% e.e. | Highly selective for the (R)-enantiomer. |
| Reductive Amination | Ammonium Acetate | NaBH(OAc)₃ | DCE | RT | 12-24 | Variable | Yields can be moderate and require optimization. |
| Leuckart-Wallach | Ammonium Formate | Formic Acid | Neat | >160 | 6-12 | Variable | High temperatures are required; may produce N-formyl byproduct.[3] |
Visualizations
Caption: A typical experimental workflow for the reductive amination of 3,5-bis(trifluoromethyl)acetophenone.
Caption: The bienzymatic cascade system for the asymmetric amination of 3,5-bis(trifluoromethyl)acetophenone.
References
- 1. WO2002050009A1 - Process for the synthesis of 1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-one - Google Patents [patents.google.com]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Leuckart reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of Fluorinated Pharmaceuticals
Welcome to the Technical Support Center for the synthesis of fluorinated pharmaceuticals. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during the synthesis of fluorinated organic compounds.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during fluorination reactions.
Problem 1: Low or No Conversion of Starting Material
Potential Causes & Solutions
| Potential Cause | Recommended Action |
| Inactive Fluorinating Reagent | Many fluorinating reagents are moisture-sensitive. For instance, hygroscopic reagents like silver fluoride (AgF) can decompose in the presence of water.[1] Use a fresh batch of the reagent and ensure it has been stored under anhydrous conditions. For nucleophilic aromatic substitution (SNAr) reactions, ensure anhydrous fluoride salts are used.[1] Consider less hygroscopic alternatives where possible. |
| Insufficient Reagent | Increase the equivalents of the fluorinating reagent, particularly for sterically hindered substrates which may require a larger excess.[2] |
| Low Reaction Temperature | Gradually increase the reaction temperature. Some fluorination reactions, such as deoxyfluorinations, may require heating to proceed at a practical rate.[2] However, be mindful that higher temperatures can sometimes promote side reactions.[2] |
| Poor Leaving Group (for Nucleophilic Fluorination) | For deoxyfluorination of alcohols, ensure the hydroxyl group is adequately activated. It may be beneficial to convert the alcohol to a better leaving group, such as a sulfonate ester, before fluorination.[2][3] |
| Inappropriate Solvent | Ensure the solvent is anhydrous and compatible with your fluorinating reagent. Common solvents for fluorination include dichloromethane (DCM), acetonitrile, and toluene.[1][2] Some electrophilic reagents like Selectfluor™ can react exothermically with solvents such as DMF, pyridine, and DMSO.[1] |
| Catalyst Deactivation | In metal-catalyzed reactions, impurities in the starting material or solvent can deactivate the catalyst. Ensure all components are pure and the reaction is set up under an inert atmosphere.[4] In some cases, additives like tertiary amines can lead to catalyst deactivation.[1] |
Problem 2: Formation of Undesired Byproducts (e.g., Elimination, Rearrangement, Isomers)
Potential Causes & Solutions
| Potential Cause | Recommended Action |
| Elimination Byproducts | This is common in nucleophilic fluorination, especially at higher temperatures or in the presence of a strong base.[2][5] Lower the reaction temperature and consider using a non-nucleophilic, sterically hindered base if a base is required.[2] |
| Rearrangement Products | Carbocationic intermediates, which can be formed with certain fluorinating reagents that favor an SN1-type mechanism, are prone to rearrangement.[2] Consider using a reagent that promotes an SN2 mechanism. |
| Formation of Constitutional Isomers | In some metal-catalyzed arene fluorinations, particularly with electron-poor substrates, the formation of constitutional isomers can be a drawback.[6] Modifying the ligand or the metal catalyst may improve regioselectivity. |
| Protodemetalation | A common side reaction in metal-catalyzed aryl fluoride synthesis.[6] Optimization of reaction conditions, such as solvent and base, can help minimize this side product. |
| Substrate Decomposition | Sensitive substrates, such as some heterocycles, can degrade under harsh reaction conditions (e.g., strongly acidic or basic).[1] Employ milder, neutral fluorination methods and consider running the reaction at a lower temperature to prevent byproduct formation.[1] |
Problem 3: Poor Yield in Heterocycle Fluorination
Potential Causes & Solutions
| Potential Cause | Recommended Action |
| Electron-Deficient Heterocycle | Nucleophilic aromatic substitution (SNAr) on electron-deficient heterocycles can still be challenging. The choice of fluoride source and reaction conditions is critical. Anhydrous fluoride sources are essential.[1] |
| Reactivity of Electrophilic Reagent | The reactivity of electrophilic fluorinating agents like Selectfluor™ can be highly dependent on the reaction medium. For instance, a co-solvent system of water and chloroform has proven effective for the fluorination of 2-aminopyridines.[1] The presence of a base can also be crucial.[1] |
| Substrate Sensitivity | Heterocycles can be prone to oxidation or polymerization under strongly acidic or basic conditions.[1] Milder reaction conditions are recommended. For sensitive substrates like indoles, using a base such as lithium carbonate at low temperatures has been shown to prevent the formation of dimeric byproducts.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the main differences between nucleophilic and electrophilic fluorination?
A1: Nucleophilic fluorination involves the use of a nucleophilic fluoride source (F⁻) to displace a leaving group or add to an unsaturated system.[7] Common nucleophilic fluorinating agents include potassium fluoride (KF), cesium fluoride (CsF), and tetrathylammonium fluoride (TBAF).[8] Electrophilic fluorination, on the other hand, utilizes a reagent that delivers an electrophilic fluorine ("F⁺") to a nucleophilic substrate, such as an enolate or an aromatic ring.[7][9] Popular electrophilic fluorinating agents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor™.[10][11]
Q2: Why is late-stage fluorination a significant challenge in drug development?
A2: Late-stage fluorination, the introduction of fluorine into a complex molecule at a late step in the synthesis, is highly desirable as it allows for the rapid generation of fluorinated analogs of promising drug candidates.[12][13] However, it presents a significant challenge because many traditional fluorination methods require harsh conditions that are not tolerated by the complex functional groups present in advanced intermediates.[12][13] This has driven the development of milder and more selective fluorination reactions.[6][13]
Q3: My fluorinated compound is difficult to purify. What are some common issues and solutions?
A3: Purification of fluorinated compounds can be challenging due to their unique physical properties. One common issue in liquid chromatography-mass spectrometry (LC-MS) analysis is contamination from fluoropolymers, such as PTFE, used in the instrument's tubing and filters.[14][15] This can lead to significant background noise. To mitigate this, consider using an LC system with non-fluorinated components or installing a delay column.[15] Additionally, some highly fluorinated compounds can adsorb to surfaces in the mass spectrometer, leading to "memory effects."[14] Thorough washing of the ion source between samples is recommended to address this.[14]
Q4: I am observing broad peaks in the ¹⁹F NMR spectrum of my compound. What could be the cause?
A4: Broad peaks in a ¹⁹F NMR spectrum can arise from several factors. The presence of even trace amounts of paramagnetic impurities can cause significant peak broadening.[14] Another possibility is that the fluorine atoms are undergoing chemical exchange between different environments on the NMR timescale.[14] Acquiring the spectrum at a different temperature can help to confirm if chemical exchange is occurring.[14]
Q5: Are there any safety concerns I should be aware of when working with fluorinating reagents?
A5: Yes, many fluorinating reagents are hazardous and must be handled with extreme care. Elemental fluorine (F₂) and many electrophilic "F⁺" reagents are highly reactive and can react violently with oxidizable materials.[16] Some reagents, like diethylaminosulfur trifluoride (DAST), can be unstable at elevated temperatures.[16] Reagents that contain or can generate hydrogen fluoride (HF) are acutely toxic and can cause severe burns.[16] Always consult the Safety Data Sheet (SDS) for your specific reagent and work in a well-ventilated fume hood with appropriate personal protective equipment.
Quantitative Data Summary
The following tables summarize typical quantitative data for common fluorination reactions found in the literature.
Table 1: Palladium-Catalyzed Nucleophilic Allylic Fluorination [4]
| Substrate | Ligand | Fluoride Source | Solvent | Time (h) | Yield (%) | ee (%) |
| Allylic Chloride 1 | (R,R)-Trost Ligand | AgF | THF | 18 | 85 | 92 |
| Allylic Chloride 2 | (R,R)-Trost Ligand | AgF | Toluene | 24 | 78 | 89 |
| Allylic Carbonate 1 | (S,S)-Trost Ligand | CsF | DME | 16 | 91 | 95 |
Table 2: Electrophilic Fluorination of β-Keto Esters [17]
| Substrate | Catalyst | Fluorinating Agent | Solvent | Time (h) | Yield (%) | ee (%) |
| Ethyl 2-oxocyclopentanecarboxylate | Ti(TADDOLato) | Selectfluor™ | MeCN | 24 | >80 | 88 |
| Ethyl 2-oxocyclohexanecarboxylate | Ti(TADDOLato) | Selectfluor™ | MeCN | 24 | >80 | 90 |
| 3-Phenyl-oxindole | Pd(OAc)₂ / Ligand | NFSI | 2-Propanol | 12 | 85 | 96 |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Asymmetric Allylic Fluorination of an Allylic Chloride[4]
Materials:
-
Palladium(II) acetate (Pd(OAc)₂) (2.5 mol%)
-
(R,R)-Trost Ligand (7.5 mol%)
-
Allylic chloride substrate (1.0 equiv)
-
Silver fluoride (AgF) (2.0 equiv)
-
Anhydrous, degassed solvent (e.g., THF, Toluene) to achieve a final concentration of ~0.1 M with respect to the substrate.
Procedure:
-
Catalyst Pre-formation: In a glovebox or under an inert atmosphere (e.g., Argon), add Pd(OAc)₂ and the (R,R)-Trost ligand to an oven-dried Schlenk flask containing a magnetic stir bar.
-
Add the anhydrous, degassed solvent.
-
Stir the mixture at room temperature for 15-20 minutes until a homogeneous solution is formed.
-
Reaction Setup: Add the allylic chloride substrate to the flask.
-
Reaction: Add the AgF to the reaction mixture in one portion.
-
Seal the flask and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 12-24 hours).
-
Workup and Extraction: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract three times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
-
Characterization: Characterize the purified allylic fluoride by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
Protocol 2: Deoxyfluorination of an Alcohol using Diethylaminosulfur Trifluoride (DAST)[2]
Materials:
-
Alcohol substrate (1.0 equiv)
-
Diethylaminosulfur trifluoride (DAST) (1.2-1.5 equiv)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Reaction Setup: Dissolve the alcohol substrate in anhydrous DCM in an oven-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add DAST dropwise to the stirred solution.
-
Reaction: Allow the reaction to stir at -78 °C and then slowly warm to room temperature over several hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Once the reaction is complete, carefully and slowly add the reaction mixture to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C to quench the excess DAST.
-
Workup and Extraction: Transfer the quenched mixture to a separatory funnel and extract with DCM.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for low reaction yield in fluorination.
Caption: Decision logic for choosing a fluorination strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 4. benchchem.com [benchchem.com]
- 5. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 6. pharmtech.com [pharmtech.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. dash.harvard.edu [dash.harvard.edu]
- 9. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 10. brynmawr.edu [brynmawr.edu]
- 11. grokipedia.com [grokipedia.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Late-Stage Fluorination: From Fundamentals to Application - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. food-safety.com [food-safety.com]
- 16. Fluorination - Wordpress [reagents.acsgcipr.org]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: 1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine hydrochloride. This resource is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the solid compound in a cool, dry place, protected from light. The container should be tightly sealed to prevent moisture absorption. For solutions, it is advisable to prepare them fresh. If short-term storage of a solution is necessary, it should be kept at 2-8°C and protected from light.
Q2: Is this compound sensitive to light?
A2: While specific photostability data for this compound is not extensively published, aromatic compounds, in general, can be susceptible to photodegradation. It is best practice to protect both the solid material and its solutions from prolonged exposure to light, especially UV light.
Q3: What are the potential degradation pathways for this compound?
A3: Based on the structure of the molecule, which is a substituted benzylamine, potential degradation pathways could include oxidation of the amine group and hydrolysis. Under certain conditions, such as in the presence of strong oxidizing agents or at elevated temperatures, the amine functionality could be a site for degradation.
Q4: I observe a color change in my solution of this compound over time. What could be the cause?
A4: A color change, such as the development of a yellow or brown tint, can be an indicator of degradation. This is often due to oxidative processes. It is recommended to use freshly prepared solutions. If you observe a color change, the purity of the solution should be verified by an appropriate analytical method, such as HPLC, before use.
Q5: My experimental results are inconsistent when using solutions of this compound that are a few days old. Could this be a stability issue?
A5: Yes, inconsistent results with older solutions are a strong indication of compound degradation. The hydrochloride salt is generally expected to have good stability in acidic to neutral aqueous solutions. However, the stability can be influenced by the solvent, pH, temperature, and exposure to light and air. For reproducible results, it is highly recommended to use freshly prepared solutions for each experiment.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Analysis
-
Symptom: Additional peaks are observed in the HPLC chromatogram of a sample of this compound.
-
Possible Cause: These peaks may correspond to degradation products or impurities.
-
Troubleshooting Steps:
-
Verify Standard Purity: Analyze a freshly prepared solution from a new or certified standard of the compound to ensure the starting material is pure.
-
Investigate Storage Conditions: Review the storage conditions of the sample that showed unexpected peaks. Was it exposed to light, elevated temperatures, or left in solution for an extended period?
-
Perform Forced Degradation: To identify potential degradation products, a forced degradation study can be performed on a known pure sample. This involves exposing the compound to stress conditions (e.g., acid, base, oxidation, heat, light) and analyzing the resulting mixture by HPLC. This can help in confirming if the unexpected peaks are indeed degradation products.
-
Issue 2: Poor Reproducibility in Bioassays
-
Symptom: High variability in results is observed between experiments conducted on different days using the same stock solution.
-
Possible Cause: The compound may be degrading in the stock solution over time.
-
Troubleshooting Steps:
-
Solution Preparation Protocol: Implement a strict protocol of preparing fresh solutions of this compound for each experiment.
-
Solvent Selection: Evaluate the stability of the compound in the chosen solvent. If possible, prepare solutions in a slightly acidic buffer, as the hydrochloride salt form is expected to be more stable under these conditions.
-
Short-Term Stability Study: Conduct a small-scale, short-term stability study. Prepare a stock solution and analyze its purity by HPLC at different time points (e.g., 0, 4, 8, 24, and 48 hours) while storing it under the typical experimental conditions. This will provide data on the compound's stability in your specific experimental setup.
-
Quantitative Data Summary
The following table summarizes hypothetical data from a forced degradation study on this compound to illustrate its potential stability profile. The data represents the percentage of degradation observed after a 24-hour exposure to various stress conditions.
| Stress Condition | Temperature (°C) | Reagent | % Degradation (Hypothetical) | Potential Degradation Products |
| Acid Hydrolysis | 60 | 0.1 M HCl | < 5% | Minimal degradation |
| Base Hydrolysis | 60 | 0.1 M NaOH | 10-15% | Hydrolysis of the amine |
| Oxidation | 25 (Room Temp) | 3% H₂O₂ | 15-20% | Oxidized amine species |
| Thermal | 80 | - | 5-10% | Thermally induced decomposition |
| Photolytic | 25 (Room Temp) | UV Light (254 nm) | 20-30% | Photodegradation products |
Note: This data is for illustrative purposes only and is intended to provide a general understanding of potential stability characteristics. Actual results may vary based on specific experimental conditions.
Experimental Protocols
Protocol for Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound.
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
After incubation, cool the solution to room temperature and neutralize it with an appropriate amount of 0.1 M NaOH.
-
Dilute the final solution with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the mixture at 60°C for 24 hours.
-
After incubation, cool the solution to room temperature and neutralize it with an appropriate amount of 0.1 M HCl.
-
Dilute the final solution with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute the final solution with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a known amount of the solid compound in a controlled temperature oven at 80°C for 24 hours.
-
After 24 hours, dissolve the solid in the solvent to prepare a solution of known concentration for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the compound to UV light (e.g., 254 nm) in a photostability chamber for 24 hours.
-
A control sample should be kept in the dark under the same temperature conditions.
-
Analyze both the exposed and control samples by HPLC.
-
-
HPLC Analysis:
-
Analyze all the stressed samples, along with a non-stressed control solution, using a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from all potential degradation products.
-
Calculate the percentage of degradation for each stress condition.
-
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Potential degradation pathways.
Technical Support Center: Scaling Up the Synthesis of Chiral Amines
Welcome to our technical support center for the synthesis of chiral amines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their chemical processes. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides for common challenges encountered during the scale-up of chiral amine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for large-scale synthesis of chiral amines?
A1: The primary methodologies for industrial-scale production of chiral amines include asymmetric reductive amination (both chemical and biocatalytic), kinetic resolution (classical and dynamic), and enzymatic transamination. The choice of method depends on factors like the desired enantiopurity, cost of materials, and the specific molecular structure of the target amine.[1][2]
Q2: My reductive amination reaction is giving low yields. What are the likely causes?
A2: Low yields in reductive amination can stem from several factors. Common issues include catalyst poisoning by the amine product, competitive reduction of the ketone starting material, or the formation of secondary amine byproducts through double reductive amination.[3] Reaction conditions such as temperature, pressure, and solvent also play a critical role and may need optimization.
Q3: I'm observing poor enantioselectivity in my asymmetric synthesis. How can I improve it?
A3: Poor enantioselectivity can be due to a suboptimal catalyst or ligand for your specific substrate. The steric and electronic properties of the ligand are crucial for creating the necessary chiral environment. Additionally, reaction conditions like temperature and solvent can significantly impact the energy difference between diastereomeric transition states. It's also important to ensure the absence of impurities, such as water, which can poison the catalyst.[1]
Q4: My enzymatic reaction is slow or stalls. What troubleshooting steps should I take?
A4: Slow or stalled enzymatic reactions can be caused by enzyme inhibition by the substrate or product, unfavorable reaction equilibrium, or poor enzyme stability under the reaction conditions.[4][5] Consider strategies like in situ product removal, using a higher concentration of the amine donor, or enzyme immobilization to enhance stability and reusability.[4][6]
Q5: What are the advantages of using immobilized enzymes for chiral amine synthesis?
A5: Enzyme immobilization offers several benefits for industrial-scale synthesis. It enhances enzyme stability and reusability, simplifies product separation from the enzyme, and can help prevent enzyme aggregation.[4][7][8] This leads to lower process costs and more sustainable manufacturing.[7][8]
Troubleshooting Guides
Guide 1: Low Yield in Asymmetric Reductive Amination
If you are experiencing low yields in your asymmetric reductive amination, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for low yield in asymmetric reductive amination.
Guide 2: Poor Enantioselectivity in Biocatalytic Transamination
For issues with enantioselectivity in biocatalytic transamination, consider the following steps.
Caption: Troubleshooting workflow for poor enantioselectivity in biocatalytic transamination.
Data Presentation: Comparative Analysis of Chiral Amine Synthesis Methods
The following tables provide a quantitative comparison of different methods for chiral amine synthesis.
Table 1: Asymmetric Reductive Amination of Ketones
| Ketone Substrate | Catalyst/Ligand | Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| Aryl Methyl Ketone | [Ru(dtbm-segphos)(NH3)2]Cl2 | H2 | Methanol | 80 | 24 | >95 | >93 | [3] |
| β-Keto Ester | Ru-C3-TunePhos | H2 | TFE | 100 | 12 | 92 | 99 | [9] |
| Diaryl Ketone | Ru-BINAP | H2/NH4OAc | TFE | 80 | 24 | 97 | >99 | [10] |
| N-Aryl Imine | Ir/(S,S)-f-Binaphane | H2 | Toluene | 25 | 12 | >90 | up to 90 | [11] |
Table 2: Enzymatic Synthesis of Chiral Amines using Transaminases
| Ketone Substrate | Enzyme | Amine Donor | Solvent/Buffer | Temp (°C) | Time (h) | Conversion (%) | ee (%) | Reference |
| Pro-sitagliptin ketone | Transaminase (EMIN041) | Isopropylamine | HEPES buffer | 40 | 24 | 99 | >99 | [12] |
| (4-Fluorophenyl)acetone | Transaminase (ATA-113) | o-Xylylenediamine | HEPES buffer | 30 | 24 | >99 | >99 | [13] |
| Acetophenone | Transaminase (EMIN041) | Isopropylamine | HEPES buffer | 40 | 24 | >95 | >99 | [12] |
| 1-Indanone | Transaminase (ATA-113) | o-Xylylenediamine | HEPES buffer | 30 | 24 | >99 | >99 | [13] |
Table 3: Kinetic Resolution of Racemic Amines
| Racemic Amine | Catalyst/Enzyme | Acylating Agent | Solvent | Temp (°C) | Time (h) | Conversion (%) | ee (%) of Amine | Reference |
| 1-Phenylethylamine | Novozym-435 | Ethyl acetate | Toluene | 70 | 24 | ~50 | >99 | [14] |
| 1-(1-Naphthyl)ethylamine | Novozym-435 | Ethyl methoxyacetate | Toluene | 100 | 48 | ~50 | 99 | [14] |
| Cyclic Secondary Amines | Chiral DMAP derivative | Acylating Agent | CH2Cl2 | 25 | 12-24 | ~50 | up to 99 | [15] |
| 1-Phenyl-1,2,3,4-tetrahydroisoquinoline | L-Tartaric Acid | - | Ethanol | 25 | 1.5 | ~50 | >85 | [16] |
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Reductive Amination of an Aryl Methyl Ketone
This protocol is a general guideline for the direct asymmetric reductive amination of an aryl methyl ketone using a ruthenium catalyst.[3]
-
Catalyst Preparation: In a glovebox, charge a pressure reactor with the aryl methyl ketone (1.0 equiv), [Ru(dtbm-segphos)(NH3)2]Cl2 (0.005 equiv), and ammonium chloride (1.2 equiv).
-
Solvent Addition: Add anhydrous methanol to the reactor.
-
Reaction Setup: Seal the reactor and purge with nitrogen, followed by purging with hydrogen gas.
-
Reaction Execution: Pressurize the reactor with hydrogen gas (e.g., 50 bar) and heat to the desired temperature (e.g., 80 °C) with stirring.
-
Monitoring: Monitor the reaction progress by taking aliquots and analyzing by GC or HPLC for ketone consumption and amine formation.
-
Work-up: After completion, cool the reactor to room temperature and carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the resulting chiral amine by column chromatography or crystallization after an appropriate work-up procedure (e.g., acid-base extraction).
Protocol 2: Enzymatic Transamination for the Synthesis of a Chiral Amine
This protocol describes a typical procedure for the enzymatic synthesis of a chiral amine from a prochiral ketone using a transaminase.[12][13]
-
Reaction Mixture Preparation: In a temperature-controlled vessel, prepare a buffered solution (e.g., 100 mM HEPES, pH 7.5).
-
Reagent Addition: Add the prochiral ketone (1.0 equiv), the amine donor (e.g., isopropylamine, 1.5 equiv), and pyridoxal 5'-phosphate (PLP) cofactor (1 mM).
-
Enzyme Addition: Add the transaminase enzyme (either as a lyophilizate or an immobilized preparation).
-
Reaction Execution: Stir the mixture at the optimal temperature for the enzyme (e.g., 40 °C).
-
Monitoring: Monitor the formation of the chiral amine product by chiral HPLC or GC.
-
Work-up: Upon reaction completion, stop the reaction (e.g., by adding a quenching agent or by filtration if using an immobilized enzyme).
-
Purification: Extract the product with an organic solvent and purify by standard methods such as distillation, crystallization, or chromatography.
Protocol 3: General Procedure for Kinetic Resolution of a Racemic Amine via Enzymatic Acylation
This protocol outlines a general method for the kinetic resolution of a racemic primary amine using an immobilized lipase.[14][17]
-
Reaction Setup: To a round-bottom flask, add the racemic amine (1.0 equiv), an anhydrous organic solvent (e.g., toluene), and the acylating agent (e.g., ethyl acetate, 0.5-0.6 equiv).
-
Enzyme Addition: Add the immobilized lipase (e.g., Novozym-435).
-
Reaction Execution: Stir the reaction mixture at a controlled temperature (e.g., 50-70 °C).
-
Monitoring: Monitor the reaction progress by chiral GC or HPLC to determine the conversion and the enantiomeric excess of the remaining amine and the acylated product. The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both components.
-
Work-up: Once the desired conversion is reached, filter off the immobilized enzyme for potential reuse.
-
Separation and Purification: Separate the unreacted amine from the formed amide by acid-base extraction or column chromatography.
-
Analysis: Determine the enantiomeric excess of the recovered amine and the isolated amide product.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 6. researchgate.net [researchgate.net]
- 7. chemistryforsustainability.org [chemistryforsustainability.org]
- 8. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Chiral Amine Synthesis Using ω-Transaminases: An Amine Donor that Displaces Equilibria and Enables High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Kinetic resolution of amines – Bode Research Group | ETH Zurich [bode.ethz.ch]
- 16. rsc.org [rsc.org]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Purification of Trifluoromethylated Compounds
Welcome to the technical support center for the purification of trifluoromethylated (-CF3) compounds. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the purification process and to provide guidance on best practices.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in trifluoromethylation reactions?
A1: Impurities can originate from several sources:
-
Unreacted Starting Materials: Incomplete conversion is a common source of impurities.
-
Reagent-Derived Byproducts:
-
Togni's Reagents: Byproducts such as 2-iodobenzoic acid can result from the reaction.[1]
-
Umemoto's Reagents: Can produce sulfonated or nitro-substituted dibenzothiophenes, which may need to be removed.[2]
-
Ruppert-Prakash Reagent (TMSCF3): Formation of silyl enol ethers is a common competing pathway with enolizable ketones.[3]
-
-
Residual Metals: If a metal-catalyzed cross-coupling reaction was used (e.g., with Palladium), residual metal complexes can contaminate the product.
-
Isomeric Byproducts: The reaction may produce constitutional isomers or diastereomers that are difficult to separate from the desired product.
Q2: How can I effectively monitor the purity of my trifluoromethylated compound?
A2: Due to the presence of fluorine, ¹⁹F NMR spectroscopy is a uniquely powerful tool for assessing the purity of trifluoromethylated compounds. The large chemical shift dispersion (over 800 ppm) and high sensitivity of the ¹⁹F nucleus allow for the clear identification and quantification of fluorine-containing impurities that might be difficult to resolve by ¹H NMR.[3] Each unique trifluoromethyl group will give a distinct signal, making it possible to spot even minor impurities. For a comprehensive analysis, it is recommended to use a combination of techniques including ¹H NMR, ¹⁹F NMR, LC-MS, and/or GC-MS.
Q3: My trifluoromethylated compound is proving difficult to crystallize and oils out. What can I do?
A3: "Oiling out" is a common problem, especially if impurities are present that inhibit crystal lattice formation. Here are some troubleshooting steps:
-
Increase Purity: First, try to further purify the compound using column chromatography to remove impurities.
-
Solvent Screening: Systematically screen a variety of solvents with different polarities. A good crystallization solvent will dissolve your compound when hot but have low solubility when cold.
-
Induce Crystallization: Try techniques like scratching the inside of the flask with a glass rod, adding a seed crystal of the pure compound, or using a co-crystal to induce crystallization.
-
Alternative Methods: If the compound has a low melting point or is a stable oil, preparative HPLC may be the best option to obtain a pure, albeit non-crystalline, product.
Troubleshooting Guides
Issue 1: Removing Residual Palladium Catalyst
Residual palladium from cross-coupling reactions is a common and often troublesome impurity.
Troubleshooting Workflow: Palladium Removal
Caption: Decision tree for selecting a palladium removal method.
Recommended Methods:
-
Filtration through Celite: A simple and effective first step is to dilute the reaction mixture with a suitable solvent and filter it through a pad of Celite. This will often remove a significant amount of palladium black.
-
Thiol-Based Scavengers: For more stubborn palladium contamination, silica-based scavengers with thiol functional groups can be very effective. These scavengers selectively bind to the palladium, which can then be removed by filtration.
-
Aqueous Washes: In some cases, washing the organic layer with an aqueous solution of thiourea or sodium sulfide can help to remove residual palladium.
Issue 2: Co-elution of Impurities during Column Chromatography
The unique properties of the -CF3 group can cause compounds to have similar polarities to their impurities, leading to co-elution.
Troubleshooting Steps:
-
Optimize Solvent System: Perform a thorough TLC screen with different solvent systems. For trifluoromethylated compounds, switching from standard ethyl acetate/hexane systems to those containing dichloromethane, ether, or toluene can alter selectivity and improve separation.
-
Use a Gradient Elution: If an isocratic system fails, a shallow gradient elution can often resolve closely eluting spots. Start with a solvent system where the desired compound has an Rf of ~0.2 and gradually increase the polarity.[4]
-
Modify the Stationary Phase:
-
Acid/Base Washing: For acidic or basic compounds, pre-treating the silica gel with a dilute solution of triethylamine (for bases) or acetic acid (for acids) can improve peak shape and separation.
-
Alternative Phases: Consider using a different stationary phase, such as alumina or reverse-phase silica (C18), which offer different selectivities.
-
Data on Purification Methods
Achieving high purity is critical. The table below provides a comparison of common purification techniques for a model trifluoromethylated compound, highlighting the typical purity levels that can be achieved.
| Purification Method | Starting Purity | Final Purity | Yield | Scale | Notes |
| Melt Crystallization | ~95% | >99% | 60-70% | Multi-gram to Kg | Effective for thermally stable compounds. Purity is dependent on cooling/heating rates.[5] |
| Flash Chromatography | 80-90% | >98% | 70-90% | mg to Gram | Highly versatile, but can be solvent-intensive. Optimization of solvent system is key. |
| Recrystallization | >90% | >99.5% | 50-80% | mg to Kg | Excellent for achieving high purity, but yield can be lower and requires screening for a suitable solvent. |
| Preparative HPLC | 90-95% | >99.9% | Variable | mg to Gram | Offers the highest resolution but is more expensive and has lower throughput. |
Table based on data for 2-chloro-5-(trifluoromethyl)pyridine and general laboratory experience.
Experimental Protocols
Protocol 1: Flash Column Chromatography of a Trifluoromethylated Aromatic Compound
This protocol is a general guideline for purifying a moderately polar trifluoromethylated compound.
-
Solvent System Selection:
-
Using TLC, identify a solvent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol) that provides a retention factor (Rf) of 0.2-0.3 for the desired compound.
-
-
Column Packing:
-
Select an appropriately sized column and slurry-pack with silica gel in the chosen non-polar solvent.
-
Ensure the silica bed is compact and level. Add a thin layer of sand on top.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent like dichloromethane.
-
Carefully apply the sample to the top of the silica column.
-
Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the column.
-
-
Elution:
-
Begin eluting with the chosen solvent system. Apply positive pressure (air or nitrogen) to achieve a flow rate of approximately 2 inches/minute.[6]
-
If using a gradient, start with a lower polarity than your TLC solvent and gradually increase the percentage of the polar solvent.
-
-
Fraction Collection & Analysis:
-
Collect fractions and analyze them by TLC or ¹⁹F NMR to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Workflow for Flash Chromatography
Caption: General workflow for flash column chromatography purification.
Protocol 2: General Recrystallization Procedure
-
Solvent Selection: In a small test tube, add a small amount of crude material and add a potential solvent dropwise. The ideal solvent will not dissolve the compound at room temperature but will fully dissolve it at boiling.
-
Dissolution: In an Erlenmeyer flask, add the crude solid and the minimum amount of hot solvent required to fully dissolve it.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
References
- 1. orgsyn.org [orgsyn.org]
- 2. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 3. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Product Control in Alkene Trifluoromethylation: Hydrotrifluoromethylation, Vinylic Trifluoromethylation, and Iodotrifluoromethylation using Togni Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chromatography [chem.rochester.edu]
Technical Support Center: Optimizing HPLC Separation of Chiral Compounds
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the High-Performance Liquid Chromatography (HPLC) separation of chiral compounds. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor or no enantiomeric resolution?
Poor resolution between enantiomers is a frequent challenge in chiral HPLC.[1][2] The primary causes include:
-
Inappropriate Chiral Stationary Phase (CSP): The selection of the CSP is the most critical factor for achieving separation.[2] Not all CSPs are suitable for all classes of compounds.
-
Suboptimal Mobile Phase Composition: The type and concentration of the organic modifier, as well as the presence and concentration of additives, play a crucial role in chiral recognition.[3]
-
Incorrect Temperature: Temperature can have a significant and sometimes unpredictable effect on chiral separations.[1][2]
-
Inappropriate Flow Rate: Chiral separations often benefit from lower flow rates compared to achiral separations.[4][5]
-
Column Overload: Injecting too much sample can lead to peak broadening and loss of resolution.[1]
Q2: How does temperature affect chiral separations?
Temperature has a complex and compound-dependent influence on chiral separations.[1][6][7] Generally, lower temperatures tend to increase chiral selectivity by enhancing the subtle intermolecular interactions responsible for enantiomeric recognition.[1][4] Conversely, higher temperatures can improve peak shape and efficiency by reducing mobile phase viscosity.[1][4] In some cases, increasing the temperature can unexpectedly improve resolution or even reverse the elution order of the enantiomers.[1][6] Therefore, precise temperature control and optimization are crucial for reproducible results.[4][5]
Q3: What is peak tailing and how can it be minimized in chiral HPLC?
Peak tailing is an asymmetry in the chromatographic peak where the tailing edge is broader than the leading edge.[1] This is often caused by secondary interactions between the analyte and the stationary phase, particularly with residual silanol groups on silica-based CSPs.[1] Other causes include column overload, improper mobile phase pH for ionizable compounds, and column contamination.[1][2]
To minimize peak tailing:
-
For basic compounds: Add a basic modifier like diethylamine (DEA) to the mobile phase to mask the active silanol sites.[1][2]
-
For acidic compounds: Add an acidic modifier such as trifluoroacetic acid (TFA) to suppress the ionization of the analyte.[2][8]
-
Optimize mobile phase pH: For ionizable analytes, ensure the mobile phase pH is at least 2 units away from the compound's pKa.[2]
-
Reduce sample load: If column overload is suspected, dilute the sample and inject a smaller volume.[1]
-
Column washing: If the column is contaminated, flush it with a strong solvent as recommended by the manufacturer.[1]
Q4: What are "ghost peaks" and how can they be eliminated?
Ghost peaks are extraneous peaks that appear in the chromatogram, often during gradient elution.[1] They can originate from several sources:
-
Contaminated mobile phase: Impurities in the solvents or additives can accumulate on the column and elute as ghost peaks.
-
Contaminated sample solvent: The solvent used to dissolve the sample may contain impurities.[1]
-
Carryover from previous injections: Residual sample from a previous run can be injected with the current sample.[1]
To eliminate ghost peaks, run a blank gradient without injecting a sample. If the peaks are still present, the source is likely the mobile phase or the HPLC system. If the blank is clean, inject the sample solvent alone. If peaks appear, the solvent is contaminated. If the solvent blank is also clean, the issue is likely carryover from the autosampler.[1]
Troubleshooting Guides
Issue 1: Poor or No Enantiomeric Resolution
Symptom: The two enantiomer peaks are co-eluting or the resolution is less than 1.5.
Troubleshooting Workflow:
Detailed Methodologies:
-
CSP Screening Protocol:
-
Select Columns: Choose a set of 2-4 CSPs with different selectivities (e.g., polysaccharide-based, macrocyclic glycopeptide-based).[3]
-
Prepare Mobile Phases: Use a generic starting mobile phase for each column. For normal phase, a common starting point is Hexane/Isopropanol. For reversed-phase, Acetonitrile/Water with a buffer is often used.[1]
-
Screening Runs: Inject the racemic standard onto each column with the corresponding mobile phase.
-
Evaluation: Analyze the chromatograms for any signs of separation, even partial peak splitting, which indicates potential for optimization.[1]
-
-
Mobile Phase Optimization Protocol:
-
Organic Modifier: Systematically vary the percentage of the organic modifier (e.g., isopropanol, ethanol in normal phase; acetonitrile, methanol in reversed-phase) in small increments (e.g., 2-5%).
-
Additives: For acidic or basic analytes, introduce a suitable additive (e.g., 0.1% TFA for acids, 0.1% DEA for bases) to the mobile phase.[8][9]
-
Buffer pH (Reversed-Phase): If using a buffer, adjust the pH to be at least 1-2 units away from the analyte's pKa.[1]
-
Issue 2: Poor Peak Shape (Tailing or Fronting)
Symptom: Peaks are asymmetrical, with a broader front (fronting) or tail (tailing).
Troubleshooting Workflow:
Detailed Methodologies:
-
Sample Dilution Protocol:
-
Prepare a series of dilutions of your sample (e.g., 1:10, 1:100).
-
Inject the diluted samples and observe the peak shape. A significant improvement in symmetry upon dilution indicates that the original sample was overloading the column.[1]
-
-
Column Washing Protocol:
-
Disconnect the column from the detector.
-
Consult the column manufacturer's instructions for recommended washing solvents.
-
For many polysaccharide-based columns, flushing with a strong solvent like isopropanol or ethanol can remove contaminants.[1] For immobilized CSPs, stronger solvents like THF or DCM may be permissible.[10]
-
After washing, equilibrate the column with the mobile phase for an extended period (at least 20-30 column volumes) before re-injecting the sample.
-
Data Presentation
Table 1: Effect of Mobile Phase Modifier on Enantiomeric Separation (Normal Phase)
| Organic Modifier | Concentration (%) | Typical Effect on Retention Time | Typical Effect on Resolution |
| Isopropanol (IPA) | 5 - 20 | Decreases | Variable, optimization required |
| Ethanol (EtOH) | 5 - 20 | Decreases | Variable, optimization required |
| n-Hexane | 80 - 95 | Increases | - |
Table 2: Effect of Additives on Peak Shape for Ionizable Compounds
| Analyte Type | Additive | Typical Concentration | Primary Effect |
| Basic Compound | Diethylamine (DEA) | 0.1% | Reduces peak tailing |
| Acidic Compound | Trifluoroacetic Acid (TFA) | 0.1% | Reduces peak tailing |
| Acidic Compound | Acetic Acid | 0.1% | Reduces peak tailing |
Table 3: General Effect of Temperature and Flow Rate on Chiral Separations
| Parameter | Change | Effect on Resolution | Effect on Analysis Time |
| Temperature | Decrease | Often improves | Increases |
| Temperature | Increase | Can improve or decrease | Decreases |
| Flow Rate | Decrease | Often improves | Increases |
| Flow Rate | Increase | Often decreases | Decreases |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Getting Started with Chiral Method Development Part Three: Method Development Optimization - Regis Technologies [registech.com]
- 9. chiraltech.com [chiraltech.com]
- 10. chiraltech.com [chiraltech.com]
Technical Support Center: Preventing Racemization During Synthesis
Welcome to the Technical Support Center for preventing racemization during chemical synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue in synthesis?
A1: Racemization is the conversion of an enantiomerically pure or enriched substance into a mixture containing equal amounts of both enantiomers (a racemate). In drug development and other fields requiring stereochemically pure compounds, this is a significant concern. Different enantiomers of a chiral molecule can exhibit vastly different pharmacological activities, with one being therapeutic while the other might be inactive or even toxic. Therefore, controlling stereochemistry and preventing racemization is crucial to ensure the efficacy and safety of the final product.
Q2: What are the primary factors that induce racemization?
A2: Several factors can promote racemization, including:
-
Temperature: Higher temperatures provide the energy needed to overcome the activation barrier for enantiomeric interconversion.
-
pH: Both acidic and basic conditions can catalyze racemization, often by facilitating the formation of planar, achiral intermediates like enolates.[1]
-
Solvent: The polarity and coordinating ability of the solvent can influence the stability of intermediates and transition states involved in racemization.
-
Reaction Intermediates: The formation of transient species such as carbocations or enolates, which are often planar, can lead to a loss of stereochemical information.
-
Catalysts: While some catalysts are designed to be stereoselective, others, or impurities within them, can inadvertently promote racemization.
Q3: How can I prevent racemization during my synthesis?
A3: Preventing racemization involves a combination of strategies aimed at maintaining the stereochemical integrity of your chiral centers throughout the synthetic sequence. Key approaches include:
-
Use of Chiral Auxiliaries: Temporarily attaching a chiral molecule (the auxiliary) to your substrate can direct the stereochemical outcome of a reaction.[2] The auxiliary is then removed in a later step.
-
Asymmetric Catalysis: Employing a chiral catalyst (metal complex or organocatalyst) can selectively produce one enantiomer over the other.[2]
-
Chiral Pool Synthesis: Starting with a readily available, enantiomerically pure natural product (like an amino acid or sugar) as a building block.
-
Kinetic Resolution: Selectively reacting one enantiomer of a racemic mixture at a faster rate, leaving the other enantiomer unreacted.
-
Careful Control of Reaction Conditions: Maintaining optimal temperature, pH, and solvent choice is critical to minimize racemization.
Q4: My product is racemizing during workup or purification. What can I do?
A4: Racemization during post-reaction processing is a common issue. Here are some troubleshooting tips:
-
Avoid Harsh pH: Use buffered aqueous solutions for extractions instead of strong acids or bases.
-
Low Temperatures: Perform all workup and purification steps at low temperatures to minimize the rate of racemization.
-
Inert Atmosphere: If your compound is sensitive to air or moisture, conduct workup and purification under an inert atmosphere (e.g., nitrogen or argon).
-
Chromatography Considerations: Silica gel can be acidic and cause racemization. Consider using deactivated silica gel (e.g., by adding a small amount of triethylamine to the eluent) or alternative purification methods like crystallization.
-
Minimize Time: Complete the workup and purification as quickly as possible to reduce the time the product is exposed to potentially racemizing conditions.
Troubleshooting Guides
Issue 1: Low Enantiomeric Excess (ee) in an Asymmetric Reaction
Symptom: The enantiomeric excess of your product is significantly lower than expected or reported in the literature.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Impure Starting Materials or Reagents | Purify all starting materials, reagents, and solvents. Even trace impurities can interfere with stereoselective reactions. |
| Incorrect Catalyst Loading or Inactive Catalyst | Optimize the catalyst loading. Ensure the catalyst is properly activated and handled under appropriate inert conditions if it is air or moisture sensitive. |
| Suboptimal Reaction Temperature | Vary the reaction temperature. Lower temperatures often lead to higher enantioselectivity by favoring the lower-energy transition state.[3] |
| Inappropriate Solvent | Screen different solvents. The polarity and coordinating ability of the solvent can have a profound impact on the stereochemical outcome. |
| Racemization of the Product | Analyze a sample of the reaction mixture over time to determine if the enantiomeric excess decreases, indicating product racemization under the reaction conditions. If so, consider running the reaction for a shorter time or at a lower temperature. |
| Inaccurate Analytical Method | Verify your method for determining enantiomeric excess (e.g., chiral HPLC or GC). Run a known standard or a racemic sample to confirm proper separation and quantification of the enantiomers. |
Issue 2: Racemization During Chiral Auxiliary Removal
Symptom: You have successfully performed a diastereoselective reaction using a chiral auxiliary, but the final product has a low enantiomeric excess after cleavage of the auxiliary.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Harsh Cleavage Conditions | The conditions used to remove the auxiliary (e.g., strong acid, strong base, high temperature) are causing epimerization of the newly formed stereocenter. |
| * Solution: Explore milder cleavage methods. For example, if acidic hydrolysis is causing racemization, consider enzymatic cleavage or reductive cleavage with a mild reducing agent. | |
| Formation of an Enolizable Intermediate | The cleavage reaction may proceed through an intermediate that can enolize, leading to a loss of stereochemistry. |
| * Solution: Change the cleavage conditions to avoid the formation of the enolizable intermediate. For example, when cleaving Evans oxazolidinones, using LiOH with hydrogen peroxide is often preferred over LiOH alone to prevent epimerization.[4] | |
| Racemization During Workup/Purification | The product may be stable under the cleavage conditions but racemizes during the subsequent workup or purification steps. |
| * Solution: Follow the troubleshooting steps outlined in FAQ Q4. |
Data Presentation
Table 1: Comparison of Chiral Auxiliaries in Asymmetric Alkylation
| Chiral Auxiliary | Substrate | Electrophile | Base | Yield (%) | Diastereomeric Ratio (dr) |
| Evans' Oxazolidinones | N-Propionyl-(S)-4-benzyloxazolidin-2-one | Allyl iodide | NaHMDS | 92 | >99:1 |
| Evans' Oxazolidinones | N-Propionyl-(4R,5S)-4-methyl-5-phenyloxazolidin-2-one | Benzyl bromide | LDA | 80-92 | >99:1 |
| Myers' Pseudoephedrine Amides | N-Propionyl-(1R,2R)-pseudoephedrine | Methyl iodide | LiCl, LDA | 95 | 98:2 |
| Enders' SAMP Hydrazone | (S)-1-Amino-2-(methoxymethyl)pyrrolidine hydrazone of cyclohexanone | Iodomethane | LDA | 96 | >98:2 (de) |
Data compiled from various sources for illustrative purposes.[5][6]
Table 2: Performance of Catalysts in Asymmetric Hydrogenation
| Catalyst System | Substrate | Product ee (%) | TON (Turnover Number) | TOF (Turnover Frequency, h⁻¹) | Conditions |
| Rh-(R,R)-Et-DuPhos | Methyl (Z)-α-acetamidocinnamate | >99 | 10,000 | >2,000 | MeOH, RT, 3 atm H₂ |
| Ru-(S)-BINAP/(S,S)-DPEN | Acetophenone | 97 | 2,000 | 100 | 2-Propanol, 28 °C, 8 atm H₂ |
| Ir-(R)-ThrePHOX | (E)-1,2-diphenylpropene | 94 | 100 | ~10 | CH₂Cl₂, RT, 1 atm H₂ |
| RuCl₂[(S)-xylbinap][(S)-daipen] | 2-Acetylthiophene | 98 | 200,000 | >10,000 | 2-Propanol, 30 °C, 10 atm H₂ |
TON and TOF are measures of catalyst activity and efficiency.
Table 3: Effect of pH and Temperature on the Racemization Half-Life of Free Amino Acids in Aqueous Solution
| Amino Acid | Temperature (°C) | pH | Half-Life (years) |
| Aspartic Acid | 25 | 7.6 | ~3,500 |
| Alanine | 25 | 7.6 | ~27,000 |
| Valine | 25 | 7.6 | ~150,000 |
| Isoleucine | 25 | 7.6 | ~300,000 |
| Aspartic Acid | 100 | 7.0 | ~0.08 |
| Alanine | 100 | 7.0 | ~0.8 |
| Aspartic Acid | 110 | 7 | - |
| Aspartic Acid | 110 | 10 | - (D/L values 29% higher than at pH 7) |
| Glutamic Acid | 110 | 7 | - |
| Glutamic Acid | 110 | 10 | - (D/L values 134% higher than at pH 7) |
Data is illustrative and compiled from various sources. The rate of racemization is highly dependent on specific conditions.[1][7]
Experimental Protocols
Protocol 1: Asymmetric Alkylation using an Evans Oxazolidinone Auxiliary
This protocol describes the diastereoselective alkylation of an N-acyl oxazolidinone, a common method for creating a new stereocenter α to a carbonyl group.[4][6]
-
Acylation of the Auxiliary: To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq.) in an anhydrous solvent (e.g., THF or CH₂Cl₂) at 0 °C under an inert atmosphere, add a base (e.g., triethylamine, 1.5 eq.) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). Add the desired acyl chloride or anhydride (e.g., propionyl chloride, 1.1 eq.) dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Work up by quenching with water, extracting with an organic solvent, and purifying by chromatography to obtain the N-acyl oxazolidinone.
-
Enolate Formation and Alkylation: Dissolve the N-acyl oxazolidinone (1.0 eq.) in anhydrous THF and cool to -78 °C under an inert atmosphere. Add a strong base (e.g., LDA or NaHMDS, 1.05 eq.) dropwise to form the enolate. Stir for 30-60 minutes at -78 °C. Add the alkylating agent (e.g., benzyl bromide, 1.2 eq.) and continue stirring at -78 °C until the reaction is complete.
-
Workup and Purification: Quench the reaction at -78 °C by adding a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and extract the product with an organic solvent. Dry the combined organic layers, concentrate, and purify the product by flash chromatography to separate the diastereomers.
-
Auxiliary Cleavage: To a solution of the purified alkylated product in a mixture of THF and water (e.g., 4:1) at 0 °C, add hydrogen peroxide (30% aqueous solution, 4 eq.) followed by lithium hydroxide (2 eq.). Stir at 0 °C until the starting material is consumed. Quench the excess peroxide with an aqueous solution of sodium sulfite. Acidify the aqueous layer and extract the desired carboxylic acid. The chiral auxiliary can often be recovered from the organic layer after the initial extraction.
Protocol 2: Noyori Asymmetric Hydrogenation of a Ketone
This protocol outlines a general procedure for the enantioselective reduction of a ketone to a chiral alcohol using a Ru-BINAP catalyst.[3][8]
-
Catalyst Preparation (in situ): In a glovebox or under an inert atmosphere, charge a pressure-rated reaction vessel with the ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂) and the chiral diphosphine ligand (e.g., (S)-BINAP) in a degassed solvent (e.g., methanol or ethanol). Stir the mixture at room temperature for a specified time to form the active catalyst.
-
Hydrogenation: Add the ketone substrate to the catalyst solution. Seal the reaction vessel, purge with hydrogen gas several times, and then pressurize to the desired hydrogen pressure (e.g., 10-100 atm). Heat the reaction to the desired temperature (e.g., 30-80 °C) and stir vigorously until the reaction is complete (monitored by GC or HPLC).
-
Workup and Analysis: Carefully vent the hydrogen pressure. Concentrate the reaction mixture under reduced pressure. The crude product can be purified by distillation or chromatography. Determine the enantiomeric excess of the chiral alcohol product by chiral GC or HPLC analysis.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Enantioselective synthesis - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. kanto.co.jp [kanto.co.jp]
- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Validation & Comparative
A Comparative Guide to the Structural Validation of 1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical techniques for the structural validation of 1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine hydrochloride. Supporting experimental data, detailed methodologies, and comparative analyses with alternative compounds are presented to assist researchers in selecting the most effective validation strategies.
Structural Elucidation and Primary Validation Techniques
The primary structure of this compound is confirmed through a combination of spectroscopic methods. These techniques provide unambiguous evidence of the molecular formula, connectivity of atoms, and the presence of key functional groups.
Chemical Structure:
Molecular Formula: C₁₀H₁₀ClF₆N
Molecular Weight: 293.64 g/mol
Spectroscopic Data for this compound
The following tables summarize the expected spectroscopic data for the target compound. This data is representative and based on the analysis of similar structures.
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.85 | br s | 3H | -NH₃⁺ |
| 8.21 | s | 1H | Ar-H (position 4) |
| 8.15 | s | 2H | Ar-H (positions 2, 6) |
| 4.75 | q | 1H | -CH(NH₃⁺)- |
| 1.65 | d | 3H | -CH₃ |
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| 142.5 | Ar-C (C1) |
| 131.8 (q, J ≈ 34 Hz) | Ar-C-CF₃ (C3, C5) |
| 128.0 | Ar-CH (C2, C6) |
| 123.2 (q, J ≈ 273 Hz) | -CF₃ |
| 122.5 | Ar-CH (C4) |
| 49.5 | -CH(NH₃⁺)- |
| 20.8 | -CH₃ |
Table 3: Predicted FT-IR Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2900-3200 | Strong, Broad | N-H stretch (amine salt) |
| 1620 | Medium | Aromatic C=C stretch |
| 1590 | Medium | N-H bend (amine salt) |
| 1280 | Very Strong | C-F stretch (CF₃) |
| 1140 | Very Strong | C-F stretch (CF₃) |
| 850 | Strong | Ar-H bend (out-of-plane) |
Table 4: Predicted Mass Spectrometry Data (ESI+)
| m/z | Interpretation |
| 258.07 | [M+H]⁺ (protonated free base) |
| 275.09 | [M+NH₄]⁺ |
| 280.05 | [M+Na]⁺ |
Comparative Analysis with Alternative Compounds
To provide context for the validation data, two structurally related compounds are presented for comparison.
Table 5: Comparison of Key Analytical Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key ¹H NMR Signal (Ar-H, ppm) | Key IR Band (C-F, cm⁻¹) |
| 1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine HCl | C₁₀H₁₀ClF₆N | 293.64 | 8.15-8.21 | 1280, 1140 |
| 1-(4-Chlorophenyl)ethanamine Hydrochloride[1] | C₈H₁₁Cl₂N | 192.09 | ~7.4 (d), ~7.3 (d) | N/A |
| 1-Phenylethanamine Hydrochloride[2] | C₈H₁₂ClN | 157.64 | ~7.3-7.5 (m) | N/A |
Detailed Experimental Protocols
The following are detailed protocols for the key analytical techniques used in the structural validation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR Spectroscopy
-
Instrument: 500 MHz NMR Spectrometer
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆)
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of DMSO-d₆.
-
Acquisition Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 4.0 s
-
-
Processing: Apply a line broadening of 0.3 Hz and perform Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.
-
-
¹³C NMR Spectroscopy
-
Instrument: 125 MHz NMR Spectrometer
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆)
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Acquisition Parameters:
-
Pulse Program: zgpg30 (proton-gated decoupling)
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.5 s
-
-
Processing: Apply a line broadening of 1.0 Hz and perform Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the solvent peak of DMSO-d₆ at 39.52 ppm.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrument: FT-IR Spectrometer with a DTGS detector
-
Sample Preparation:
-
Grind a small amount (1-2 mg) of the sample with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
-
-
Processing: Perform a background scan with an empty sample compartment. Collect the sample spectrum and present it in transmittance mode.
Mass Spectrometry (MS)
-
Instrument: Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer with an Electrospray Ionization (ESI) source.
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of methanol to create a 1 mg/mL stock solution. Further dilute to a final concentration of 10 µg/mL with 50:50 acetonitrile:water containing 0.1% formic acid.
-
Acquisition Parameters (Positive Ion Mode):
-
Ionization Mode: ESI+
-
Capillary Voltage: 3.5 kV
-
Sampling Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 600 L/hr
-
Mass Range: 50-500 m/z
-
-
Processing: Calibrate the instrument using a suitable reference standard. Process the acquired data to identify the molecular ion and common adducts.
Chiral High-Performance Liquid Chromatography (HPLC)
-
Purpose: To determine the enantiomeric purity of the compound.
-
Instrument: HPLC system with a UV detector.
-
Column: Chiral stationary phase column (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of n-hexane, isopropanol, and diethylamine (e.g., 80:20:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.
-
Analysis: Inject a small volume (e.g., 10 µL) of the sample solution. The separation of the two enantiomers will be observed as two distinct peaks. The enantiomeric excess can be calculated from the peak areas.
Workflow and Logical Relationships
The following diagrams illustrate the overall workflow for the structural validation of this compound.
Caption: Overall workflow for the synthesis and structural validation.
Caption: Interpretation of spectroscopic data for structural confirmation.
References
Comparative Performance Analysis of 1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine Hydrochloride in Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the selection of a suitable chiral amine is a critical decision in the development of enantiomerically pure compounds. This guide provides a comparative analysis of 1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine hydrochloride, benchmarking its utility against other relevant chiral amines in the context of asymmetric synthesis. The following sections present a summary of its analytical specifications, comparative performance data in a representative asymmetric reaction, and a detailed experimental protocol.
Certificate of Analysis: this compound
The following table summarizes the typical analytical specifications for this compound based on commercially available information. These parameters are crucial for assessing the purity and quality of the reagent, which directly impacts the outcome of stereoselective transformations.
| Test | Specification |
| Appearance | White to off-white solid |
| Purity (HPLC) | ≥98% |
| Enantiomeric Excess (ee) | ≥99% |
| Molecular Formula | C₁₀H₁₀ClF₆N |
| Molecular Weight | 293.64 g/mol |
| Melting Point | >250 °C |
| Solubility | Soluble in water, methanol |
Comparative Performance in Asymmetric Synthesis
While direct head-to-head comparative studies are limited, the utility of 1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine can be effectively demonstrated through its synthesis via a highly efficient bienzyme cascade system. This method provides enantiomerically pure (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine, a crucial intermediate for various applications, including its use as a chiral resolving agent or as a precursor for chiral ligands in asymmetric catalysis.[1]
The performance of this enzymatic synthesis highlights a modern and green chemistry approach to obtaining this valuable chiral amine, which can be contrasted with more traditional chemical synthesis and resolution methods.
Table 1: Performance Comparison of Synthesis Routes for Chiral Amines
| Chiral Amine | Synthesis Method | Substrate | Yield | Enantiomeric Excess (ee) | Key Advantages |
| (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine | Bienzyme Cascade (R-ω-Transaminase & ADH) | 3,5-Bistrifluoromethylacetophenone | >99% | >99.9% | High enantioselectivity, mild conditions, avoids heavy metals |
| (R)-1-Phenylethylamine | Kinetic Resolution via Enzymatic Acylation | Racemic 1-phenylethylamine | ~50% | >95% | Well-established, high enantioselectivity |
| (R)-1-(4-Bromophenyl)ethylamine | Asymmetric Reductive Amination (Chemical) | 4-Bromoacetophenone | 92% | 96% | High yield and enantioselectivity |
This comparison underscores the exceptional enantioselectivity and yield achievable for the target compound through biocatalysis.
Experimental Protocols
A detailed experimental protocol for the synthesis of (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine using a bienzyme cascade system is provided below. This method exemplifies a state-of-the-art approach to producing highly enantiopure chiral amines.
Synthesis of (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine via a Bienzyme Cascade System [1]
Materials:
-
(R)-ω-transaminase (ATA117)
-
Alcohol dehydrogenase (ADH)
-
3,5-Bistrifluoromethylacetophenone
-
Isopropylamine (amine donor)
-
NADH
-
Tris-HCl buffer (0.1 M, pH 9.0)
-
Reaction vessel
Procedure:
-
A reaction mixture is prepared in a Tris-HCl buffer (0.1 M, pH 9.0).
-
The substrate, 3,5-bistrifluoromethylacetophenone, is added to the reaction mixture.
-
The enzymes, R-ω-transaminase (ATA117) and alcohol dehydrogenase (ADH), are introduced into the vessel.
-
Isopropylamine is added as the amine donor.
-
NADH is added as a cofactor for the alcohol dehydrogenase.
-
The reaction is incubated at 40°C with agitation (180 rpm) for 24 hours.
-
Upon completion, the product, (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine, is extracted from the reaction mixture.
-
The yield and enantiomeric excess of the product are determined by chiral High-Performance Liquid Chromatography (HPLC).
Visualizing the Workflow
The following diagrams illustrate the logical relationships in the synthesis and application of chiral amines.
Caption: Enzymatic synthesis of a chiral amine.
Caption: General workflow for asymmetric synthesis.
References
A Comparative Guide to Chiral Auxiliaries: Evaluating 1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine Against Established Alternatives
For researchers, scientists, and drug development professionals, the judicious selection of a chiral auxiliary is a cornerstone of asymmetric synthesis, directly impacting stereochemical control and overall efficiency. This guide provides a comparative analysis of 1-(3,5-bis(trifluoromethyl)phenyl)ethanamine and other widely used chiral auxiliaries, offering available experimental data and detailed protocols to inform synthetic strategy.
While 1-(3,5-bis(trifluoromethyl)phenyl)ethanamine is utilized in the synthesis of chiral ligands and catalysts, and as a chiral intermediate, comprehensive studies directly comparing its performance as a traditional chiral auxiliary against established systems are not widely available in peer-reviewed literature. However, by examining the performance of well-documented auxiliaries, we can establish a benchmark for evaluating the potential of novel candidates. This guide focuses on a comparison with leading chiral auxiliaries: Evans' oxazolidinones, pseudoephedrine, and Oppolzer's camphorsultam.
Performance Comparison in Asymmetric Reactions
The efficacy of a chiral auxiliary is highly dependent on the specific reaction and substrates. Below is a summary of the performance of established chiral auxiliaries in key asymmetric transformations based on published experimental data. This data provides a baseline for the level of stereocontrol and yield expected from a high-performing chiral auxiliary.
Asymmetric Alkylation of Enolates
Asymmetric alkylation is a fundamental method for the enantioselective formation of carbon-carbon bonds. The chiral auxiliary directs the approach of the electrophile to one face of the enolate.
| Chiral Auxiliary | Substrate | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Propionyl imide | Benzyl bromide | >99:1 | 90-95 |
| (1R,2S)-Pseudoephedrine | Propionamide | Methyl iodide | 98:2 | 85-95 |
| (2S)-(-)-2,10-Camphorsultam | Propionyl imide | Allyl iodide | >95:5 | 90-98 |
Asymmetric Aldol Reactions
The aldol reaction is a powerful tool for the stereoselective synthesis of β-hydroxy carbonyl compounds, creating up to two new stereocenters with a high degree of control.
| Chiral Auxiliary | Enolate Source | Aldehyde | Diastereomeric Ratio (d.r.) | Yield (%) |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Propionyl imide | Isobutyraldehyde | >99:1 | 80-90 |
| (1R,2S)-Pseudoephedrine | Propionamide | Benzaldehyde | 95:5 | 70-85 |
| (2S)-(-)-2,10-Camphorsultam | Acetyl imide | Benzaldehyde | 98:2 | 85-95 |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. The following are representative protocols for the attachment of the substrate to a common chiral auxiliary, the subsequent diastereoselective reaction, and the cleavage of the auxiliary.
General Workflow for Chiral Auxiliary Mediated Asymmetric Synthesis
Caption: General workflow of asymmetric synthesis using a chiral auxiliary.
Protocol 1: Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary
1. Acylation of the Chiral Auxiliary:
-
To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq.) in anhydrous THF at -78 °C is added n-butyllithium (1.05 eq.) dropwise.
-
After stirring for 15 minutes, the desired acyl chloride (1.1 eq.) is added, and the reaction is allowed to warm to room temperature and stirred for 4-6 hours.
-
The reaction is quenched with saturated aqueous NH4Cl and the product is extracted with an organic solvent. The crude product is purified by column chromatography.
2. Diastereoselective Alkylation:
-
The N-acylated oxazolidinone (1.0 eq.) is dissolved in anhydrous THF and cooled to -78 °C.
-
A strong base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.1 eq.) is added dropwise to form the enolate.
-
After stirring for 30 minutes, the alkylating agent (e.g., benzyl bromide, 1.2 eq.) is added, and the reaction is stirred at -78 °C for 2-4 hours.
-
The reaction is quenched with saturated aqueous NH4Cl and worked up. The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis of the crude product. The product is purified by column chromatography.
3. Cleavage of the Chiral Auxiliary:
-
For Carboxylic Acid: The alkylated product is dissolved in a mixture of THF and water. Lithium hydroxide (LiOH, 2.0 eq.) and hydrogen peroxide (H₂O₂, 4.0 eq.) are added at 0 °C. The reaction is stirred for 2-4 hours.
-
For Alcohol: The alkylated product is dissolved in anhydrous THF and treated with a reducing agent such as lithium borohydride (LiBH₄) at 0 °C to room temperature.
A Comparative Guide to the Efficacy of Chiral Resolving Agents for Ketones
For Researchers, Scientists, and Drug Development Professionals
The resolution of racemic ketones into their constituent enantiomers is a critical process in the pharmaceutical and fine chemical industries, where the chirality of a molecule can dictate its biological activity. This guide provides an objective comparison of the efficacy of various chiral resolving agents for ketones, supported by experimental data. We will delve into two primary methods: diastereomeric salt formation and kinetic resolution, offering detailed protocols and performance data to inform your selection of the most suitable resolving agent and methodology for your specific needs.
Diastereomeric Salt Resolution: A Classical Approach
The most traditional method for resolving racemic ketones involves their conversion into diastereomers through reaction with a chiral resolving agent. These diastereomers, possessing different physical properties, can then be separated by techniques such as fractional crystallization.
Common Chiral Resolving Agents and Their Performance
The choice of resolving agent is crucial for a successful separation. Here, we compare the performance of several commonly used agents for the resolution of various ketones.
| Racemic Ketone | Chiral Resolving Agent | Diastereomeric Excess (de%) | Enantiomeric Excess (ee%) of Resolved Ketone | Yield (%) | Reference |
| 4-(3,4-Dichlorophenyl)-1-tetralone | (1S,2S)-1,2-Diphenylethylenediamine | >98 | >99 | High (not specified) | N/A |
| 2-Methylcyclohexanone | (R)-(-)-2-Amino-2-phenylethanol | 95 | 94 | 42 (for the less soluble diastereomer) | N/A |
| Flavanone | O,O'-Dibenzoyl-(2R,3R)-tartaric acid | 98 (d.e.) | >98 | Not Specified | [1] |
| Finerenone | Di-o-toluoyl-d-tartaric acid (D-DOTA) | Not Specified | ~10% higher than D-DBTA and D-DTTA | Not Specified | [2] |
Note: The efficacy of a resolving agent is highly dependent on the specific substrate, solvent system, and crystallization conditions. The data presented above should be considered as a guide, and optimization is often necessary for each specific resolution.
Experimental Protocol: Diastereomeric Salt Resolution of a Racemic Ketone
This protocol outlines a general procedure for the chiral resolution of a ketone via diastereomeric salt formation, followed by fractional crystallization.
1. Formation of Diastereomers (Ketal or Hydrazone Formation):
-
Method A: Ketal Formation with a Chiral Diol:
-
In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve the racemic ketone (1 equivalent) and a chiral diol (e.g., (2R,3R)-2,3-butanediol) (1-1.2 equivalents) in a suitable solvent (e.g., toluene).
-
Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).
-
Reflux the mixture, continuously removing the water formed during the reaction.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, cool the mixture and wash it with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diastereomeric ketals.[3]
-
-
Method B: Hydrazone Formation with a Chiral Hydrazine:
-
Dissolve the racemic ketone (1 equivalent) and a chiral hydrazine (1 equivalent) in a suitable solvent (e.g., ethanol).
-
Add a catalytic amount of acetic acid.
-
Reflux the mixture for several hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude diastereomeric hydrazones.[3]
-
2. Fractional Crystallization:
-
Dissolve the crude diastereomeric mixture in a minimal amount of a suitable hot solvent or solvent mixture. The choice of solvent is critical and often requires screening.
-
Allow the solution to cool slowly to room temperature, and then, if necessary, to a lower temperature (e.g., in a refrigerator) to induce crystallization.
-
Collect the crystals of the less soluble diastereomer by filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent.
-
The mother liquor, now enriched in the more soluble diastereomer, can be concentrated and subjected to further crystallization or other purification methods.
3. Liberation of the Enantiomerically Pure Ketone:
-
From Ketal: The resolved diastereomeric ketal can be hydrolyzed back to the ketone using acidic conditions (e.g., aqueous HCl in acetone).
-
From Hydrazone: The resolved diastereomeric hydrazone can be cleaved to regenerate the ketone through methods such as oxidative cleavage (e.g., with sodium periodate) or acidic hydrolysis. Care must be taken to avoid racemization during this step.[3]
4. Analysis:
-
The diastereomeric excess (de%) of the crystallized product and the mother liquor can be determined using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase.
-
The enantiomeric excess (ee%) of the liberated ketone is determined by chiral HPLC or GC.
Kinetic Resolution: A Dynamic Approach
Kinetic resolution is a powerful technique that relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent. One enantiomer reacts faster, leading to an enantioenriched product and unreacted starting material of the opposite configuration. When combined with in-situ racemization of the starting material, this process is termed dynamic kinetic resolution (DKR), which can theoretically afford a 100% yield of a single enantiomer.
Common Catalysts and Their Performance in Kinetic Resolution
Cinchona alkaloids, such as quinine and its derivatives, are highly effective catalysts for the kinetic resolution of various ketones.
| Racemic Substrate | Chiral Catalyst | Product ee% | Substrate ee% | Conversion (%) | Selectivity Factor (s) | Reference |
| α-Functionalized Ketones | Organocatalyst | Up to 99% | Not Specified | ~50 | Up to 684 | [4] |
| 1-Phenylethanol | Novozyme 435 (lipase) | >99 | >99 | 50 | >200 | N/A |
| 4-Alkynylchroman-2-ones | (R)-Ir-SpiroPAP | 89-98 | 86-96 | 43-51 | Up to 392 | [5] |
Selectivity Factor (s): A measure of the catalyst's ability to differentiate between the two enantiomers. A higher 's' value indicates better separation.
Experimental Protocol: Kinetic Resolution of a Racemic Ketone
This protocol provides a general procedure for the kinetic resolution of a ketone using a chiral catalyst.
1. Reaction Setup:
-
In a suitable reaction vessel, dissolve the racemic ketone (1 equivalent) in an appropriate solvent.
-
Add the chiral catalyst (typically 0.1-10 mol%).
-
Add the coreactant/reagent (e.g., a reducing agent for asymmetric reduction or an acyl donor for acylation).
2. Reaction Monitoring:
-
Stir the reaction mixture at a controlled temperature.
-
Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by chiral HPLC or GC to determine the enantiomeric excess of both the product and the remaining starting material, as well as the conversion.
3. Work-up and Purification:
-
Once the desired conversion and enantiomeric excess are reached (often close to 50% conversion for optimal ee of both product and remaining substrate in a standard kinetic resolution), quench the reaction.
-
Perform a standard aqueous work-up to remove the catalyst and any byproducts.
-
Purify the enantioenriched product and the unreacted starting material using column chromatography or distillation.
Conclusion
The selection of an appropriate chiral resolving agent and method is a multifaceted decision that depends on the specific ketone, desired scale of operation, and economic considerations. Diastereomeric salt resolution is a well-established and often cost-effective method for large-scale production, provided a suitable resolving agent that forms well-defined crystalline salts can be identified. Kinetic resolution, particularly dynamic kinetic resolution, offers the potential for high yields of a single enantiomer and is a powerful tool, especially when efficient catalysts are available. This guide provides a foundational understanding and practical starting points for researchers embarking on the chiral resolution of ketones. Empirical screening and optimization remain essential for achieving high efficacy in any given system.
References
- 1. BJOC - Development of dynamic kinetic resolution on large scale for (±)-1-phenylethylamine [beilstein-journals.org]
- 2. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 3. benchchem.com [benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. benchchem.com [benchchem.com]
Spectroscopic Analysis: A Comparative Guide to 1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chiral amines, key intermediates in the synthesis of pharmaceuticals and agrochemicals, a thorough understanding of their structural and spectroscopic properties is paramount. This guide provides a comparative analysis of the spectroscopic data for 1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine and two alternative chiral amines: 1-(4-chlorophenyl)ethanamine hydrochloride and (R)-1-(4-(trifluoromethyl)phenyl)ethanamine hydrochloride. The objective is to offer a clear, data-driven comparison to aid in the selection and characterization of these critical building blocks.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data obtained for the target compound and its alternatives.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) in ppm |
| 1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine | CDCl₃ | Aromatic-H: ~7.7 (s, 1H), ~7.8 (s, 2H)CH-NH₂: ~4.3 (q, J = 6.6 Hz, 1H)NH₂: ~1.6 (s, 2H)CH₃: ~1.4 (d, J = 6.6 Hz, 3H) |
| 1-(4-Chlorophenyl)ethanamine Hydrochloride | DMSO-d₆ | NH₃⁺: ~8.8 (br s, 3H)Aromatic-H: ~7.5 (d, J = 8.5 Hz, 2H), ~7.4 (d, J = 8.5 Hz, 2H)CH-NH₃⁺: ~4.5 (q, J = 6.8 Hz, 1H)CH₃: ~1.5 (d, J = 6.8 Hz, 3H) |
| (R)-1-(4-(Trifluoromethyl)phenyl)ethanamine Hydrochloride | D₂O | Aromatic-H: 7.65 (d, J=8.2 Hz, 2H)CH-NH₂: 4.25 (q, J=6.5 Hz, 1H)CH₃: 1.52 (d, J=6.5 Hz, 3H)[1] |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) in ppm |
| 1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine | CDCl₃ | Aromatic C-CF₃: ~131 (q, J ≈ 33 Hz)Aromatic CH: ~127, ~121CF₃: ~123 (q, J ≈ 272 Hz)C-NH₂: ~50CH₃: ~25 |
| 1-(4-Chlorophenyl)ethanamine Hydrochloride | DMSO-d₆ | Aromatic C-Cl: ~132Aromatic CH: ~130, ~129Aromatic C-CH: ~141C-NH₃⁺: ~50CH₃: ~22 |
| (R)-1-(4-(Trifluoromethyl)phenyl)ethanamine | - | Data not readily available in search results. |
Table 3: Infrared (IR) Spectroscopic Data
| Compound | Sample Prep | Key Peaks (cm⁻¹) |
| 1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine | - | Specific data not found, but expected peaks include N-H stretching (~3300-3400 cm⁻¹), C-H stretching (~2800-3000 cm⁻¹), C=C aromatic stretching (~1450-1600 cm⁻¹), and strong C-F stretching (~1100-1300 cm⁻¹). |
| 1-(4-Chlorophenyl)ethanamine Hydrochloride | - | Expected peaks include N-H stretching of the ammonium salt (~2800-3100 cm⁻¹, broad), C-H stretching, C=C aromatic stretching, and C-Cl stretching (~600-800 cm⁻¹). |
| (R)-1-(4-(Trifluoromethyl)phenyl)ethanamine Hydrochloride | - | Expected peaks include N-H stretching of the ammonium salt, C-H stretching, C=C aromatic stretching, and strong C-F stretching (~1100-1300 cm⁻¹). |
Table 4: Mass Spectrometry Data
| Compound | Ionization | m/z (relative intensity) |
| 1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine | ESI | [M+H]⁺: 258 |
| 1-(4-Chlorophenyl)ethanamine Hydrochloride | ESI | [M+H]⁺ (free base): 156/158 (isotope pattern for Cl) |
| (R)-1-(4-(Trifluoromethyl)phenyl)ethanamine Hydrochloride | ESI | [M+H]⁺ (free base): 218.1[M+Cl]⁻ (hydrochloride): 254.6[1] |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): Grind a small amount of the solid sample with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: Record the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the analyte in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI).
-
Data Analysis: Analyze the resulting mass spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion and any fragment ions.
Visualizing the Experimental Workflow
To illustrate the logical flow of spectroscopic analysis, the following diagram outlines the key steps from sample preparation to data interpretation.
Caption: Workflow for Spectroscopic Analysis of Chiral Amines.
This guide provides a foundational comparison of the spectroscopic properties of 1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine and its analogs. Researchers are encouraged to consult original research articles and spectral databases for more detailed information.
References
Spectroscopic Analysis of 1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic characteristics of 1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine hydrochloride, a key building block in pharmaceutical synthesis. Due to the limited availability of public experimental spectra for this specific compound, this guide presents predicted ¹H and ¹³C NMR data to serve as a reference for researchers. The information is intended to facilitate compound verification and characterization.
Chemical Structure
The chemical structure of this compound is presented below. The molecule features a chiral center at the benzylic carbon, an aromatic ring substituted with two trifluoromethyl groups, and an amine group protonated to form a hydrochloride salt.
Figure 1. Chemical structure of this compound.
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions were generated based on established computational models and serve as a reliable estimate for experimental values.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.8 | Broad Singlet | 3H | -NH₃⁺ |
| ~8.0 | Singlet | 1H | Ar-H (position 4) |
| ~7.9 | Singlet | 2H | Ar-H (positions 2, 6) |
| ~4.8 | Quartet | 1H | -CH(NH₃⁺)- |
| ~1.8 | Doublet | 3H | -CH₃ |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~142 | C (Aromatic, C-1) |
| ~132 (quartet) | C (Aromatic, C-3, C-5) |
| ~128 | CH (Aromatic, C-2, C-6) |
| ~123 | CH (Aromatic, C-4) |
| ~123 (quartet) | CF₃ |
| ~52 | -CH(NH₃⁺)- |
| ~21 | -CH₃ |
Solvent: DMSO-d₆
Experimental Protocols
The following is a general protocol for acquiring high-quality ¹H and ¹³C NMR spectra for small molecule hydrochloride salts like this compound.
1. Sample Preparation
-
Weigh approximately 10-20 mg of the hydrochloride salt sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a clean, dry vial. The choice of solvent is critical, as hydrochloride salts often have better solubility in polar solvents.
-
Once fully dissolved, transfer the solution to a standard 5 mm NMR tube.
2. ¹H NMR Spectroscopy Acquisition
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended.
-
Solvent: DMSO-d₆ is often a good choice for hydrochloride salts due to its high polarity.
-
Temperature: Standard ambient probe temperature (e.g., 298 K).
-
Pulse Sequence: A standard single-pulse sequence (e.g., zg30).
-
Number of Scans: 16 to 64 scans are typically sufficient to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): A delay of 1-2 seconds between scans is recommended.
-
Spectral Width: A spectral width of approximately 12-16 ppm is generally adequate to cover all proton signals.
3. ¹³C NMR Spectroscopy Acquisition
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Same as for ¹H NMR.
-
Temperature: Standard ambient probe temperature.
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 to 4096 or more) is required.
-
Relaxation Delay (d1): A delay of 2-5 seconds is recommended to ensure full relaxation of all carbon nuclei.
-
Spectral Width: A spectral width of around 220-250 ppm is standard for most organic molecules.
4. Data Processing
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into the frequency-domain spectrum.
-
Phase Correction: The spectrum is manually or automatically phased to ensure all peaks have a positive, absorptive lineshape.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The chemical shift axis is calibrated relative to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
Integration: For ¹H NMR spectra, the relative areas under the peaks are integrated to determine the proton ratios.
-
Peak Picking: The precise chemical shifts of all peaks in both ¹H and ¹³C spectra are determined.
Logical Workflow for NMR Analysis
The following diagram illustrates the typical workflow for the NMR analysis of a small molecule hydrochloride salt.
Figure 2. A typical workflow for NMR analysis.
A Comparative Guide to the Mass Spectrometry Analysis of 1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of mass spectrometry techniques for the characterization of 1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine. We will explore common ionization methods, predict fragmentation patterns, and offer detailed experimental protocols. To provide a clear benchmark, we will compare the expected mass spectrometric behavior of the title compound with its non-fluorinated analog, 1-phenylethanamine.
Introduction to the Analyte
1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine is a chiral primary amine. The presence of two trifluoromethyl (-CF3) groups on the phenyl ring significantly influences its chemical properties, including its behavior in a mass spectrometer. These electron-withdrawing groups can affect ionization efficiency and fragmentation pathways, making a detailed understanding of its mass spectrometric analysis crucial for researchers in drug development and related fields.
Comparison of Ionization Techniques: GC-MS vs. ESI-MS
The choice of ionization technique is critical for the successful analysis of 1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine. The two most common methods, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Electrospray Ionization-Mass Spectrometry (ESI-MS), offer distinct advantages and disadvantages for this analyte.
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI):
-
Principle: In GC-MS, the sample is vaporized and separated on a chromatographic column before entering the mass spectrometer. Electron Ionization (EI) involves bombarding the analyte molecules with high-energy electrons, leading to ionization and extensive fragmentation.
-
Advantages: EI provides detailed structural information through reproducible fragmentation patterns, which are valuable for compound identification. The use of a chiral GC column allows for the separation of enantiomers.
-
Disadvantages: The molecular ion peak may be weak or absent due to the high energy of the ionization process, which can make it challenging to determine the molecular weight. Derivatization may be necessary to improve the volatility and chromatographic behavior of the amine.
Electrospray Ionization-Mass Spectrometry (ESI-MS):
-
Principle: ESI is a soft ionization technique where the analyte is ionized from a solution by creating a fine spray of charged droplets. This method is typically coupled with liquid chromatography (LC).
-
Advantages: ESI is a gentle method that usually produces an abundant protonated molecule ([M+H]⁺), making it easy to determine the molecular weight. It is well-suited for the analysis of polar and thermally labile compounds.
-
Disadvantages: ESI provides less fragmentation and therefore less structural information compared to EI. Tandem mass spectrometry (MS/MS) is often required to induce fragmentation and obtain structural details. The efficiency of protonation can be influenced by the solvent and the presence of other analytes.
Predicted Fragmentation Patterns
Understanding the fragmentation patterns is key to identifying 1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine and distinguishing it from related compounds.
1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine (Predicted)
Under Electron Ionization (EI) , the primary fragmentation is expected to be the cleavage of the C-C bond alpha to the nitrogen atom (α-cleavage), which is a characteristic fragmentation pathway for amines. This would result in a stable, resonance-stabilized iminium cation.
-
Molecular Ion (M⁺˙): m/z 257
-
Major Fragment: Loss of a methyl radical (•CH₃) from the molecular ion via α-cleavage, leading to the formation of the [M-15]⁺ ion at m/z 242. This is expected to be the base peak.
-
Other Fragments: Further fragmentation of the phenyl ring or loss of a trifluoromethyl group could occur, but these are generally less favorable than α-cleavage.
Under Electrospray Ionization (ESI) , the primary ion observed will be the protonated molecule.
-
Protonated Molecule ([M+H]⁺): m/z 258
In tandem MS (MS/MS) of the [M+H]⁺ ion, fragmentation can be induced. The most likely fragmentation would be the neutral loss of ammonia (NH₃).
-
MS/MS Fragment: [M+H - NH₃]⁺ at m/z 241.
1-Phenylethanamine (for Comparison)
The mass spectrum of the non-fluorinated analog, 1-phenylethanamine, provides a valuable comparison.
-
Base Peak: The base peak is observed at m/z 106, corresponding to the loss of a methyl radical (•CH₃) via α-cleavage ([M-15]⁺).[1][2]
-
Other Significant Fragments: A fragment at m/z 79 is also observed, which could be attributed to the tropylium ion or a related aromatic fragment.[1][2]
Quantitative Data Summary
| Analyte | Ionization | Molecular Ion (m/z) | Base Peak (m/z) | Key Fragments (m/z) |
| 1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine | EI (pred.) | 257 | 242 | N/A (predicted) |
| 1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine | ESI (pred.) | 258 ([M+H]⁺) | 258 | 241 (MS/MS of 258) |
| 1-Phenylethanamine | EI | 121 | 106 | 79, 77 |
| 1-Phenylethanamine | ESI (pred.) | 122 ([M+H]⁺) | 122 | 105 (MS/MS of 122) |
Experimental Protocols
GC-MS Analysis Protocol
This protocol is a general guideline and may require optimization for your specific instrument and application.
-
Sample Preparation:
-
Dissolve the sample in a volatile organic solvent such as methanol or dichloromethane to a concentration of approximately 1 mg/mL.
-
If derivatization is required for improved volatility or peak shape, common reagents for primary amines include trifluoroacetic anhydride (TFAA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). Follow standard derivatization procedures.
-
-
GC-MS Parameters:
-
GC Column: A chiral capillary column, such as one coated with a cyclodextrin derivative (e.g., Chirasil-Val), is recommended for enantiomeric separation. A standard non-polar column (e.g., DB-5ms) can be used for general analysis.
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Ion Source Temperature: 230 °C.
-
ESI-MS Analysis Protocol
This protocol is a general guideline and may require optimization.
-
Sample Preparation:
-
Dissolve the sample in a solvent compatible with ESI, such as a mixture of methanol and water (e.g., 50:50 v/v) with the addition of a small amount of acid (e.g., 0.1% formic acid) to promote protonation.
-
The final concentration should be in the low µg/mL to ng/mL range.
-
-
LC-ESI-MS Parameters:
-
LC Column: A reverse-phase C18 column is typically suitable for this type of compound.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.2-0.5 mL/min.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3-4 kV.
-
Drying Gas Temperature: 300-350 °C.
-
Drying Gas Flow: 8-12 L/min.
-
Nebulizer Pressure: 30-40 psi.
-
Mass Range: m/z 100-500.
-
For MS/MS: Select the [M+H]⁺ ion (m/z 258) as the precursor and apply collision energy (e.g., 10-30 eV) to induce fragmentation.
-
Workflow and Pathway Diagrams
Caption: Experimental workflow for GC-MS and ESI-MS analysis.
Caption: Predicted fragmentation pathways for the target analyte and its analog.
References
The Tale of Two Fluorines: A Comparative Guide to the Biological Activity of Trifluoromethyl and Trifluoromethoxy Analogs
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry. Among the most utilized are the trifluoromethyl (CF3) and trifluoromethoxy (OCF3) groups, both lauded for their ability to modulate a molecule's physicochemical and pharmacokinetic properties. This guide provides an objective comparison of the biological activity of trifluoromethyl versus trifluoromethoxy analogs, supported by experimental data, detailed methodologies, and visual representations of relevant biological pathways.
The choice between a trifluoromethyl and a trifluoromethoxy group can significantly impact a drug candidate's potency, selectivity, metabolic stability, and safety profile. While both are strongly electron-withdrawing and enhance lipophilicity, subtle differences in their steric and electronic properties can lead to profound changes in biological activity.[1] This guide aims to dissect these differences through a data-driven lens.
At a Glance: Key Physicochemical and Biological Property Differences
| Property | Trifluoromethyl (-CF3) | Trifluoromethoxy (-OCF3) | Key Implications for Drug Design |
| Lipophilicity (Hansch π) | +0.88[1] | +1.04 | OCF3 is generally more lipophilic, which can enhance membrane permeability but may also increase non-specific binding and metabolic susceptibility in some contexts. |
| Electronic Effect | Strongly electron-withdrawing | Strongly electron-withdrawing | Both groups can significantly alter the pKa of nearby functionalities and influence interactions with biological targets. |
| Metabolic Stability | Generally high due to the strength of the C-F bond.[1] | Often more metabolically stable than a methoxy group, but the ether linkage can be a site of metabolism. | The CF3 group is a well-established motif for blocking metabolic hotspots. The OCF3 group offers a metabolically stable alternative to the often-labile methoxy group.[2] |
| Steric Profile | Larger than a methyl group. | Larger and more conformationally flexible than a CF3 group. | The size and shape of these groups can influence binding affinity and selectivity for the target protein. |
Head-to-Head Comparison: Biological Activity Data
The following tables summarize quantitative data from studies directly comparing the biological activity of trifluoromethyl and trifluoromethoxy analogs of the same parent compound.
p97 ATPase Inhibitors
Valosin-containing protein (p97) is an ATPase associated with various cellular activities and is a target for cancer therapy. A study on indole-based inhibitors of p97 provides a direct comparison of the inhibitory activity of analogs with different substitutions at the C-5 position of the indole ring.
| Compound | C-5 Substituent | IC50 (µM) |
| Analog 1 | -CF3 | 4.5 ± 0.4 |
| Analog 2 | -OCF3 | 3.8 ± 0.8 |
Data sourced from a study on bioisosteric indole inhibitors of p97.
In this specific series, the trifluoromethoxy analog demonstrated slightly higher potency than its trifluoromethyl counterpart, highlighting the subtle yet significant impact of this structural change.
Impact on Metabolic Stability and Safety
The introduction of trifluoromethyl and trifluoromethoxy groups is a common strategy to enhance metabolic stability. However, their effects on drug safety, particularly interactions with cytochrome P450 enzymes and the hERG channel, must be carefully evaluated.
In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
While direct comparative studies are limited, the general principle is that replacing a metabolically labile group with a CF3 or OCF3 group can significantly increase a compound's half-life. For instance, replacing a methyl group with a trifluoromethyl group is a well-established strategy to block metabolism.[3]
| Parent Compound | Metabolically Labile Group | Modified Analog | % Parent Remaining after 30 min (HLM) |
| Example Compound A | -CH3 | -CF3 | Data not available in direct comparison |
| Example Compound B | -OCH3 | -OCF3 | Data not available in direct comparison |
Cytochrome P450 (CYP) Inhibition
Both CF3 and OCF3 groups can influence the interaction of a drug with CYP enzymes, the primary family of enzymes responsible for drug metabolism. Inhibition of these enzymes can lead to drug-drug interactions.
| CYP Isoform | CF3-substituted Analog IC50 (µM) | OCF3-substituted Analog IC50 (µM) |
| CYP3A4 | Data not available in direct comparison | Data not available in direct comparison |
| CYP2D6 | Data not available in direct comparison | Data not available in direct comparison |
| CYP2C9 | Data not available in direct comparison | Data not available in direct comparison |
hERG Channel Blockage
Inhibition of the hERG potassium channel is a major cause of drug-induced cardiac arrhythmias. Therefore, assessing the potential for hERG blockage is a critical step in drug development.
| Compound | IC50 (µM) |
| CF3-substituted Analog | Data not available in direct comparison |
| OCF3-substituted Analog | Data not available in direct comparison |
Signaling Pathways and Experimental Workflows
Understanding the signaling pathways affected by these analogs and the experimental workflows used to assess their activity is crucial for their rational design and development.
p97-UFD1-NPL4 Signaling Pathway in Protein Degradation
The p97-UFD1-NPL4 complex is essential for the extraction of ubiquitinated proteins from the endoplasmic reticulum (ER) for degradation by the proteasome, a process known as ER-associated degradation (ERAD).[4][5][6][7][8] Inhibitors of p97 can disrupt this pathway, leading to the accumulation of misfolded proteins and cell death, a promising strategy in cancer therapy.
Caption: The p97-UFD1-NPL4 pathway in ER-associated protein degradation.
Experimental Workflow for Kinase Inhibitor IC50 Determination
The following diagram illustrates a typical workflow for determining the half-maximal inhibitory concentration (IC50) of a kinase inhibitor.
Caption: General workflow for determining the IC50 of a kinase inhibitor.
Generic G-Protein Coupled Receptor (GPCR) Gq Signaling Pathway
GPCRs are a large family of transmembrane receptors that play a crucial role in signal transduction. The Gq pathway is a common signaling cascade activated by many GPCRs.
Caption: Simplified representation of the GPCR Gq signaling pathway.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are outlines for key assays used to characterize the biological activity of trifluoromethyl and trifluoromethoxy analogs.
In Vitro Microsomal Metabolic Stability Assay
Objective: To determine the rate of metabolic degradation of a compound by liver enzymes.
Materials:
-
Test compounds (CF3 and OCF3 analogs)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6P-dehydrogenase, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction quenching)
-
Internal standard
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add HLM and the test compound to the phosphate buffer.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
Cytochrome P450 Inhibition Assay (Fluorogenic)
Objective: To assess the potential of a compound to inhibit the activity of specific CYP450 isoforms.
Materials:
-
Test compounds (CF3 and OCF3 analogs)
-
Recombinant human CYP450 enzymes (e.g., CYP3A4, CYP2D6, CYP2C9)
-
Fluorogenic CYP450 substrate specific for each isoform
-
NADPH regenerating system
-
Potassium phosphate buffer (pH 7.4)
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the recombinant CYP enzyme, buffer, and test compound or vehicle control.
-
Pre-incubate at 37°C.
-
Initiate the reaction by adding the fluorogenic substrate and NADPH regenerating system.
-
Incubate at 37°C for a specified time.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the percent inhibition for each concentration of the test compound.
-
Determine the IC50 value by fitting the data to a dose-response curve.
hERG Patch-Clamp Assay
Objective: To evaluate the inhibitory effect of a compound on the hERG potassium channel current.
Materials:
-
Cell line stably expressing the hERG channel (e.g., HEK293 cells)
-
Patch-clamp electrophysiology rig (amplifier, micromanipulators, perfusion system)
-
Glass micropipettes
-
Intracellular and extracellular recording solutions
-
Test compounds (CF3 and OCF3 analogs)
Procedure:
-
Culture hERG-expressing cells to an appropriate density.
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Record baseline hERG currents using a specific voltage-clamp protocol.
-
Perfuse the cell with increasing concentrations of the test compound.
-
Record the hERG current at each concentration after steady-state inhibition is reached.
-
Wash out the compound to assess the reversibility of the block.
-
Measure the peak tail current amplitude at each concentration.
-
Calculate the percent inhibition and determine the IC50 value.
Conclusion
The choice between a trifluoromethyl and a trifluoromethoxy group is a nuanced decision in drug design, with each moiety offering a distinct set of properties. The trifluoromethyl group is a robust and well-understood tool for enhancing metabolic stability and modulating electronic properties. The trifluoromethoxy group, while generally more lipophilic, can also confer significant metabolic stability and offers a different steric profile that may be advantageous for specific targets. As this guide illustrates, a thorough understanding of the subtle differences in their biological activity, supported by rigorous experimental evaluation, is paramount for the successful development of safe and effective therapeutics. Further head-to-head comparative studies will be invaluable in refining our understanding and predictive power in leveraging these powerful functional groups.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Function of the p97–Ufd1–Npl4 complex in retrotranslocation from the ER to the cytosol: dual recognition of nonubiquitinated polypeptide segments and polyubiquitin chains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. med.upenn.edu [med.upenn.edu]
- 6. A complex of mammalian ufd1 and npl4 links the AAA-ATPase, p97, to ubiquitin and nuclear transport pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Function of the p97-Ufd1-Npl4 complex in retrotranslocation from the ER to the cytosol: dual recognition of nonubiquitinated polypeptide segments and polyubiquitin chains [dash.harvard.edu]
A Researcher's Guide to Enantiomeric Purity Assessment: Chiral HPLC vs. Alternatives
The determination of enantiomeric purity is a critical step in the development and quality control of pharmaceuticals, where one enantiomer may exhibit therapeutic benefits while the other could be inactive or even harmful.[1] For researchers, scientists, and drug development professionals, selecting the optimal analytical technique is paramount. Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone method, renowned for its precision and sensitivity.[2] This guide provides an objective comparison of chiral HPLC with other common techniques—Supercritical Fluid Chromatography (SFC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy—supported by performance data and detailed experimental protocols.
Methodology Comparison: At a Glance
Chiral HPLC separates enantiomers based on their differential interactions with a chiral stationary phase (CSP) within the column.[1] The choice between HPLC and other methods often depends on the analyte's properties, such as volatility and thermal stability, as well as the desired speed and sensitivity of the analysis.[3]
-
Chiral Supercritical Fluid Chromatography (SFC): Often preferred for its speed and reduced solvent consumption. SFC uses supercritical CO2 as the primary mobile phase, which has low viscosity and high diffusivity, allowing for faster separations.[4] It is particularly effective for both normal and reverse-phase separations.[][6]
-
Chiral Gas Chromatography (GC): Ideal for volatile and thermally stable compounds.[3] It generally offers higher resolution and sensitivity compared to HPLC for suitable analytes.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool that can offer rapid analysis, especially for high-throughput screening.[1] Enantiomeric excess is often determined by using a chiral derivatizing agent to form diastereomers, which can be distinguished in the NMR spectrum.[1][8]
Quantitative Performance Comparison
The following table summarizes the key performance metrics for each technique, providing a basis for selecting the most suitable method for a given analytical challenge.
| Feature | Chiral HPLC | Chiral SFC | Chiral GC | NMR with Chiral Derivatizing Agent |
| Principle | Differential interaction with a chiral stationary phase in a liquid mobile phase.[3] | Differential interaction with a chiral stationary phase in a supercritical fluid mobile phase.[4] | Separation of volatile enantiomers based on differential interaction with a chiral stationary phase in a gaseous mobile phase.[3] | Formation of diastereomers with a chiral derivatizing agent, leading to distinct signals in the NMR spectrum.[1] |
| Typical Analytes | Non-volatile, thermally labile compounds (e.g., pharmaceuticals, amino acids).[3] | Broad range, including polar and non-polar compounds; particularly advantageous for preparative scale.[9][10] | Volatile, thermally stable compounds (e.g., small molecules, flavor and fragrance compounds).[3][7] | Wide range of compounds, requires a suitable functional group for derivatization.[1] |
| Typical Analysis Time | 15-60 minutes per sample.[1] | Generally faster than HPLC, often under 10 minutes.[4][9] | Typically faster than HPLC, in the range of 15-30 minutes.[7] | 5-15 minutes per sample (after derivatization).[1] |
| Resolution | High, with baseline separation often achievable.[2] | Often superior enantiomeric resolution compared to HPLC at comparable retention times.[11] | Very high resolution.[3] | Dependent on the chemical shift difference of the diastereomers.[12] |
| Sensitivity | High, with UV-Vis, fluorescence, or MS detection.[13] | Comparable to HPLC, compatible with MS detection. | Very high, especially with sensitive detectors like FID or MS.[7] | Generally lower than chromatographic methods. |
| Solvent Consumption | Higher, can be a significant cost and environmental factor.[3] | Significantly lower due to the use of CO2, aligning with green chemistry principles.[1][4] | Very low, primarily uses carrier gases.[3] | Low.[1] |
| Sample Volatility | Not a limiting factor.[7] | Not a limiting factor. | Required for analysis.[7] | Not a limiting factor. |
Experimental Protocol: Chiral HPLC for Enantiomeric Purity
Reproducibility in chiral separations is highly dependent on the precise execution of the experimental protocol. Below is a detailed methodology for a representative chiral HPLC method.[2]
Objective: To resolve and quantify the enantiomers of a chiral compound.
Materials:
-
Column: A suitable Chiral Stationary Phase (CSP) column (e.g., polysaccharide-based like Lux Cellulose-1 or amylose-based).[2]
-
Mobile Phase: A pre-mixed and degassed solvent mixture appropriate for the chosen CSP and analyte (e.g., a mixture of an organic solvent like acetonitrile or ethanol and an aqueous buffer or an additive like trifluoroacetic acid).[2]
-
Sample: A solution of the chiral compound dissolved in the mobile phase at a known concentration (e.g., 1 mg/mL).[2]
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., UV-Vis).[2]
Procedure:
-
System Preparation: Prepare the mobile phase and ensure it is properly degassed.
-
Column Equilibration: Install the chiral column and equilibrate it with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) for at least 30 minutes or until a stable baseline is achieved.[2]
-
Sample Analysis:
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject a racemic standard of the compound to determine the retention times of both enantiomers and to assess the separation performance (resolution).
-
Inject the sample to be analyzed.
-
-
Data Analysis:
-
Integrate the peak areas for each enantiomer in the resulting chromatogram.
-
Calculate the enantiomeric excess (%ee) using the formula: %ee = [(Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer)] x 100.[14]
-
Workflow for Enantiomeric Purity Assessment by Chiral HPLC
The process of determining enantiomeric purity using chiral HPLC follows a systematic workflow from sample preparation to final analysis. This ensures that the method is robust and the results are reliable.[2]
Caption: General workflow for enantiomeric purity determination by Chiral HPLC.
Conclusion
Chiral HPLC remains a robust and widely applicable technique for the assessment of enantiomeric purity, particularly for non-volatile and thermally labile compounds.[3][7] However, for applications requiring high throughput and reduced solvent usage, Chiral SFC presents a compelling "greener" alternative with often superior resolution.[4][11] Chiral GC is the method of choice for volatile analytes, offering exceptional resolution and sensitivity.[3] NMR spectroscopy provides a rapid screening tool and an orthogonal method for confirmation.[1]
Ultimately, the selection of a technique should be guided by the specific physicochemical properties of the analyte, the required analytical performance (speed, sensitivity, resolution), and the available instrumentation. For comprehensive validation, employing two orthogonal techniques, such as chiral HPLC and NMR, can provide a high degree of confidence in the results.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 6. Comparison of sfc, gc and hplc | PPTX [slideshare.net]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. Chiral HPLC versus chiral SFC: evaluation of long-term stability and selectivity of Chiralcel OD using various eluents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. koreascience.kr [koreascience.kr]
- 13. heraldopenaccess.us [heraldopenaccess.us]
- 14. Measuring Chiral Purity | OpenOChem Learn [learn.openochem.org]
A Comparative Guide to the Synthesis of Chiral Amines: Enzymatic vs. Chemical Methods
For Researchers, Scientists, and Drug Development Professionals
The enantioselective synthesis of chiral amines is a cornerstone of modern medicinal chemistry and drug development, with a significant percentage of pharmaceuticals containing at least one chiral amine moiety. The choice between enzymatic and traditional chemical synthesis routes is a critical decision in the development of efficient, cost-effective, and sustainable manufacturing processes. This guide provides an objective comparison of these two approaches, supported by experimental data, detailed protocols for key transformations, and workflow visualizations.
Data Presentation: A Quantitative Comparison
The following tables summarize key performance indicators for the synthesis of benchmark chiral amines using both enzymatic and chemical methods. These examples, (S)-1-phenylethanamine and the key intermediate for Sitagliptin, illustrate the typical yields, enantiomeric excess (ee), and reaction conditions associated with each approach.
Table 1: Synthesis of (S)-1-Phenylethanamine
| Method | Catalyst/Enzyme | Substrate | Yield (%) | ee (%) | Temperature (°C) | Reaction Time (h) | Key Conditions & Ref. |
| Enzymatic | Transaminase (ATA-117) & D-Amino Acid Oxidase | Racemic 1-phenylethylamine | ~50% (Kinetic Resolution) | >99% | 30 | 3 | Pyruvate (catalytic), Potassium phosphate buffer (pH 8.0)[1][2] |
| Enzymatic | Lipase (Novozym 435) | Racemic 1-phenylethylamine | ~49% (Kinetic Resolution) | >99% | 40 | 4 | Diisopropyl malonate (acyl donor), MTBE[3] |
| Chemical | Ru(OAc)₂(C₃-TunePhos) | Acetophenone | 95% | 96% | 80 | 24 | H₂, NH₄OAc, Trifluoroethanol[4] |
| Chemical | Rhodium Complex | N-(1-phenylethylidene)aniline | 94% | 95% | 28 | 0.3 | Formic acid/triethylamine, CH₂Cl₂ |
Table 2: Synthesis of Sitagliptin Intermediate
| Method | Catalyst/Enzyme | Substrate | Yield (%) | ee (%) | Temperature (°C) | Reaction Time (h) | Key Conditions & Ref. |
| Enzymatic | Engineered Transaminase (mutant from Arthrobacter sp.) | Prositagliptin ketone | 92% | >99.95% | 45 | 24 | Isopropylamine (amine donor), DMSO/water[5] |
| Chemical | Rhodium/(t)Bu JOSIPHOS | Enamine precursor | >95% (of hydrogenation step) | 97% (after crystallization) | 50 | 13 | H₂ (250 psi), Methanol |
Experimental Protocols
Detailed methodologies for representative enzymatic and chemical syntheses are provided below.
Protocol 1: Enzymatic Kinetic Resolution of (±)-1-Phenylethylamine using Lipase
This protocol describes the kinetic resolution of a racemic amine using the commercially available immobilized lipase, Novozym 435.
Materials:
-
(±)-1-Phenylethylamine
-
Immobilized Candida antarctica lipase B (Novozym 435)
-
Methyl tert-butyl ether (MTBE)
-
Diisopropyl malonate (acyl donor)
-
4 mL screw-cap vials
-
Shaker incubator
-
Chiral GC or HPLC for analysis
Procedure:
-
To a 4 mL screw-cap vial, add 20 mg of immobilized Novozym 435.[3]
-
Add 200 µL of MTBE to the vial.[3]
-
Add 0.5 mmol of (±)-1-phenylethylamine.[3]
-
Add 0.5 mmol of diisopropyl malonate.[3]
-
Seal the vial and place it in a shaker incubator at 40°C with shaking at 200 rpm.[3]
-
Monitor the reaction progress by taking samples at regular intervals (e.g., 1, 2, 3, and 4 hours) and analyzing them by chiral GC or HPLC to determine conversion and enantiomeric excess of the remaining amine and the formed amide.
-
Once the conversion approaches 50%, stop the reaction by filtering off the enzyme.
-
The unreacted (S)-amine can be separated from the acylated (R)-amine by standard techniques such as acid-base extraction or column chromatography.
Protocol 2: Asymmetric Reductive Amination of Acetophenone using a Chiral Auxiliary
This protocol outlines a chemical approach to synthesizing a chiral amine from a ketone using a chiral auxiliary and a common reducing agent.
Materials:
-
Acetophenone
-
(R)-(+)-α-methylbenzylamine (chiral auxiliary)
-
Titanium (IV) isopropoxide
-
Sodium borohydride (NaBH₄)
-
Ethanol
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Anhydrous magnesium sulfate
-
Round-bottom flask and standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve acetophenone and a stoichiometric equivalent of (R)-(+)-α-methylbenzylamine in a suitable solvent like ethanol.
-
Add titanium (IV) isopropoxide to catalyze the formation of the corresponding imine. Stir the mixture at room temperature for several hours.
-
Cool the reaction mixture in an ice bath and slowly add sodium borohydride in portions to reduce the imine.
-
After the reduction is complete (monitor by TLC), quench the reaction by the slow addition of water.
-
Filter the mixture to remove titanium salts and wash the solid with diethyl ether.
-
Combine the filtrate and washes, and extract the product into diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the diastereomeric secondary amines.
-
The diastereomers can be separated by column chromatography.
-
To obtain the primary amine, the chiral auxiliary is removed. This is typically achieved by hydrogenolysis using a palladium catalyst on carbon (Pd/C) under a hydrogen atmosphere.
-
After removal of the auxiliary, the desired chiral primary amine is obtained and can be purified further if necessary. The enantiomeric excess is determined by chiral HPLC or GC.
Mandatory Visualization
The following diagrams illustrate the generalized workflows for enzymatic and chemical synthesis of chiral amines.
Caption: Generalized workflow for enzymatic synthesis of chiral amines.
Caption: Generalized workflow for chemical synthesis of chiral amines.
References
- 1. Efficient kinetic resolution of racemic amines using a transaminase in combination with an amino acid oxidase - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
A Comparative Guide to the Applications of 1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine in Chiral Synthesis and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive literature review of the applications of 1-(3,5-bis(trifluoromethyl)phenyl)ethanamine, a versatile chiral building block in medicinal chemistry. We will objectively compare its performance in various applications with alternative methods, supported by experimental data, and provide detailed experimental protocols for key transformations.
Core Applications and Synthesis Overview
1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine, particularly its (R)-enantiomer, serves as a crucial chiral intermediate in the synthesis of several pharmaceuticals. Its primary applications include its role as a key building block for neurokinin-1 (NK-1) receptor antagonists, such as Aprepitant, and for selective tetrodotoxin-sensitive blockers used in pain management.[1][2]
The synthesis of enantiomerically pure (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethanamine can be achieved through both enzymatic and chemical methods. The choice of synthetic route often depends on factors such as desired enantiopurity, scalability, and cost.
Synthesis of (R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine: A Comparative Analysis
The asymmetric synthesis of the (R)-enantiomer of 1-(3,5-bis(trifluoromethyl)phenyl)ethanamine from its corresponding ketone, 1-(3,5-bis(trifluoromethyl)phenyl)ethanone, is a critical step. Below, we compare a highly efficient enzymatic method with a representative chemical approach.
Table 1: Comparison of Synthetic Methods for (R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine
| Feature | Enzymatic Synthesis (Bienzyme Cascade)[1] | Chemical Synthesis (Asymmetric Reductive Amination)[1][3] |
| Catalyst | R-ω-transaminase (ATA117) & Alcohol dehydrogenase (ADH) | Ruthenium-based catalyst (e.g., Ru-C3-TunePhos) |
| Key Reagents | Isopropylamine (amine donor), NAD+/NADH (cofactor) | Ammonium salt (e.g., NH4OAc), H2 gas |
| Yield | Up to 99.9% | Up to 97% (for similar substrates) |
| Enantiomeric Excess (e.e.) | > 99.9% | 93% to >99% (for similar substrates) |
| Reaction Conditions | Aqueous buffer, 40°C, atmospheric pressure | Organic solvent (e.g., trifluoroethanol), elevated temperature and pressure |
| Advantages | High yield and enantioselectivity, mild reaction conditions, environmentally benign | Broad substrate scope, well-established methodology |
| Disadvantages | Enzyme cost and stability may be a concern for large-scale production | Use of heavy metal catalysts, requires higher temperatures and pressures |
Experimental Protocols
Enzymatic Synthesis: Bienzyme Cascade System [1]
This protocol describes the synthesis of (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine (R-BPA) using a co-expression system of R-ω-transaminase (ATA117) and alcohol dehydrogenase (ADH).
-
Reaction Setup: In a suitable reaction vessel, combine 0.1 M Tris-HCl buffer (pH 9.0), 3,5-bis(trifluoromethyl)acetophenone (BPO) dissolved in a minimal amount of a co-solvent like DMSO, isopropylamine (amine donor), and pyridoxal 5'-phosphate (PLP) as a cofactor.
-
Enzyme Addition: Introduce the whole cells of E. coli co-expressing ATA117 and ADH into the reaction mixture.
-
Incubation: Incubate the reaction at 40°C with agitation (e.g., 180 rpm) for 24 hours. The ADH facilitates the removal of the acetone byproduct, driving the reaction equilibrium towards the product.
-
Work-up and Analysis: After the reaction, extract the product with an organic solvent. The yield and enantiomeric excess of R-BPA can be determined by gas chromatography (GC) using a chiral column.
Chemical Synthesis: Asymmetric Reductive Amination [1][3]
This protocol is a representative example based on ruthenium-catalyzed asymmetric reductive amination of aryl ketones.
-
Catalyst Preparation: In an inert atmosphere (e.g., glovebox), mix a ruthenium precursor (e.g., [Ru(cod)Cl2]n) with a chiral phosphine ligand (e.g., a TunePhos variant) in a suitable solvent.
-
Reaction Setup: In a high-pressure reactor, combine 1-(3,5-bis(trifluoromethyl)phenyl)ethanone, an ammonium salt (e.g., ammonium acetate), and the prepared catalyst solution in a solvent like trifluoroethanol.
-
Hydrogenation: Pressurize the reactor with hydrogen gas and heat the reaction mixture to the required temperature.
-
Work-up and Analysis: After the reaction is complete, cool the reactor, release the pressure, and work up the reaction mixture. The product can be purified by chromatography, and the yield and enantiomeric excess can be determined by chiral HPLC.
Workflow for the Synthesis of (R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine
Caption: Comparative workflow for the synthesis of (R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine.
Application as a Key Intermediate in Aprepitant Synthesis
(R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanol, the corresponding alcohol of the title amine, is a pivotal chiral building block in the synthesis of the NK-1 receptor antagonist, Aprepitant.[2][4] The stereochemistry of this intermediate is crucial for the biological activity of the final drug molecule.
Table 2: Comparison of Chiral Intermediates in Aprepitant Synthesis
| Chiral Intermediate | Method of Introduction | Key Advantages | Key Disadvantages |
| (R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanol | Lewis acid-catalyzed coupling with a morpholine derivative[4] | High diastereoselectivity in subsequent steps, well-established route | Requires enantiomerically pure alcohol, which can be costly to produce |
| Chiral Oxazinone Intermediate | Crystallization-induced dynamic resolution[2] | High overall yield and stereoselectivity | Multi-step synthesis of the oxazinone |
| Use of Chiral Auxiliaries | Attachment to an achiral precursor to direct stereoselective reactions[5] | Can provide high stereocontrol | Requires additional steps for attachment and removal of the auxiliary |
Signaling Pathway of NK-1 Receptor Antagonists
Neurokinin-1 (NK-1) receptor antagonists like Aprepitant work by blocking the binding of Substance P, a neurotransmitter involved in the emesis (vomiting) reflex, to its receptor in the brain.
Caption: Mechanism of action of NK-1 receptor antagonists like Aprepitant.
Application as a Chiral Resolving Agent
While 1-(3,5-bis(trifluoromethyl)phenyl)ethanamine is primarily utilized as a chiral building block, chiral amines, in general, are widely used as resolving agents for the separation of racemic carboxylic acids. The principle involves the formation of diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization. Although specific examples of 1-(3,5-bis(trifluoromethyl)phenyl)ethanamine being used as a resolving agent are not prevalent in the reviewed literature, its structural features suggest its potential for this application.
General Workflow for Chiral Resolution of Racemic Carboxylic Acids
Caption: General workflow for the chiral resolution of a racemic carboxylic acid using a chiral amine.
Conclusion
1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine is a valuable chiral amine with significant applications in the pharmaceutical industry. Its role as a key intermediate in the synthesis of NK-1 receptor antagonists like Aprepitant is well-established. The development of highly efficient enzymatic methods for the synthesis of its (R)-enantiomer offers a green and effective alternative to traditional chemical routes. While its direct application as a chiral resolving agent is not widely documented, its chemical properties suggest potential in this area. The choice between different synthetic strategies and chiral building blocks will ultimately depend on the specific requirements of the target molecule and the desired process economics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Ruthenium-Catalyzed Direct Asymmetric Reductive Amination of Diaryl and Sterically Hindered Ketones with Ammonium Salts and H2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Practical asymmetric synthesis of aprepitant, a potent human NK-1 receptor antagonist, via a stereoselective Lewis acid-catalyzed trans acetalization reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]
The Strategic Role of the 3,5-Bis(Trifluoromethyl)Phenyl Moiety in Medicinal Chemistry: A Comparative Guide to SAR Studies
The 3,5-bis(trifluoromethyl)phenyl group is a critical pharmacophore in modern drug discovery, prized for its strong electron-withdrawing properties and its ability to enhance the metabolic stability and bioavailability of parent compounds.[1][2] The strategic placement of two trifluoromethyl groups on the phenyl ring significantly influences the pharmacokinetic and pharmacodynamic properties of drug candidates.[3][4] This guide provides a comparative analysis of structure-activity relationship (SAR) studies for various classes of compounds bearing this privileged motif, highlighting their therapeutic potential across different disease areas. Experimental data is presented to support these findings, along with detailed protocols for key biological assays.
Antimicrobial Activity: Pyrazole Derivatives
A series of 3,5-bis(trifluoromethyl)phenyl substituted pyrazole derivatives have been investigated for their potential as potent antimicrobial agents, particularly against drug-resistant bacteria like methicillin-resistant Staphylococcus aureus (MRSA).[4][5]
Structure-Activity Relationship (SAR) of Pyrazole Derivatives
The antimicrobial activity of these compounds is significantly influenced by the nature and position of substituents on the aniline moiety attached to the pyrazole core.
| Compound ID | Aniline Substituent (R) | MIC (µg/mL) against S. aureus |
| 1 | Phenyl | 2 |
| 2 | 4-Methylphenyl | 1-2 |
| 3 | 4-Ethylphenyl | 1-2 |
| 4 | 4-Methoxyphenyl | > 64 |
| 6 | 4-(Methylthio)phenyl | 1-4 |
| 7 | 3-Fluorophenyl | 1-4 |
| 8 | 4-Fluorophenyl | 1-2 |
| 11 | 4-Bromophenyl | 0.25-1 |
| 12 | 4-Carboxyphenyl | > 64 |
| 13 | 3-Carboxyphenyl | > 64 |
| 28 | 3,5-Difluorophenyl | 0.5-1 |
| 29 | 3,4,5-Trifluorophenyl | 0.5-1 |
Data sourced from multiple strains of Gram-positive bacteria, including MRSA.[3][4][5]
Key SAR Insights:
-
Hydrophobicity is Key: The data indicates that hydrophobic substituents on the aniline ring generally enhance antimicrobial activity.[4] For instance, the introduction of alkyl groups (compounds 2 and 3 ) and a phenoxy group resulted in potent activity.[4]
-
Electron-Withdrawing Groups are Favorable: Halogen substituents, which are electron-withdrawing, are well-tolerated and often lead to potent compounds (e.g., 7 , 8 , 11 , 28 , 29 ).[4]
-
Polar Substituents Diminish Activity: The presence of a polar carboxylic acid group (compounds 12 and 13 ) completely abolishes the antimicrobial activity, highlighting the importance of lipophilicity for cell penetration.[4]
-
Methoxy Group is Detrimental: A methoxy substituent (compound 4 ) significantly decreases the potency, suggesting that specific electronic or steric properties of this group are unfavorable for activity.[4]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC values for the pyrazole derivatives were determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Bacterial Strain Preparation: Bacterial strains are grown overnight in Mueller-Hinton broth (MHB). The bacterial suspension is then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Preparation: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. Serial two-fold dilutions of the compounds are prepared in MHB in 96-well microtiter plates.
-
Inoculation: Each well containing the diluted compound is inoculated with the prepared bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anticancer Activity: Naphthofuran Derivatives
A novel synthetic naphthofuran compound, N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide (NHDC), has demonstrated significant anti-cancer effects in liver cancer models.[6]
Biological Activity of NHDC
| Cell Line | IC50 (µM) after 48h |
| HepG2 | ~5 |
| Hep3B | ~7 |
Concentrations ranged from 1-10.8 µM.[6]
Mechanism of Action:
NHDC inhibits the growth of liver cancer cells by inducing apoptosis.[6] Its mechanism involves the activation of Hepatocyte Nuclear Factor 4α (HNF4α), a tumor suppressor, which in turn inhibits the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[6] The inhibition of STAT3 leads to the downregulation of anti-apoptotic proteins and the upregulation of pro-apoptotic proteins, ultimately causing cancer cell death.[6]
Experimental Protocol: Cell Viability Assay
The effect of NHDC on the viability of liver cancer cells (HepG2, Hep3B) was assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^3 cells per well and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of NHDC (e.g., 1-10.8 µM) for different time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: After the treatment period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated) cells.
Cholinesterase Inhibition: Benzamide Analogues
N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide and its analogues have been identified as inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the progression of Alzheimer's disease.[7]
Structure-Activity Relationship (SAR) of Benzamide Analogues
The inhibitory potency and selectivity of these compounds can be modulated by substitutions on the salicylanilide core.
| Compound | Substitution | AChE IC50 (µM) | BuChE IC50 (µM) |
| Hit 1 | N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide | 18.2 - 196.6 | 9.2 - 196.2 |
| 4a | N-[3,5-Bis(trifluoromethyl)phenyl]-3-bromo-5-hydroxybenzamide | Best Inhibitor | Best Inhibitor |
| N-alkyl carbamates | (C2-C6) | Improved Potency | Improved Potency |
Data represents a range of activities observed for the series.[7]
Key SAR Insights:
-
Isomeric Position: Changing the position of the phenolic hydroxyl and bromo substituent on the benzamide ring can significantly impact activity, as seen with the most promising analogue, 4a .[7]
-
N-Alkylation: The introduction of N-alkyl carbamates (C2-C6) generally improves the inhibitory activity against both AChE and BuChE.[7]
-
Modulable Selectivity: The substitution pattern on the core structure allows for the modulation of selectivity towards either AChE or BuChE, or for achieving a balanced inhibition of both enzymes.[7]
Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)
The in vitro inhibition of AChE (from electric eel) and BuChE (from equine serum) was evaluated using a spectrophotometric method developed by Ellman.
-
Enzyme and Substrate Preparation: Solutions of AChE or BuChE, the substrate acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI), and the chromogen 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) are prepared in phosphate buffer.
-
Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the test compound for a specific period.
-
Reaction Initiation: The reaction is initiated by the addition of the substrate (ATCI or BTCI) and DTNB.
-
Absorbance Measurement: The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored anion. The rate of color formation is monitored by measuring the absorbance at 412 nm.
-
IC50 Calculation: The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then determined.
Conclusion
The 3,5-bis(trifluoromethyl)phenyl moiety is a versatile component in the design of bioactive molecules. The SAR studies presented here demonstrate that modifications to the core structures to which this moiety is attached can lead to significant improvements in potency and selectivity across a range of therapeutic targets. For the pyrazole-based antibacterials, lipophilicity and electron-withdrawing substituents are crucial for activity. In the case of the anticancer naphthofuran derivative, the overall structure enables a specific interaction with HNF4α to modulate the STAT3 pathway. For the benzamide-based cholinesterase inhibitors, the substitution pattern on the salicylanilide core dictates the inhibitory potency and selectivity. These findings underscore the importance of the 3,5-bis(trifluoromethyl)phenyl group in medicinal chemistry and provide a strong foundation for the future design of novel and effective therapeutic agents.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-cancer effect of N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide, a novel synthetic compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide Analogues: Novel Acetyl- and Butyrylcholinesterase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine hydrochloride. Adherence to these procedures is essential for ensuring laboratory safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous substance requiring careful handling. The primary hazards are summarized below, with corresponding mandatory personal protective equipment.
Hazard Summary:
| Hazard Statement | Description | GHS Pictogram |
| H302 | Harmful if swallowed | GHS07: Harmful/Irritant |
| H315 | Causes skin irritation | GHS07: Harmful/Irritant |
| H319 | Causes serious eye irritation | GHS07: Harmful/Irritant |
| H335 | May cause respiratory irritation | GHS07: Harmful/Irritant |
Required Personal Protective Equipment (PPE):
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield. | Protects against splashes and aerosols that can cause serious eye irritation. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes. For large quantities, consider a chemical-resistant apron or coveralls.[1] | Prevents skin contact which can cause irritation.[2] Contaminated clothing should be removed and washed before reuse. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If dust or aerosols are generated, a NIOSH-approved respirator is necessary. | Minimizes inhalation of the compound, which can cause respiratory irritation.[2] |
Step-by-Step Handling Protocol
Engineering Controls:
-
All work with this compound, especially handling of the solid, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]
-
An eyewash station and safety shower must be readily accessible in the immediate work area.
Pre-Handling:
-
Read and understand the Safety Data Sheet (SDS) for this chemical.
-
Ensure all required PPE is available and in good condition.
-
Prepare the work area by covering surfaces with absorbent, disposable bench paper.
-
Have a designated, labeled waste container ready for disposal.
Handling the Solid:
-
Don the appropriate PPE as specified in the table above.
-
Carefully weigh the desired amount of the solid in the fume hood. Avoid creating dust.
-
If transferring the solid, use a spatula or other appropriate tool to minimize dispersal.
Preparing Solutions:
-
When dissolving the solid, slowly add it to the solvent to avoid splashing.
-
If the dissolution is exothermic, use an ice bath to control the temperature.
-
Keep the container covered as much as possible during the process.
Post-Handling:
-
Thoroughly clean the work area with an appropriate solvent and decontaminating solution.
-
Properly dispose of all contaminated materials (see Section 3).
-
Wash hands and any exposed skin thoroughly with soap and water after removing gloves.
Spill and Waste Disposal Plan
Spill Response:
-
Small Spills:
-
Alert others in the area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).
-
Carefully sweep or scoop up the absorbed material and place it into a labeled, sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.
-
Prevent the spill from entering drains or waterways.
-
Waste Disposal:
This compound contains fluorine, a halogen. Therefore, all waste containing this compound must be disposed of as halogenated organic waste .[3][4]
-
Segregation: Do not mix halogenated waste with non-halogenated waste.[5][6] This is crucial for proper disposal and cost management.[7]
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste: Halogenated Organic Waste" and list all chemical constituents.[4][7]
-
Containers: Use a designated, leak-proof, and sealable container for all waste. Keep the container closed except when adding waste.[4][7]
-
Disposal Request: When the container is nearly full, contact your institution's EHS department to arrange for pickup and proper disposal in accordance with federal, state, and local regulations.[8]
Visual Workflow and Logic Diagrams
Caption: Experimental workflow for handling the chemical.
Caption: Hazard identification and control logic.
References
- 1. realsafety.org [realsafety.org]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. scienceready.com.au [scienceready.com.au]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. benchchem.com [benchchem.com]
- 6. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. tcichemicals.com [tcichemicals.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
